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  • Product: (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol
  • CAS: 1116339-63-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (CAS Number 1116339-63-9)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry, reco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, bicyclic aromatic system provides a versatile template for interacting with various biological targets. The strategic incorporation of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethyl (-CF3) groups, has become a powerful tool in modern drug design. These modifications can profoundly influence a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability.[2]

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol emerges from this lineage of rationally designed molecules. The presence of a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position of the quinoline core creates a unique electronic and steric profile. The hydroxymethyl group at the 2-position offers a crucial handle for further synthetic elaboration or can act as a key pharmacophoric feature itself. This guide provides a comprehensive overview of the known and inferred properties, synthesis, and potential applications of this promising chemical entity.

Physicochemical and Structural Properties

While specific experimental data for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is not widely published, a robust profile can be constructed by examining its direct synthetic precursor and closely related structural analogs.

PropertyValueCompoundSource
CAS Number 1116339-63-9(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol[3]
Molecular Formula C11H7F4NO(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol[3]
Molecular Weight 259.17 g/mol (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol[4]
Melting Point 168-171°C (decomposes)6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (precursor)[4]
pKa (Predicted) 3.15 ± 0.306-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (precursor)[4]
Melting Point 259-263°C6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (analog)[5]
Boiling Point (Predicted) 302.9 ± 37.0 °C6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (analog)[5]
Density (Predicted) 1.511 ± 0.06 g/cm³6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (analog)[5]

The high melting point of the related 4-hydroxy analog suggests strong intermolecular forces in the solid state.[5] The predicted low pKa of the carboxylic acid precursor indicates a relatively acidic nature, influenced by the electron-withdrawing trifluoromethyl and quinoline ring system.[4]

Spectroscopic Characterization (Inferred)

Based on the analysis of similar structures, the following spectroscopic characteristics can be anticipated for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol:

  • ¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region (δ 7.5-8.5 ppm). The hydroxymethyl protons would likely present as a doublet (or a singlet if no coupling is resolved) further upfield, with the hydroxyl proton itself potentially being a broad singlet, exchangeable with D₂O. The fluorine and trifluoromethyl groups will induce complex splitting patterns in the signals of adjacent protons.

  • ¹³C NMR: The carbon of the trifluoromethyl group will be readily identifiable as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbons of the quinoline ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the electron-withdrawing fluoro and trifluoromethyl groups.

  • ¹⁹F NMR: Two distinct signals are expected: one for the fluoro group at the 6-position and another for the trifluoromethyl group at the 4-position.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 259.04, with characteristic fragmentation patterns involving the loss of the hydroxymethyl group.

Synthesis and Reactivity

The most logical and efficient synthesis of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol involves the reduction of its corresponding carboxylic acid, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (CAS 596845-42-0). This precursor is commercially available from several suppliers.

Synthesis_Workflow Precursor 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid ReducingAgent Reducing Agent (e.g., LiAlH₄, BH₃·THF) Precursor->ReducingAgent Addition Workup Aqueous Workup & Purification ReducingAgent->Workup Reduction Solvent Anhydrous Solvent (e.g., THF, Diethyl Ether) Solvent->ReducingAgent Product (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Workup->Product Isolation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Reduction of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid

This protocol is a representative procedure based on standard literature methods for the reduction of carboxylic acids to primary alcohols.

1. Reagent Preparation and Setup:

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
  • Suspend lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Causality: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

2. Reaction:

  • Dissolve 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.
  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.
  • Add the solution of the carboxylic acid dropwise to the stirred LiAlH₄ suspension over 30-60 minutes. Causality: A slow, controlled addition at low temperature is essential to manage the exothermic reaction and prevent side reactions.
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

3. Reaction Quenching and Workup:

  • Cool the reaction mixture back to 0 °C.
  • Quench the reaction by the sequential, slow, and careful addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Causality: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, simplifying the isolation of the product.
  • Stir the resulting mixture vigorously for 30 minutes.

4. Product Isolation and Purification:

  • Filter the granular precipitate through a pad of Celite®, washing the solid thoroughly with additional THF or ethyl acetate.
  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
  • Purify the crude (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Potential Applications in Drug Discovery

The structural motifs within (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol suggest a high potential for biological activity, particularly in the realm of infectious diseases and oncology.

Antimicrobial and Antiplasmodial Activity

Many quinoline derivatives are known to possess potent antimicrobial properties. Specifically, fluorinated 4-hydroxy-2-(trifluoromethyl)quinoline derivatives serve as precursors for potent and selective antitubercular and antiplasmodial agents.[6] The mechanism often involves the inhibition of essential parasitic or bacterial enzymes. It is plausible that (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol could serve as a key intermediate or a bioactive molecule in its own right for developing novel treatments for malaria and tuberculosis.

Potential_MOA Molecule (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Target Pathogen Enzyme (e.g., DHODH, DNA Gyrase) Molecule->Target Binding & Inhibition Pathway Essential Metabolic Pathway (e.g., Pyrimidine Biosynthesis) Target->Pathway Is a key component of Outcome Inhibition of Pathogen Growth (Antitubercular / Antiplasmodial Effect) Pathway->Outcome Disruption leads to

Caption: A potential mechanism of action for antimicrobial activity.

Anticancer Activity

The quinoline scaffold is also a key component of several approved anticancer drugs that function as kinase inhibitors.[7] The trifluoromethyl group can enhance the binding of molecules to the active sites of kinases. Therefore, derivatives of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol could be explored as inhibitors of signaling pathways that are dysregulated in cancer.

Safety and Handling

Recommended Handling Procedures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a strategically designed molecule that stands at the intersection of several key themes in modern medicinal chemistry. Its fluorinated quinoline core provides a proven scaffold for biological activity, while the hydroxymethyl group offers a versatile point for synthetic diversification. Although specific experimental data for this compound remains limited, its properties and potential can be reliably inferred from its precursors and analogs. The proposed synthetic route is robust and relies on well-established chemical transformations. This compound represents a valuable building block for academic and industrial researchers aiming to develop next-generation therapeutics, particularly in the fields of infectious diseases and oncology.

References

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Chemos. (n.d.). (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, 97%. Retrieved from [Link]

  • Google Patents. (n.d.). US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl).
  • Google Patents. (n.d.). CN1468838A - Prepn process of 2,6-dichloro-4-trifluoro methylaniline.
  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine.
  • Google Patents. (n.d.). CN109206335B - Process for preparing ortho-trifluoromethylanilines and intermediates thereof.
  • Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
  • National Institutes of Health. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Retrieved from [Link]

  • PubMed Central. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link].jmedchem.5b00258)

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

Abstract (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The quinoline scaffold is a privile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The quinoline scaffold is a privileged structure in medicinal chemistry, and the incorporation of both a fluorine atom and a trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This guide provides a comprehensive, technically-grounded overview of a robust synthetic pathway to this target molecule. We will dissect a logical two-step synthetic strategy, beginning with the construction of the core quinoline ring system via a modified Doebner-von Miller reaction, followed by the selective reduction of a carboxylic acid intermediate. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic rationale and practical insights essential for successful synthesis.

Strategic Approach: A Retrosynthetic Analysis

A sound synthetic plan begins with deconstructing the target molecule into simpler, commercially available starting materials. Our retrosynthetic analysis for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol identifies two key transformations: the reduction of a primary alcohol and the formation of the quinoline ring.

G Target (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Intermediate 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid Target->Intermediate Functional Group Interconversion (Reduction) SM1 4-Fluoroaniline Intermediate->SM1 C-N & C-C Bond Formation (Doebner-von Miller Reaction) SM2 3,3,3-Trifluoropyruvic acid Intermediate->SM2 C-C Bond Formation (Doebner-von Miller Reaction)

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a logical forward synthesis:

  • Step 1: Quinoline Core Synthesis. A Doebner-von Miller type reaction between 4-Fluoroaniline and 3,3,3-Trifluoropyruvic acid to construct the key intermediate, 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid .

  • Step 2: Reduction. Reduction of the carboxylic acid group on the intermediate to the primary alcohol, yielding the final product.

Synthesis of the Key Intermediate: 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid

The formation of the quinoline ring is the cornerstone of this synthesis. While several named reactions exist for quinoline synthesis, such as the Skraup, Combes, and Friedländer methods, the Doebner-von Miller reaction is particularly well-suited for this target[2][3][4][5]. It involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, which can be formed in situ[3]. Our approach is a variation of this, condensing an aniline with a pyruvic acid derivative to directly install the C2-carboxylic acid and C4-substituent.

2.1. Mechanistic Rationale

The reaction is catalyzed by a strong acid, typically hydrochloric or sulfuric acid. The mechanism proceeds through several key stages[2][3]:

  • Michael Addition: The aniline (4-fluoroaniline) performs a nucleophilic conjugate addition to the α,β-unsaturated carbonyl system generated from the pyruvic acid.

  • Cyclization: The resulting amino-carbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a protonated carbonyl group to form the new heterocyclic ring.

  • Dehydration & Oxidation: A subsequent dehydration step aromatizes the newly formed ring, yielding the stable quinoline system.

The choice of 4-fluoroaniline and 3,3,3-trifluoropyruvic acid as starting materials is strategic, as they directly incorporate the required F and CF₃ moieties at the desired positions in a single, convergent step[6].

2.2. Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.

Materials:

Reagent/SolventCAS NumberMolecular WeightRole
4-Fluoroaniline371-40-4111.12 g/mol Starting Material
3,3,3-Trifluoropyruvic acid560-53-2128.04 g/mol Starting Material
Ethanol (Anhydrous)64-17-546.07 g/mol Solvent
Sulfuric Acid (Conc.)7664-93-998.08 g/mol Catalyst
Sodium Bicarbonate144-55-884.01 g/mol Neutralizing Agent
Ethyl Acetate141-78-688.11 g/mol Extraction Solvent
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Drying Agent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (1.0 eq) and 3,3,3-trifluoropyruvic acid (1.1 eq) in anhydrous ethanol (approx. 5 mL per mmol of aniline).

  • Cool the mixture in an ice bath (0 °C). Slowly and cautiously add concentrated sulfuric acid (1.5 eq) dropwise while stirring. The addition is highly exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80-90 °C). Maintain reflux for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid as a grey solid[6].

Expected Outcome:

  • Melting Point: 168-171 °C[6]

  • Yield: Moderate to good yields are expected, typically in the range of 40-60%, depending on reaction scale and purity of reagents.

Final Step: Reduction to (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

The final transformation involves the reduction of the carboxylic acid to a primary alcohol. This requires a potent reducing agent capable of reducing a relatively unreactive functional group.

3.1. Choice of Reducing Agent: Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this conversion[7][8]. Its high reactivity stems from the polarized Al-H bond, which delivers a hydride (H⁻) nucleophile.

  • Expertise: While other reducing agents like sodium borohydride (NaBH₄) are common, NaBH₄ is not sufficiently reactive to reduce carboxylic acids or esters[9]. LAH, however, readily reduces these functional groups to primary alcohols, making it ideal for this final step[8][9].

  • Trustworthiness (Safety): LAH is a pyrophoric solid that reacts violently with water and other protic solvents to release flammable hydrogen gas[7][8]. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents (typically THF or diethyl ether). The workup procedure must be performed with extreme caution to safely quench the excess reagent.

G cluster_0 Overall Synthetic Pathway Start 4-Fluoroaniline + 3,3,3-Trifluoropyruvic acid Intermediate 6-Fluoro-4-(trifluoromethyl)quinoline- 2-carboxylic acid Start->Intermediate Step 1: Doebner-von Miller (H₂SO₄, EtOH, Reflux) Product (6-Fluoro-4-(trifluoromethyl)quinolin- 2-yl)methanol Intermediate->Product Step 2: Reduction (1. LiAlH₄, THF 2. H₂O Workup)

Caption: The two-step synthetic route to the target molecule.

3.2. Detailed Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightRole
6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid596845-42-0259.16 g/mol Starting Material
Lithium Aluminum Hydride (LAH)16853-85-337.95 g/mol Reducing Agent
Tetrahydrofuran (THF, Anhydrous)109-99-972.11 g/mol Solvent
Deionized Water7732-18-518.02 g/mol Quenching Agent
Sodium Hydroxide Solution (15% aq.)1310-73-240.00 g/mol Quenching Agent
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Drying Agent

Procedure:

  • Set up a three-necked round-bottom flask, previously oven-dried, under a positive pressure of nitrogen. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • To the flask, add lithium aluminum hydride (1.5 - 2.0 eq) and suspend it in anhydrous THF (approx. 10 mL per mmol of LAH). Cool the suspension to 0 °C using an ice bath.

  • Dissolve the 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 eq) in a separate flask with anhydrous THF (approx. 10 mL per mmol).

  • Add the solution of the carboxylic acid dropwise via the dropping funnel to the stirred LAH suspension at 0 °C[8]. Control the rate of addition to manage the effervescence (H₂ gas evolution).

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup (Caution!): Cool the reaction mixture back down to 0 °C. Quench the excess LAH by the slow, dropwise addition of the following reagents in sequence (Fieser method):

    • 'x' mL of deionized water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous sodium hydroxide solution.

    • '3x' mL of deionized water.

  • Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate (aluminum salts) should form, which can be easily removed by filtration.

  • Wash the filtered solid thoroughly with additional THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The final product, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, can be purified by silica gel column chromatography.

Summary and Outlook

This guide outlines a logical and efficient two-step synthesis for (6-fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. The strategy relies on a powerful Doebner-von Miller-type cyclization to rapidly assemble the complex quinoline core, followed by a standard yet powerful reduction using lithium aluminum hydride. The principles discussed—from the mechanistic rationale for the ring formation to the critical safety considerations for the reduction step—provide a solid foundation for researchers to successfully synthesize this valuable building block. The final product serves as an excellent starting point for further derivatization, enabling the exploration of new chemical space in the ongoing search for novel bioactive compounds.

References
  • Alyamkina, E. A., et al. (Year not specified). Review of the Combes quinoline synthesis and its variations. (Note: Specific publication details were not available in the search results, but the reference to this review is noted in source[10]).

  • SELECTIVE REDUCTION. REACTION OF 3,4-DICARBOMETHOXYQUINOLINE WITH LITHIUM ALUMINIUM HYDRIDE. Lookchem. Available at: [Link]

  • Combes quinoline synthesis. Wikipedia. Available at: [Link]

  • Concise synthesis of 2,4-bis(fluoroalkyl)quinoline derivatives from arylamines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • Doebner-von Miller Synthesis. Name-Reaction.com. Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona. Available at: [Link]

  • Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Available at: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Available at: [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Advances. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • LibreTexts. Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for molecular recognition by biological targets. The strategic introduction of fluorine-containing substituents, such as fluoro and trifluoromethyl groups, has become a powerful tool in drug design to modulate a molecule's physicochemical and pharmacological properties. These modifications can enhance metabolic stability, improve receptor binding affinity, and increase bioavailability. This guide provides a comprehensive overview of a specific fluorinated quinoline derivative, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, a compound of significant interest in the development of novel therapeutics.

Chemical Structure and Nomenclature

The precise arrangement of atoms and functional groups within (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is critical to its chemical reactivity and biological activity.

Chemical Structure:

The molecule consists of a quinoline ring system. A fluorine atom is attached at the 6-position, and a trifluoromethyl group is substituted at the 4-position. A hydroxymethyl group (-CH₂OH) is present at the 2-position of the quinoline core.

IUPAC Name:

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol .

Visualization of the Chemical Structure

G start Starting Materials (e.g., substituted aniline) step1 Quinoline Ring Formation (e.g., Friedländer Annulation) start->step1 intermediate 6-Fluoro-4-(trifluoromethyl) quinoline-2-carbaldehyde step1->intermediate step2 Reduction Reaction (e.g., with NaBH4) intermediate->step2 product (6-Fluoro-4-(trifluoromethyl) quinolin-2-yl)methanol step2->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product

Exploratory

Spectroscopic Signature of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol: A Technical Guide

Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. In the absence of direct experimental spectra in p...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. In the absence of direct experimental spectra in publicly accessible literature, this document leverages extensive data from structurally analogous compounds and foundational spectroscopic principles to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and structural elucidation of this and similar fluorinated quinoline derivatives. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are detailed, providing a self-validating system for experimental design and data interpretation.

Introduction: The Structural Elucidation Challenge

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a highly functionalized quinoline derivative. The presence of a fluorine atom, a trifluoromethyl group, and a methanol substituent on the quinoline core presents a unique spectroscopic challenge and opportunity. Each functional group imparts a distinct electronic and structural influence, which will be reflected in the compound's NMR, MS, and IR spectra. Understanding these influences is paramount for unambiguous structural confirmation, purity assessment, and for tracking its transformations in metabolic or synthetic pathways. This guide will systematically deconstruct the anticipated spectroscopic signature of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of molecular structure determination. For (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the atomic connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

  • Spectrometer Frequency: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

Instrumental Parameters (¹³C NMR):

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Instrumental Parameters (¹⁹F NMR):

  • Spectrometer Frequency: 376 MHz or higher.

  • Pulse Sequence: Standard single-pulse experiment, often proton-decoupled.

  • Referencing: CFCl₃ at 0.00 ppm (external or internal standard).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H ¹H NMR Transfer->Acquire_1H Acquire_13C ¹³C NMR Transfer->Acquire_13C Acquire_19F ¹⁹F NMR Transfer->Acquire_19F Process Fourier Transform & Phasing Acquire_1H->Process Acquire_13C->Process Acquire_19F->Process Integrate Integration Process->Integrate Couple Coupling Analysis Integrate->Couple Assign Structure Assignment Couple->Assign

Caption: Workflow for NMR Data Acquisition and Analysis.

Predicted ¹H NMR Data

The proton NMR spectrum will be characterized by signals from the quinoline ring, the methanol group, and the hydroxyl proton.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Rationale
H-3~7.5 - 7.7s-Singlet due to no adjacent protons.
H-5~8.0 - 8.2dJ(H5,H7) ≈ 2-3Doublet due to meta-coupling with H-7.
H-7~7.6 - 7.8ddJ(H7,H8) ≈ 8-9, J(H7,H5) ≈ 2-3Doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.
H-8~7.8 - 8.0dJ(H8,H7) ≈ 8-9Doublet due to ortho-coupling with H-7.
-CH₂OH~4.8 - 5.0s-Singlet, deshielded by the aromatic ring and oxygen.
-OHVariablebr s-Broad singlet, chemical shift is concentration and solvent dependent.

Note: The presence of the electron-withdrawing trifluoromethyl group at C-4 will deshield the peri-proton H-5, shifting it downfield. The fluorine at C-6 will influence the chemical shifts of H-5 and H-7.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm) Rationale
C-2~155 - 160Attached to nitrogen and the methanol group.
C-3~120 - 125Aromatic CH.
C-4~135 - 140 (q)Attached to the CF₃ group, will appear as a quartet due to C-F coupling.
C-4a~125 - 130Quaternary aromatic carbon.
C-5~128 - 132Aromatic CH.
C-6~158 - 162 (d)Attached to fluorine, will appear as a doublet due to C-F coupling.
C-7~115 - 120 (d)Aromatic CH, ortho to fluorine.
C-8~130 - 135Aromatic CH.
C-8a~145 - 150Quaternary aromatic carbon attached to nitrogen.
-CF₃~120 - 125 (q)Trifluoromethyl carbon, will appear as a quartet.
-CH₂OH~60 - 65Methylene carbon attached to oxygen.[1]
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum will provide direct information about the fluorine-containing groups.

Fluorine Predicted Chemical Shift (ppm) Multiplicity Rationale
C6-F-110 to -120sTypical range for a fluorine atom on an aromatic ring.
-CF₃-60 to -65sTypical range for a trifluoromethyl group on an aromatic ring.[2][3][4]

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern, which is indicative of the molecule's structure.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) is suitable for this polar molecule.

Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode is expected to be more sensitive due to the nitrogen atom.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-400 °C.

MS_Workflow cluster_sample Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis Infusion Direct Infusion or LC Introduction ESI Electrospray Ionization (ESI) Infusion->ESI TOF Time-of-Flight (TOF) or Orbitrap ESI->TOF Detect Detection TOF->Detect Spectrum Mass Spectrum Generation Detect->Spectrum

Caption: Workflow for Mass Spectrometry Data Acquisition.

Predicted Mass Spectrum

The expected molecular weight of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (C₁₁H₇F₄NO) is 257.0463 g/mol .

m/z Ion Description
258.0541[M+H]⁺Protonated molecular ion.
240.0436[M+H - H₂O]⁺Loss of water from the methanol group.
228.0592[M+H - CH₂O]⁺Loss of formaldehyde.
189.0354[M+H - CF₃]⁺Loss of the trifluoromethyl radical.

Note: The fragmentation of the quinoline ring itself can lead to further characteristic losses, such as HCN.[5][6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy will confirm the presence of key functional groups through their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Holder: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

Parameters (ATR-FTIR):

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

IR_Workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Place Place Sample on ATR Crystal Acquire Acquire Spectrum Place->Acquire Identify Identify Characteristic Absorption Bands Acquire->Identify

Caption: Workflow for Infrared Spectroscopy Data Acquisition.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Functional Group
3200-3500 (broad)O-H stretchAlcohol (-OH)[7]
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (-CH₂)
1600-1620C=C stretchAromatic ring
1500-1580C=N stretchQuinoline ring
1100-1300C-F stretchTrifluoromethyl (-CF₃)
1000-1050C-O stretchAlcohol (-CH₂OH)[7]

Note: The C-F stretch of the trifluoromethyl group often appears as a strong and complex set of bands.

Conclusion

This technical guide provides a predictive but scientifically grounded overview of the key spectroscopic data for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. The presented NMR, MS, and IR data, along with the detailed experimental protocols, offer a comprehensive resource for researchers working with this and related compounds. The synergistic use of these three spectroscopic techniques will enable confident structural elucidation and characterization. It is important to note that while these predictions are based on sound chemical principles, experimental verification remains the gold standard.

References

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). Retrieved from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). Retrieved from [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Retrieved from [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2024, June 4). Retrieved from [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Solubility of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in Organic Solvents

Introduction: Unveiling the Physicochemical Profile of a Novel Quinoline Methanol Derivative (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a structurally complex molecule belonging to the quinoline class of comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Physicochemical Profile of a Novel Quinoline Methanol Derivative

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a structurally complex molecule belonging to the quinoline class of compounds. Its architecture, featuring a fluorinated and trifluoromethylated quinoline core coupled with a methanol group, suggests its potential as a pharmacologically active agent, likely sharing some characteristics with antimalarial drugs like Mefloquine[1][2]. In the landscape of drug discovery and development, understanding the solubility of a compound is a cornerstone for its successful formulation, bioavailability, and overall therapeutic efficacy[3][4]. Poor solubility can present significant hurdles in developing effective drug delivery systems[5].

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in a range of organic solvents. While specific experimental data for this novel compound is not yet publicly available, this document synthesizes knowledge from structurally similar molecules and established analytical methodologies to offer a robust predictive and practical guide. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide a gold-standard experimental protocol for its determination, and discuss the critical factors influencing its dissolution.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties and the nature of the solvent. For (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, we can infer its likely behavior by dissecting its structural components:

  • Quinoline Core: The bicyclic aromatic quinoline ring system is inherently hydrophobic, suggesting a preference for less polar environments[6].

  • Trifluoromethyl Group (-CF₃): This is a highly lipophilic group that significantly increases the compound's hydrophobicity and is expected to decrease its solubility in aqueous media while favoring nonpolar organic solvents[6].

  • Fluoro Group (-F): The fluorine atom is electronegative and can participate in some polar interactions, though its overall effect on solubility can be complex and context-dependent.

  • Methanol Group (-CH₂OH): The hydroxyl moiety introduces a polar, protic character to the molecule, enabling it to act as a hydrogen bond donor and acceptor. This feature will enhance its solubility in polar protic solvents[6].

Based on this structural analysis, a qualitative solubility profile can be predicted. The presence of both highly lipophilic (trifluoromethyl) and polar (hydroxyl) groups suggests an amphiphilic character, leading to varied solubility across different solvent classes.

Table 1: Predicted Qualitative Solubility of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolGood to ModerateThe hydroxyl group of the compound can form hydrogen bonds with the solvent molecules.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)GoodThese solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar and aromatic parts of the molecule. Mefloquine, a structural analogue, shows good solubility in DMSO and DMF[1].
Nonpolar Hexane, ToluenePoor to ModerateWhile the trifluoromethyl and quinoline core are lipophilic, the polar hydroxyl group will limit solubility in highly nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have a moderate polarity and can interact with both the hydrophobic and, to a lesser extent, the polar parts of the molecule.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility[7][8].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol B Add to a known volume of the selected organic solvent in a sealed vial A->B Dispense C Place vials in a shaker bath at a constant, controlled temperature (e.g., 25°C) B->C Incubate D Agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium C->D Shake E Centrifuge the suspension to pellet the undissolved solid D->E Separate F Filter the supernatant through a 0.22 µm syringe filter to remove fine particles E->F Clarify G Prepare a dilution series of the clear filtrate F->G Dilute H Quantify the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) G->H Analyze I Calculate the solubility in mg/mL or mol/L H->I Compute

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol to a series of glass vials. The excess solid should be visually apparent.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C)[5].

    • Agitate the samples for a period sufficient to ensure equilibrium is reached, typically 24 to 48 hours[6]. A preliminary time-to-equilibrium study is recommended for novel compounds.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of solid material, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is crucial to avoid artificially high results from suspended microparticles[4].

  • Quantification:

    • Prepare a series of dilutions of the filtered supernatant with the same solvent.

    • Determine the concentration of the dissolved compound in the diluted samples using a suitable and validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. A standard calibration curve must be prepared using known concentrations of the compound.

    • Calculate the original concentration in the undissolved supernatant, which represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility and Data Interpretation

The experimentally determined solubility values should be interpreted in the context of the interplay between the solute and solvent properties.

Solute-Solvent Interaction Diagram

G cluster_compound (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol cluster_solvents Organic Solvents cluster_solubility Solubility Outcome compound Structural Features -CF₃ (Lipophilic) -F (Electronegative) -Quinoline Core (Hydrophobic) -OH (Polar, H-Bonding) solubility Solubility (mg/mL or mol/L) compound:h->solubility Determines solvents Solvent Properties Polarity Hydrogen Bonding Capacity Dipole Moment Dielectric Constant solvents:h->solubility Influences

Caption: Relationship between Compound Structure, Solvent Properties, and Solubility.

  • Temperature: Solubility is generally temperature-dependent. For most solid solutes, solubility increases with temperature. Therefore, specifying the temperature at which solubility is measured is critical[5].

  • Solvent Polarity: As predicted, a higher solubility is expected in polar aprotic solvents like DMSO and polar protic solvents like ethanol, where the various functional groups of the molecule can be effectively solvated.

  • Crystalline Structure: The solid-state properties of the compound, such as its crystal lattice energy and polymorphism, can significantly impact its solubility. Different polymorphic forms of the same compound can exhibit different solubilities.

Conclusion

While direct, published solubility data for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is currently unavailable, this guide provides a robust framework for its investigation. By understanding its structural components and their expected interactions with different solvent classes, researchers can make informed predictions about its solubility profile. Furthermore, the detailed experimental protocol for the shake-flask method provides a clear and reliable path to obtaining precise quantitative solubility data. This information is indispensable for advancing the preclinical development of this and other novel chemical entities, enabling rational formulation design and facilitating the journey from discovery to therapeutic application.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

  • Mefloquine. (n.d.). PubChem. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • (-)-Mefloquine. (n.d.). PubChem. [Link]

  • (+)-Mefloquine. (n.d.). PubChem. [Link]

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Exploratory

The Potent Potential of Fluorinated Quinoline Methanols: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Fluorination in Quinoline Methanol Scaffolds The quinoline ring is a foundational scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Quinoline Methanol Scaffolds

The quinoline ring is a foundational scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties[1][2]. Among these, quinoline methanols, most notably the antimalarial drug mefloquine, have demonstrated significant clinical utility. The strategic incorporation of fluorine atoms into the quinoline methanol framework has emerged as a powerful strategy to modulate and enhance their therapeutic potential[3][4]. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[5]. This guide provides an in-depth technical exploration of the biological activity of fluorinated quinoline methanols, focusing on their synthesis, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.

Synthesis of Fluorinated Quinoline Methanols: Building the Bioactive Core

The synthesis of fluorinated quinoline methanols typically involves a multi-step process, beginning with the construction of the core fluorinated quinoline ring system, followed by the addition of the methanol side chain. A common approach involves the reaction of a fluorinated aniline with a suitable carbonyl compound to form the quinoline ring, which is then further functionalized.[6]

For instance, novel pentafluorosulfanyl (SF5) analogs of mefloquine have been synthesized in a five-step process, demonstrating the feasibility of introducing novel fluorine-containing moieties to this scaffold[6][7][8]. These synthetic strategies allow for the systematic variation of the position and number of fluorine substituents, as well as modifications to the amino alcohol side chain, enabling the exploration of structure-activity relationships.

Antimalarial Activity: Disrupting the Parasite's Detoxification Pathway

Fluorinated quinoline methanols, particularly mefloquine and its analogs, are highly effective against the blood stages of the Plasmodium parasite, the causative agent of malaria[4][9]. Their primary mechanism of action is the inhibition of heme detoxification within the parasite's acidic food vacuole[10].

During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Quinoline methanols are thought to interfere with this process by forming a complex with heme, which then caps the growing hemozoin crystal, preventing further polymerization[11][12]. The resulting accumulation of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death[11][12]. The lipophilicity conferred by fluorine substituents can enhance the accumulation of these drugs within the parasite's food vacuole, potentially increasing their efficacy[5]. Mefloquine has demonstrated high cure rates against both chloroquine-resistant Plasmodium falciparum and Plasmodium vivax malaria[4][9][13].

cluster_parasite Plasmodium-infected Red Blood Cell cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization HemeComplex Heme-Drug Complex Heme->HemeComplex ROS Reactive Oxygen Species (ROS) Heme->ROS Accumulation leads to QuinolineMethanol Fluorinated Quinoline Methanol QuinolineMethanol->HemeComplex HemeComplex->Hemozoin Inhibition MembraneDamage Membrane Damage ROS->MembraneDamage ParasiteDeath Parasite Death MembraneDamage->ParasiteDeath

Caption: Antimalarial Mechanism of Fluorinated Quinoline Methanols.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Recent research has unveiled the significant anticancer potential of fluorinated quinoline methanols, with activity demonstrated against a range of cancer cell lines, including triple-negative breast cancer, prostate cancer, and colorectal cancer[1][10][14]. Their anticancer effects are not attributed to a single mechanism but rather a combination of actions that disrupt key cellular processes essential for tumor growth and survival.

Inhibition of Pro-Survival Signaling Pathways

Fluorinated quinoline methanols have been shown to inhibit critical pro-survival signaling pathways that are often dysregulated in cancer.

  • NF-κB Pathway: Mefloquine has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway[10][15]. It blocks the activation of IκBα kinase (IKK), leading to the reduced degradation of IκBα and a decrease in the phosphorylation of the p65 subunit of NF-κB[10][15]. This inhibition suppresses the expression of NF-κB target genes that promote cell survival and proliferation, ultimately inducing apoptosis in cancer cells[10][15].

  • PI3K/Akt/mTOR Pathway: Several quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation[12][16]. Some fluorinated quinoline derivatives have demonstrated potent inhibitory activity against PI3K and mTOR kinases, with IC50 values in the nanomolar to low micromolar range[16].

cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Mefloquine Mefloquine Mefloquine->IKK Inhibits DNA DNA p65_p50_nuc->DNA SurvivalGenes Pro-survival Gene Expression DNA->SurvivalGenes Transcription Apoptosis Apoptosis SurvivalGenes->Apoptosis Inhibition of

Caption: Mefloquine's Inhibition of the NF-κB Signaling Pathway.

Induction of Apoptosis and Cell Cycle Arrest

Fluorinated quinoline methanols can induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle.

  • p53 Pathway: The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. The interaction between p53 and its negative regulator, MDM2, is a key control point in this pathway[17][18]. Some quinoline derivatives are being investigated for their potential to disrupt the p53-MDM2 interaction, thereby stabilizing p53 and promoting apoptosis[19]. Mefloquine has been shown to induce G1 phase cell-cycle arrest in p53-null prostate cancer cells through the upregulation of p21[9][20].

  • Induction of Reactive Oxygen Species (ROS): Several studies have demonstrated that fluorinated quinoline methanols can induce the production of reactive oxygen species (ROS) in cancer cells[9][14]. Elevated ROS levels can lead to oxidative stress, damage to cellular components, and the activation of apoptotic pathways.

cluster_cell Cancer Cell Mefloquine Mefloquine p53 p53 Mefloquine->p53 Stabilizes (potential) MDM2 MDM2 p53->MDM2 Negative Feedback p21 p21 p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Inhibits CyclinD1 Cyclin D1 p21->CyclinD1 Inhibits G1_S_Transition G1/S Transition CyclinD1->G1_S_Transition Promotes

Caption: Potential Interaction of Mefloquine with the p53 Pathway.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of fluorinated quinoline methanols is highly dependent on their chemical structure. Systematic modifications to the quinoline core and the amino alcohol side chain have provided valuable insights into the structure-activity relationships (SAR) governing their antimalarial and anticancer effects.

Antimalarial SAR

For antimalarial activity, the presence of trifluoromethyl groups at the 2- and 8-positions of the quinoline ring, as seen in mefloquine, is crucial for potency[21]. The stereochemistry of the methanol side chain also plays a significant role. Studies on mefloquine analogs have shown that modifications to the piperidine ring can influence activity and reduce central nervous system accumulation[3]. The introduction of a pentafluorosulfanyl (SF5) group in place of a trifluoromethyl group has been shown to improve activity and selectivity against malaria parasites[7].

Table 1: Antimalarial Activity of Mefloquine and Analogs against P. falciparum Strains

CompoundP. falciparum StrainIC50 (nM)Reference
MefloquineDd2 (Resistant)60-160[1]
Mefloquine3D7 (Sensitive)~24[3]
MefloquineK1 (Resistant)-[22]
5'-FluoroamodiaquineK1 (Resistant)Similar to Amodiaquine[22][23]
2',6'-DifluoroamodiaquineK1 (Resistant)Similar to Amodiaquine[22][23]
Anticancer SAR

In the context of anticancer activity, the position and nature of the fluorine substituent on the quinoline ring, as well as the composition of the side chain, are critical determinants of potency and selectivity[14][24]. For example, a series of novel fluorinated quinoline analogues demonstrated potent anticancer activity against triple-negative breast cancer cells (MDA-MB-468), with IC50 values in the low micromolar range[14][25]. The presence of an ester group in conjunction with fluorine substitution was found to be essential for their anticancer activity[14].

Table 2: Anticancer Activity of Fluorinated Quinoline Derivatives against Breast Cancer Cell Lines

Compound CodeCancer Cell LineIC50 (µM)Reference
6a MDA-MB-4682.5[14]
6b MDA-MB-4685[14]
6d MDA-MB-4682.5[14]
6f MDA-MB-4685[14]
21c HT-290.01[24]
21c MKN-450.03[24]
Quinolinyl-thiazole 6a MDA-MB-2311.415 ± 0.16[26]
Quinoline Derivative 3a MCF-70.61 ± 0.02[4]
Quinoline Derivative 5a HeLa2.02 ± 0.11[4]

Experimental Protocols for Biological Evaluation

A robust and reproducible assessment of the biological activity of fluorinated quinoline methanols is essential for their development as therapeutic agents. The following are detailed, step-by-step methodologies for key in vitro and in vivo experiments.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Protocol:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in RPMI 1640 medium to achieve the desired final concentrations.

  • Assay Plate Preparation: In a 96-well plate, add 50 µL of the diluted compound to each well. Add 50 µL of the parasite culture (2% parasitemia, 2% hematocrit). Include positive (chloroquine or mefloquine) and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percent inhibition of parasite growth compared to the negative control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

start Start culture Culture P. falciparum start->culture plate_setup Set up 96-well Plate: Parasite Culture + Compounds culture->plate_setup prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->plate_setup incubate Incubate for 72 hours plate_setup->incubate lysis_stain Lyse Cells and Stain with SYBR Green I incubate->lysis_stain read_fluorescence Read Fluorescence lysis_stain->read_fluorescence analyze Calculate % Inhibition and IC50 Values read_fluorescence->analyze end End analyze->end

Caption: Workflow for In Vitro Antimalarial SYBR Green I Assay.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated quinoline methanol for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.[15][27][28]

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[22][25][29][30]

Protocol:

  • Cell Treatment: Treat a sub-confluent culture of cancer cells with the test compound for a defined period (e.g., 24 hours).

  • Cell Plating: After treatment, trypsinize the cells, count them, and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.

In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test)

This is a standard in vivo model to evaluate the efficacy of antimalarial compounds using a rodent malaria parasite.[10][24]

Protocol:

  • Animal Model: Use Swiss albino mice (6-8 weeks old).

  • Parasite Inoculation: Inoculate the mice intraperitoneally with Plasmodium berghei-infected red blood cells (1x10^7 parasites per mouse).

  • Drug Administration: Two hours post-inoculation, administer the test compound orally or intraperitoneally once daily for four consecutive days. Include a vehicle control group and a positive control group (e.g., chloroquine).

  • Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse and prepare thin blood smears. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the average percent suppression of parasitemia for each treatment group compared to the vehicle control group.

start Start inoculate Inoculate Mice with P. berghei start->inoculate treat Administer Test Compound Daily for 4 Days inoculate->treat blood_smear Collect Blood and Prepare Smears on Day 5 treat->blood_smear stain_count Giemsa Stain and Determine Parasitemia blood_smear->stain_count analyze Calculate % Suppression of Parasitemia stain_count->analyze end End analyze->end

Caption: Workflow for 4-Day Suppressive Test for In Vivo Antimalarial Efficacy.

In Vivo Anticancer Efficacy Study (Xenograft Model)

This model involves the transplantation of human cancer cells into immunocompromised mice to evaluate the in vivo antitumor activity of compounds.[26]

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.

Conclusion and Future Directions

Fluorinated quinoline methanols represent a promising class of compounds with significant potential for the development of new antimalarial and anticancer therapies. The strategic incorporation of fluorine can enhance their biological activity, improve their pharmacokinetic properties, and overcome mechanisms of drug resistance. The multifaceted mechanisms of action of these compounds, particularly their ability to target multiple signaling pathways in cancer cells, make them attractive candidates for further investigation.

Future research should focus on:

  • Optimizing SAR: Synthesizing and screening new analogs to further refine the structure-activity relationships and improve potency and selectivity.

  • Elucidating Mechanisms of Action: Utilizing advanced techniques such as chemical proteomics and transcriptomics to identify novel molecular targets and gain a more comprehensive understanding of their mechanisms of action.

  • In Vivo Efficacy and Safety: Conducting more extensive preclinical studies in relevant animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Combination Therapies: Investigating the potential of fluorinated quinoline methanols in combination with other therapeutic agents to achieve synergistic effects and combat drug resistance.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of novel and effective treatments for malaria and cancer.

References

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  • Sittaramane, V., Al-Nuaimi, M., Al-Lawati, H., & Al-Mahrooqi, Z. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1837–1842. [Link]

  • Tiwari, R. K., Singh, D., Singh, J., & Singh, R. K. (2020). Quinoline-based hybrid compounds with antimalarial activity. RSC Advances, 10(52), 31139-31155.
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Foundational

The Ascendant Trajectory of 4-(Trifluoromethyl)quinolines: A Technical Guide for Drug Discovery

Abstract The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group at the 4-position of the quinoline ring has ushered in a new era of drug candidates with enhanced potency, metabolic stability, and unique pharmacological profiles. This in-depth technical guide provides a comprehensive literature review of 4-(trifluoromethyl)quinoline derivatives for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, delve into the diverse biological activities, and elucidate the structure-activity relationships that govern the therapeutic potential of this promising class of compounds. This guide is designed to be a practical and authoritative resource, empowering researchers to accelerate the discovery and development of next-generation therapeutics based on the 4-(trifluoromethyl)quinoline core.

The Trifluoromethyl Advantage: Why the 4-Position Matters

The trifluoromethyl group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. When appended to the 4-position of the quinoline nucleus, the CF3 group can:

  • Enhance Metabolic Stability: The robust C-F bonds are resistant to oxidative metabolism, prolonging the in vivo half-life of the drug candidate.

  • Increase Lipophilicity: This can improve membrane permeability and cellular uptake, leading to better bioavailability.

  • Modulate pKa: The electron-withdrawing effect can alter the basicity of the quinoline nitrogen, influencing drug-receptor interactions and solubility.

  • Induce Favorable Conformations: The steric bulk of the CF3 group can lock the molecule into a bioactive conformation, enhancing its affinity for the target protein.

These attributes have propelled 4-(trifluoromethyl)quinoline derivatives to the forefront of drug discovery programs targeting a wide spectrum of diseases.

Synthetic Strategies: Crafting the 4-(Trifluoromethyl)quinoline Core

The efficient and versatile synthesis of the 4-(trifluoromethyl)quinoline scaffold is paramount for generating diverse chemical libraries for biological screening. Two predominant methods have emerged as the workhorses for constructing this key heterocyclic system: the Friedländer Annulation and Copper-Catalyzed Cyclization reactions.

The Friedländer Annulation: A Classic Approach Modernized

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[1] For the synthesis of 4-(trifluoromethyl)quinolines, a 2-aminoaryl trifluoromethyl ketone is the key starting material.

Mechanism of the Friedländer Annulation:

The reaction can proceed through two viable pathways:

  • Aldol Condensation First: The 2-aminoaryl trifluoromethyl ketone undergoes an aldol condensation with the methylene-containing reactant, followed by cyclization and dehydration to form the quinoline ring.

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group and the carbonyl of the second reactant, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration.

Experimental Protocol: Proline Potassium Salt-Catalyzed Friedländer Annulation of 2-Trifluoroacetyl anilines [2]

This protocol offers a mild and efficient method for the synthesis of 4-trifluoromethyl-substituted quinolines.

  • Step 1: Reactant Mixture: To a solution of the substituted 2-trifluoroacetyl aniline (1.0 mmol) and the carbonyl compound (1.2 mmol) in a suitable solvent such as ethanol or toluene (5 mL), add proline potassium salt (10 mol%).

  • Step 2: Reaction Condition: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for a period ranging from a few hours to 24 hours.

  • Step 3: Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 4-(trifluoromethyl)quinoline derivative.

Logical Relationship: Friedländer Annulation

Friedlander_Annulation Reactant1 2-Aminoaryl Trifluoromethyl Ketone Intermediate Aldol Adduct or Schiff Base Reactant1->Intermediate Reactant2 α-Methylene Carbonyl Compound Reactant2->Intermediate Catalyst Acid or Base (e.g., Proline Potassium Salt) Catalyst->Intermediate Product 4-(Trifluoromethyl)quinoline Intermediate->Product Cyclization & Dehydration

Caption: The Friedländer Annulation for 4-(Trifluoromethyl)quinoline Synthesis.

Copper-Catalyzed Annulation: A Modern and Versatile Alternative

Copper-catalyzed reactions have gained prominence for their efficiency and functional group tolerance. A notable method involves the annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines.[3][4]

Mechanism of Copper-Catalyzed Annulation:

While the precise mechanism is still under investigation, a plausible pathway involves the following key steps:

  • Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the N-O bond of the oxime acetate.

  • Iminocopper Intermediate Formation: This is followed by the formation of an iminocopper intermediate.

  • Condensation: The intermediate condenses with the ortho-trifluoroacetyl aniline.

  • Reductive Elimination and Cyclization: Subsequent reductive elimination and cyclization yield the 4-(trifluoromethyl)quinoline product and regenerate the copper(I) catalyst.

Experimental Protocol: Copper-Catalyzed Annulation of Ketone Oxime Acetates [4]

  • Step 1: Reaction Setup: In a sealed tube, combine the ketone oxime acetate (1.0 mmol), ortho-trifluoroacetyl aniline (1.2 mmol), CuI (5 mol%), and a suitable ligand (if necessary) in a solvent such as DMF (3 mL).

  • Step 2: Reaction Condition: Heat the reaction mixture at 100 °C for 12-24 hours.

  • Step 3: Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Step 4: Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-(trifluoromethyl)quinoline.

Experimental Workflow: Copper-Catalyzed Synthesis

Copper_Catalyzed_Workflow Start Start Setup Combine Reactants: - Ketone Oxime Acetate - o-Trifluoroacetyl Aniline - CuI Catalyst - Solvent (DMF) Start->Setup Reaction Heat at 100°C (12-24h) Setup->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure 4-(Trifluoromethyl)quinoline Purification->Product

Caption: Workflow for Copper-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolines.

A Spectrum of Biological Activities: Therapeutic Potential Unleashed

4-(Trifluoromethyl)quinoline derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity: Targeting Key Oncogenic Pathways

The quinoline scaffold is present in several approved anticancer drugs, and the 4-trifluoromethyl substitution has been shown to enhance this activity.[5] These derivatives exert their anticancer effects through various mechanisms, with a prominent target being the Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).

Mechanism of Action: SGK1 Inhibition

SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to therapy.[6] It is a downstream effector of the PI3K signaling pathway.[7] Overexpression of SGK1 is associated with a poor prognosis in several cancers.[6] 4-(Trifluoromethyl)quinoline derivatives have been identified as potent SGK1 inhibitors.[4] By inhibiting SGK1, these compounds can induce apoptosis and arrest the cell cycle in cancer cells.[6]

Signaling Pathway: SGK1 in Cancer

SGK1_Pathway PI3K PI3K PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK1 SGK1 PDK1->SGK1 Activation mTORC2->SGK1 Activation FOXO3a FOXO3a SGK1->FOXO3a Inhibition CellCycle Cell Cycle Progression SGK1->CellCycle Promotion Apoptosis Apoptosis FOXO3a->Apoptosis Quinoline 4-(Trifluoromethyl)quinoline Derivative Quinoline->SGK1 Inhibition

Caption: Inhibition of the SGK1 Signaling Pathway by 4-(Trifluoromethyl)quinoline Derivatives.

Table 1: Anticancer Activity of Selected 4-(Trifluoromethyl)quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
10g Various human tumor cell lines< 1.0[8]
Ac12 S. sclerotiorum0.52 (EC50)[9][10]
Ac12 B. cinerea0.50 (EC50)[9][10]
Antimalarial Activity: Disrupting Heme Detoxification

Quinolines, such as chloroquine and mefloquine, have been mainstays in the fight against malaria. The emergence of drug-resistant strains necessitates the development of new antimalarial agents. 4-(Trifluoromethyl)quinoline derivatives have shown potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.[11]

Mechanism of Action: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[12][13][14] The parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin.[15] Quinolines are believed to interfere with this process by capping the growing hemozoin crystal, preventing further polymerization.[12][13][15] The accumulation of free heme leads to oxidative stress and parasite death.[14]

Table 2: Antimalarial Activity of Selected 4-(Trifluoromethyl)quinoline Derivatives

Compound IDP. falciparum StrainIC50 (nM)Reference
WR621308 Not SpecifiedPotent[16]
Compound with 4-pyridylvinyl group Dd2 (CQ-resistant)33.6[17]
Compound with 2-pyridylvinyl group Dd2 (CQ-resistant)1032.8[17]

Structure-Activity Relationship (SAR) for Antimalarial Activity:

  • Side Chain at Position 4: The nature of the amino alcohol side chain is critical for activity.[16]

  • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups like methoxy and methyl on appended aromatic rings generally enhance activity, while the effect of electron-withdrawing groups can vary.[11]

  • Lipophilicity: An optimal level of lipophilicity is crucial for maximal activity and minimal cross-resistance.[11]

Antifungal Activity: A Promising New Frontier

Fungal infections pose a significant threat to human health and agriculture. 4-(Trifluoromethyl)quinoline derivatives have emerged as a promising class of antifungal agents.[9][10]

Mechanism of Action: Disruption of Cell Membrane Integrity

Preliminary studies suggest that some 4-(trifluoromethyl)quinoline derivatives exert their antifungal effect by disrupting the fungal cell membrane.[9][10][18] This leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[9][10][18]

Table 3: Antifungal Activity of Selected 4-(Trifluoromethyl)quinoline Derivatives

Compound IDFungal SpeciesEC50 (µg/mL)Reference
Ac12 Sclerotinia sclerotiorum0.52[9][10]
Ac12 Botrytis cinerea0.50[9][10]
2b, 2e, 2f, 2k, 2n S. sclerotiorum>80% inhibition at 50 µg/mL[19][20]
2g R. solani80.8% inhibition at 50 µg/mL[19][20]

Structure-Activity Relationship (SAR) for Antifungal Activity:

The SAR for antifungal activity is still being elucidated, but initial findings suggest that the nature and position of substituents on the quinoline and any appended rings play a significant role in determining the potency and spectrum of activity.

High-Throughput Screening (HTS) for Novel Derivatives

The discovery of new 4-(trifluoromethyl)quinoline derivatives with improved therapeutic profiles can be accelerated through high-throughput screening (HTS).

Workflow: High-Throughput Screening

HTS_Workflow Start Compound Library (4-CF3-Quinolines) Primary Primary Screen (Single Concentration) Start->Primary Hit_ID Hit Identification (% Inhibition > Threshold) Primary->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Secondary Secondary Assays (e.g., Selectivity, MoA) IC50->Secondary Lead_Opt Lead Optimization Secondary->Lead_Opt

Sources

Exploratory

The Quinoline Saga: A Technical Guide to the Discovery and Evolution of Antimalarial Compounds

Foreword For centuries, the specter of malaria has cast a long shadow over global health. The intricate dance between the Plasmodium parasite and its human host has driven a relentless search for effective chemotherapeut...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For centuries, the specter of malaria has cast a long shadow over global health. The intricate dance between the Plasmodium parasite and its human host has driven a relentless search for effective chemotherapeutic agents. At the heart of this enduring battle lies the quinoline scaffold, a chemical motif that has given rise to some of the most impactful medicines in human history. This technical guide provides a comprehensive exploration of the discovery and history of quinoline-based antimalarial compounds. It is intended for researchers, scientists, and drug development professionals, offering not just a historical narrative, but also a deeper understanding of the scientific rationale, experimental methodologies, and the perpetual challenge of drug resistance that have shaped this critical field of medicinal chemistry.

Section 1: The Natural Genesis - Quinine and the Cinchona Bark

The story of quinoline antimalarials begins not in a laboratory, but in the Andean forests of South America. For centuries, indigenous populations were aware of the fever-reducing properties of the bark of the cinchona tree.[1] This traditional knowledge was introduced to Europeans in the 17th century, where "Jesuit's powder," a crude preparation of the bark, became the first effective treatment for malaria.[2][3]

The active principle of cinchona bark, quinine, was not isolated until 1820 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou.[1][2][3] This landmark achievement marked the dawn of modern chemotherapy, demonstrating that a specific chemical entity was responsible for a therapeutic effect. Quinine remained the primary weapon against malaria for over a century, its importance underscored by the strategic value placed on cinchona plantations during colonial expansion.[1]

Chemical Structure of Quinine:

G cluster_quinine Quinine Quinine_img Quinine_img

Caption: The chemical structure of quinine, a principal alkaloid of the cinchona tree.

Section 2: The Dawn of Synthetic Quinoline Antimalarials

The reliance on a natural source for quinine, coupled with the geopolitical turmoil of the early 20th century, spurred the search for synthetic alternatives. German chemists, cut off from cinchona supplies during World War I, pioneered this effort.[4]

The 8-Aminoquinolines: Pamaquine and Primaquine

Inspired by the weak antimalarial activity of the dye methylene blue, early research led to the development of the 8-aminoquinoline class of compounds.[5] In 1926, German scientists synthesized pamaquine, the first entirely synthetic antimalarial.[6] However, its clinical utility was limited by its toxicity.[6]

Further research in the United States, driven by the need to treat relapsing malaria in soldiers returning from the Pacific theater of World War II, led to the synthesis of primaquine in 1946.[7][8][9] Primaquine proved to be a pivotal discovery, as it remains the only widely available drug that targets the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, thus preventing relapse.[8][10]

The 4-Aminoquinolines: The Rise of Chloroquine and Amodiaquine

The major breakthrough in synthetic antimalarial chemotherapy came with the development of the 4-aminoquinolines. In 1934, German scientists at Bayer synthesized Resochin , later to be known as chloroquine .[5][11] Initially overlooked due to perceived toxicity, its immense potential was rediscovered by American scientists during their massive antimalarial drug discovery program during World War II.[4][6][11] Chloroquine was found to be highly effective, well-tolerated, and inexpensive to produce, making it the cornerstone of malaria treatment and prophylaxis for decades.[5][6]

Following the success of chloroquine, another 4-aminoquinoline, amodiaquine , was synthesized in 1948.[12] It demonstrated efficacy against some chloroquine-resistant strains of P. falciparum and became a widely used alternative.[5][13] However, concerns over rare but serious side effects, such as agranulocytosis and hepatotoxicity, later limited its use as a monotherapy.[6][12]

Generalized Synthesis of the 4-Aminoquinoline Core:

A common and versatile method for the synthesis of the 4-aminoquinoline scaffold involves the condensation of a substituted aniline with a β-ketoester, followed by cyclization and subsequent chlorination and nucleophilic substitution.

G Aniline Substituted Aniline Enaminone Enaminone Intermediate Aniline->Enaminone Condensation Ketoester β-Ketoester (e.g., diethyl malonate) Ketoester->Enaminone Hydroxyquinoline 4-Hydroxyquinoline Enaminone->Hydroxyquinoline Thermal Cyclization Chloroquinoline 4,7-Dichloroquinoline Hydroxyquinoline->Chloroquinoline Chlorination (e.g., POCl3) Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Chloroquinoline->Aminoquinoline Nucleophilic Substitution Amine Aliphatic Amine Side Chain Amine->Aminoquinoline

Caption: Generalized synthetic pathway for 4-aminoquinoline antimalarials.

Section 3: The Post-Chloroquine Era - Combating Resistance

The widespread use, and often misuse, of chloroquine inevitably led to the emergence and spread of drug-resistant P. falciparum, first reported in the late 1950s.[5][11] This looming public health crisis necessitated the development of new quinoline-based antimalarials.

Mefloquine: A Product of Military Research

In response to the growing threat of chloroquine resistance, the Walter Reed Army Institute of Research (WRAIR) in the United States initiated an extensive drug discovery program. This effort screened over 250,000 compounds and led to the development of mefloquine , a 4-quinolinemethanol, in the 1970s.[6][14] Mefloquine proved to be effective against many chloroquine-resistant strains of P. falciparum and was introduced for clinical use in the mid-1980s.[11][14][15] However, its use has been associated with neuropsychiatric side effects, which has led to more restricted recommendations for its use.[14]

Section 4: Mechanism of Action and the Rise of Resistance

The efficacy of the quinoline antimalarials is intrinsically linked to the unique biology of the Plasmodium parasite within human red blood cells.

The Hemozoin Hypothesis

During its intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin in its acidic food vacuole.[16][17] This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin (also known as malaria pigment).[18][19][20]

The 4-aminoquinolines, such as chloroquine, are weak bases that accumulate to high concentrations in the acidic food vacuole of the parasite.[16][21] Here, they are thought to interfere with the formation of hemozoin, likely by capping the growing crystal face and preventing further polymerization.[19][20][22] The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative damage and membrane lysis, ultimately causing parasite death.[16][18]

G cluster_rbc Infected Red Blood Cell cluster_parasite Plasmodium Parasite cluster_vacuole Acidic Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Heme_CQ_Complex Heme-CQ Complex Heme->Heme_CQ_Complex Chloroquine Chloroquine (CQ) Chloroquine->Heme_CQ_Complex Binding Heme_CQ_Complex->Hemozoin Inhibition Parasite_Death Parasite Death Heme_CQ_Complex->Parasite_Death Toxicity

Caption: Mechanism of action of chloroquine in the parasite's food vacuole.

Molecular Mechanisms of Resistance

Resistance to chloroquine in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[16][23] The wild-type PfCRT protein is located on the membrane of the parasite's food vacuole. In resistant strains, mutated forms of PfCRT actively transport chloroquine out of the food vacuole, reducing its concentration at the site of action and thereby diminishing its efficacy.[11][23]

Resistance to mefloquine is more complex but has been linked to an increased copy number of the pfmdr1 gene, which encodes a P-glycoprotein homolog, another transporter protein on the vacuolar membrane.[16][21]

Section 5: Quantitative Analysis of Quinoline Antimalarials

The following tables summarize key quantitative data for the major quinoline-based antimalarial drugs, providing a comparative overview of their in vitro potency and pharmacokinetic properties.

Table 1: In Vitro Activity of Quinoline Antimalarials against Plasmodium falciparum

DrugStrainIC50 (nM)Reference
Chloroquine 3D7 (Sensitive)6.5 - 29.7[3][5]
Dd2 (Resistant)154.4[3]
K1 (Resistant)275[24]
Quinine Field Isolates39.83 - 46.42 (RI vs 3D7)[24]
Amodiaquine 3D7 (Sensitive)8[11]
V1/S (Resistant)15[11]
Field Isolates (Colombia)15.3[25]
Mefloquine Field Isolates (Madagascar)> 50 (Resistant)[26]
Field Isolates (Colombia)18.4[25]
Primaquine 3D7 (Sensitive)Weak schizonticide (µM range)[3]
Dd2 (Resistant)Weak schizonticide (µM range)[3]

IC50 (Half-maximal inhibitory concentration) values can vary depending on the specific assay conditions and parasite isolate. RI: Resistance Index

Table 2: Comparative Pharmacokinetic Parameters of Quinoline Antimalarials

DrugHalf-life (t1/2)Volume of Distribution (Vd)Protein BindingPrimary MetabolismReference
Quinine 6 - 12 hoursModerate~90%Hepatic (CYP3A4)[10]
Chloroquine 6 - 50 days (terminal)Very Large~55%Hepatic (CYP2C8, CYP3A4)[10]
Amodiaquine 3 - 12 hours (as desethylamodiaquine)LargeHighHepatic (CYP2C8)[17]
Mefloquine 6.5 - 33 daysLarge>98%Hepatic (CYP3A4)[10]
Primaquine 6 - 12 hoursModerateModerateHepatic (CYP2D6)[10]

Section 6: Experimental Protocols

A fundamental aspect of antimalarial drug discovery is the robust and reproducible assessment of compound efficacy. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Protocol:

  • Parasite Culture: Maintain asynchronous or synchronous (ring-stage) cultures of P. falciparum in human erythrocytes (O+) at 2% hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.

  • Assay Initiation: Add the parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Add lysis buffer containing SYBR Green I to each well. The buffer lyses the red blood cells, releasing the parasite DNA.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G Start Start: P. falciparum Culture Drug_Plate Prepare Drug Dilution Plate Start->Drug_Plate Inoculate Inoculate Plate with Parasite Culture Start->Inoculate Drug_Plate->Inoculate Incubate Incubate for 72 hours Inoculate->Incubate Lysis Add Lysis Buffer with SYBR Green I Incubate->Lysis Read Read Fluorescence Lysis->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the SYBR Green I-based antimalarial assay.

In Vivo Antimalarial Efficacy Testing: The 4-Day Suppressive Test (Peter's Test)

This is a standard primary in vivo screening method to assess the schizonticidal activity of a compound in a murine malaria model.

Protocol:

  • Animal Model: Use Swiss albino mice (or other suitable strain).

  • Parasite Inoculation: Infect mice intraperitoneally with a standardized inoculum of Plasmodium berghei-infected red blood cells (e.g., 1 x 10^7 parasitized erythrocytes).

  • Drug Administration: Two to four hours post-infection (Day 0), administer the test compound orally or subcutaneously. Continue treatment once daily for four consecutive days (Days 0, 1, 2, and 3).

  • Control Groups: Include a negative control group (vehicle only) and a positive control group (a standard antimalarial like chloroquine).

  • Parasitemia Determination: On Day 4, collect thin blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percentage of suppression of parasitemia for the treated groups relative to the negative control group.

Section 7: The Future of Quinoline Antimalarials

The quinoline scaffold remains a cornerstone of antimalarial drug discovery. Current research focuses on several key areas:

  • Modification of existing quinolines: Synthesizing new analogs of chloroquine, amodiaquine, and mefloquine to overcome resistance and reduce toxicity. This includes altering the side chain and substituting the quinoline ring.[20]

  • Hybrid molecules: Covalently linking the quinoline pharmacophore to other antimalarial agents (e.g., artemisinin) or compounds that target different parasitic pathways.[7]

  • Reversal of resistance: Developing compounds that can block the PfCRT transporter, thereby restoring the efficacy of chloroquine.

The history of quinoline-based antimalarials is a testament to the power of medicinal chemistry to combat infectious diseases. From the serendipitous discovery in the cinchona bark to the rational design of synthetic compounds, this journey highlights the continuous interplay between scientific innovation and the evolutionary adaptability of the malaria parasite. The challenges that lie ahead are significant, but the enduring legacy of the quinoline core provides a robust foundation for the development of the next generation of antimalarial therapies.

References

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Foundational

The Strategic Imperative of Fluorine in the Medicinal Chemistry of Quinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into the quinoline scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the quinoline scaffold represents a cornerstone of modern medicinal chemistry, profoundly influencing the trajectory of drug discovery across diverse therapeutic areas. This guide provides a comprehensive analysis of the multifaceted roles of fluorine in modulating the physicochemical and pharmacological properties of quinoline-based compounds. We delve into the causal mechanisms by which fluorine substitution enhances metabolic stability, modulates lipophilicity and basicity, and ultimately impacts biological activity and pharmacokinetic profiles. Through an examination of key structure-activity relationships, notable case studies of successful fluoroquinolone drugs, and detailed experimental protocols, this document serves as an in-depth technical resource for scientists engaged in the design and development of novel quinoline-based therapeutic agents.

Introduction: The Synergy of a Privileged Scaffold and a Unique Element

The quinoline ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties[1][2][3][4]. Its rigid structure and sites for diverse functionalization provide a versatile template for drug design.

Parallel to the rise of quinoline-based drugs, fluorine has emerged as an indispensable element in modern drug discovery[5][6]. Its unique and potent electronic properties, stemming from its small atomic size and the highest electronegativity of any element, allow for subtle yet profound modifications to a molecule's character[7][8]. The introduction of fluorine can strategically alter a drug candidate's electronic distribution, conformation, lipophilicity, and metabolic fate, often leading to enhanced potency, selectivity, and pharmacokinetic profiles[5][6][9].

The convergence of these two powerful entities—the quinoline scaffold and the fluorine atom—has given rise to a highly successful class of compounds, most notably the fluoroquinolone antibiotics. This guide will explore the fundamental principles and practical applications of fluorine incorporation in quinoline medicinal chemistry.

The Physicochemical Impact of Fluorine on the Quinoline Core

The decision to introduce fluorine into a quinoline-based drug candidate is driven by its ability to predictably modulate key physicochemical parameters that govern a drug's behavior in a biological system.

Modulating Lipophilicity (LogP)

Lipophilicity is a critical determinant of a drug's absorption, distribution, membrane permeability, and binding to target proteins. While often assumed to universally increase lipophilicity, the effect of fluorine is highly context-dependent.

  • Single Fluorine Substitution: Replacing a hydrogen atom with a fluorine atom generally leads to a modest increase in lipophilicity[10]. This can enhance a compound's ability to cross lipid membranes, potentially improving oral bioavailability and cell penetration[6][7].

  • Trifluoromethyl (-CF3) Group: The introduction of a trifluoromethyl group, a common fluorinated moiety, drastically increases lipophilicity[7][10]. This significant enhancement can improve membrane permeability and aid in target engagement within hydrophobic pockets of proteins[7][11].

Causality: The high lipophilicity of fluorine-containing groups stems from the fact that the highly polarized C-F bond is not a good hydrogen bond acceptor, thus reducing interactions with water and favoring partitioning into a lipid environment[12].

Altering Basicity (pKa)

The basicity of the quinoline nitrogen is a key factor influencing its solubility, receptor interaction, and pharmacokinetic properties.

  • Electron-Withdrawing Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect[8][13]. When placed on the quinoline ring, it can significantly reduce the electron density of the aromatic system and, consequently, the basicity of the quinoline nitrogen[8][14].

  • Improved Bioavailability: This reduction in basicity can be advantageous. A less basic compound is less likely to be protonated at physiological pH, which can improve its ability to permeate cell membranes and enhance oral bioavailability[8].

Enhancing Metabolic Stability

One of the most compelling reasons for incorporating fluorine is to block metabolic "soft spots"[5][15]. Cytochrome P450 (CYP) enzymes, primarily responsible for drug metabolism in the liver, often target electron-rich C-H bonds for oxidation[16].

  • The Strength of the C-F Bond: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen bond (~99 kcal/mol)[10][14]. This makes it highly resistant to enzymatic cleavage[10].

  • Blocking Oxidative Metabolism: By strategically placing a fluorine atom at a site susceptible to metabolic oxidation (e.g., a para position on an aromatic ring or a benzylic position), medicinal chemists can effectively "shield" the molecule from degradation by CYP enzymes[5][7][15]. This leads to a longer in vivo half-life, reduced clearance, and potentially a more favorable dosing regimen[7].

  • Trifluoromethyl Groups for Stability: The trifluoromethyl group is particularly effective at enhancing metabolic stability by blocking sites that are prone to oxidative degradation[7].

Self-Validating System: The success of this strategy is readily validated by comparing the in vitro metabolic stability (e.g., in liver microsome assays) of a fluorinated compound against its non-fluorinated parent. A significant increase in the half-life of the fluorinated analogue provides direct evidence of successful metabolic blocking.

Impact on Biological Activity: The Fluoroquinolone Case Study

The profound impact of fluorine on biological activity is perhaps best exemplified by the fluoroquinolone class of antibiotics. The discovery that a fluorine atom at the C-6 position of the quinolone nucleus dramatically enhances antibacterial potency was a major breakthrough[17].

Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV[][19][20][21]. These enzymes are critical for DNA replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death[20][21].

Fluoroquinolone_Mechanism Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to

The Critical Role of the C-6 Fluorine

Structure-activity relationship (SAR) studies have unequivocally demonstrated the importance of the C-6 fluorine atom in fluoroquinolones[8].

  • Enhanced Enzyme Inhibition: The fluorine atom at the C-6 position significantly improves the inhibitory activity against DNA gyrase[8][17]. It is believed to enhance the binding of the drug to the enzyme-DNA complex[8].

  • Increased Cell Permeability: The C-6 fluorine also improves the penetration of the drug through the bacterial cell membrane, leading to higher intracellular concentrations[].

The combination of these effects results in a dramatic increase in antibacterial potency compared to their non-fluorinated quinolone predecessors[17].

Pharmacokinetic Profile of Fluorinated Quinolines

The introduction of fluorine can significantly improve the pharmacokinetic profile of quinoline-based drugs, making them more "drug-like."

Absorption and Bioavailability

Fluorinated quinolines, particularly the fluoroquinolone antibiotics, generally exhibit good to excellent oral bioavailability[22][23][24]. This is attributed to a combination of factors, including:

  • Enhanced Lipophilicity: As discussed, fluorine can increase lipophilicity, facilitating passive diffusion across the gastrointestinal tract.

  • Metabolic Stability: By resisting first-pass metabolism in the liver, a greater proportion of the administered dose reaches systemic circulation.

Distribution

Fluorinated quinolines are typically widely distributed throughout the body, achieving effective concentrations in various tissues and fluids, including the prostate, lungs, and bile[23][25]. This broad distribution is crucial for treating infections in different parts of the body.

Metabolism and Excretion

While fluorine is often introduced to block metabolism, some fluorinated quinolines are still metabolized in the liver to varying extents[25]. The primary routes of elimination are often renal, with the drugs being excreted in the urine[25]. This makes them particularly effective for treating urinary tract infections. Dose adjustments may be necessary for patients with renal impairment for many fluoroquinolones[25].

Table 1: Pharmacokinetic Properties of Selected Fluoroquinolones

DrugOral Bioavailability (%)Elimination Half-life (h)Primary Route of Elimination
Ciprofloxacin~703-5Renal
Levofloxacin>996-8Renal
Moxifloxacin~9012Hepatic/Biliary

Note: Values are approximate and can vary between individuals.

Synthetic Strategies and Experimental Protocols

The successful incorporation of fluorine into a quinoline scaffold requires robust synthetic methodologies.

Common Synthetic Routes

Several established methods are used for the synthesis of fluorinated quinolines. A common approach involves the use of fluorinated starting materials. For example, a fluorinated aniline can be used in classic quinoline syntheses like the Skraup or Friedländer synthesis[26].

Example Protocol: Synthesis of a Fluorinated 4-Hydroxyquinoline Intermediate

This protocol describes a one-step synthesis of a fluorinated 2,3-dimethyl-4-hydroxyquinoline intermediate, a common precursor for more complex analogues[27][28].

Materials:

  • 2-Fluoroaniline

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • Round-bottomed flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Combine 2-fluoroaniline and ethyl 2-methylacetoacetate in a round-bottomed flask.

  • Add polyphosphoric acid (PPA), which acts as both a solvent and an acidic catalyst.

  • Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched with ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried to yield the 8-fluoro-2,3-dimethyl-4-hydroxyquinoline intermediate.

  • The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis_Workflow Start Starting Materials (2-Fluoroaniline, Ethyl 2-methylacetoacetate) Reaction Reaction in PPA (Heat and Stir) Start->Reaction Quench Quench with Ice Water Reaction->Quench Filter Filtration and Washing Quench->Filter Product Fluorinated Quinoline Intermediate Filter->Product Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis

In Vitro Metabolic Stability Assay

Evaluating the metabolic stability of newly synthesized fluorinated quinoline analogues is a critical step in the drug discovery process.

Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO or other suitable solvent)

  • Positive control compound (with known metabolic instability)

  • Acetonitrile with an internal standard (for quenching and sample analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-warm the mixture to 37°C.

  • Initiate Reaction: Add the test compound (at a final concentration typically 1 µM) to the pre-warmed microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k. Intrinsic clearance (Clint) can then be calculated based on the t½ and the protein concentration in the assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine has proven to be a remarkably effective strategy in the medicinal chemistry of quinoline compounds. The unique properties of fluorine allow for the fine-tuning of physicochemical and pharmacokinetic parameters, leading to drugs with improved efficacy, safety, and dosing profiles[5][8]. The success of the fluoroquinolone antibiotics stands as a testament to the power of this approach.

As our understanding of the nuanced effects of fluorine on molecular properties continues to grow, and as new synthetic fluorination methods are developed, the future for fluorinated quinolines in drug discovery remains bright[29][30]. The rational design and synthesis of novel fluorinated quinoline derivatives will undoubtedly continue to yield promising new therapeutic agents for a wide range of diseases. A key challenge moving forward will be the precise and rational placement of fluorine to optimize multiple molecular properties simultaneously[30].

References

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  • Sharma, A., Kumar, V., & Kumar, P. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini-Reviews in Medicinal Chemistry, 18(1), 2–13.
  • Animals | Pharmacology. (n.d.). Fluoroquinolones: Pharmacokinetics and Resistance.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371–8410.
  • Schentag, J. J., & Nix, D. E. (1991). Pharmacodynamics and pharmacokinetics of antibiotics with special reference to the fluoroquinolones. PubMed.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.
  • Hypha Discovery Blogs. (n.d.). Breaking C-F bonds in drugs.
  • Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • Sharma, V. K., & Kumar, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100994.
  • MDPI. (2023, April 11).
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • ChemRxiv | Cambridge Open Engage. (2025, November 29). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties.
  • ResearchGate. (2025, August 6). Role of Fluorine in Drug Design and Drug Action.
  • RSC Publishing. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS.
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 483–498.
  • ResearchGate. (n.d.).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • ACS Publications. (2025, August 30).
  • MIT - The Education Group. (n.d.). Redox chemistry and hydrogen bonding in drug design.
  • Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry: Review Article.
  • Carbon–fluorine bond cleavage medi
  • The Dark Side of Fluorine - PMC. (n.d.).
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorin
  • My Quin Story. (2023, April 23). Does adding Fluorine make the Quinolones toxic?.
  • Wolfson, J. S., & Hooper, D. C. (1989).
  • ResearchGate. (2025, August 7). The role of fluorine in medicinal chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Laboratory Synthesis of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

Introduction (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a key building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous pharmacologically act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a key building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule, featuring both a fluorine atom and a trifluoromethyl group, can impart desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, starting from the commercially available 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid. The described methodology centers on the robust and well-established reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄).[3][4][5]

Core Principles and Rationale

The synthetic strategy hinges on the potent reducing capability of lithium aluminum hydride (LiAlH₄). Unlike milder reducing agents such as sodium borohydride, LiAlH₄ is strong enough to reduce carboxylic acids and their derivatives to primary alcohols.[3][4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the carboxylic acid. A subsequent series of steps, including the formation of an aluminum alkoxide intermediate, ultimately leads to the desired primary alcohol after an aqueous workup.[5][6]

The choice of an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is critical for the success of this reaction. LiAlH₄ reacts violently with water and other protic solvents, leading to the quenching of the reagent and the generation of flammable hydrogen gas.[7] Therefore, stringent control of moisture is paramount throughout the experimental procedure.

Visualizing the Synthesis Workflow

The overall synthetic transformation is a single-step reduction. The following diagram illustrates this process:

SynthesisWorkflow StartingMaterial 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid Reagents 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup StartingMaterial->Reagents Product (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Reagents->Product

Caption: Synthetic route for the reduction of the starting carboxylic acid to the target alcohol.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid≥97%Various596845-42-0[8]
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFSigma-Aldrich16853-85-3[7]
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Diethyl etherAnhydrousFisher Scientific60-29-7
Sodium sulfateAnhydrousFisher Scientific7757-82-6
Saturated aqueous sodium bicarbonate solutionN/AIn-house preparationN/A
Saturated aqueous sodium chloride solution (brine)N/AIn-house preparationN/A
Deionized waterN/AN/AN/A
Hydrochloric acid1 M aqueous solutionFisher Scientific7647-01-0
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnels and filter paper

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup and Inert Atmosphere:

  • A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • The flask is charged with 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (1.0 g, 3.86 mmol).

  • The system is purged with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

2. Dissolution of Starting Material:

  • Anhydrous tetrahydrofuran (20 mL) is added to the flask via a syringe.

  • The mixture is stirred at room temperature until the starting material is fully dissolved.

3. Addition of Lithium Aluminum Hydride:

  • The flask is cooled to 0 °C using an ice bath.

  • Lithium aluminum hydride (1.0 M solution in THF, 5.8 mL, 5.8 mmol, 1.5 equivalents) is added dropwise to the stirred solution over a period of 15-20 minutes using a syringe.[7] Caution: The addition is exothermic, and a slow rate of addition is crucial to control the reaction temperature.

4. Reaction Progression:

  • After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is then gently heated to reflux (approximately 66 °C) and stirred for 2-4 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

5. Reaction Quenching and Workup:

  • After the reaction is complete (as indicated by TLC), the flask is cooled back to 0 °C in an ice bath.

  • The reaction is quenched by the slow, dropwise addition of deionized water (0.22 mL), followed by the dropwise addition of 1 M sodium hydroxide solution (0.22 mL), and finally, the dropwise addition of deionized water (0.66 mL). Caution: This is a highly exothermic process that generates hydrogen gas. The additions must be performed very slowly and with vigorous stirring to avoid a sudden increase in temperature and pressure.

  • The resulting slurry is stirred at room temperature for 30 minutes to ensure complete quenching.

  • Anhydrous sodium sulfate is added to the mixture, and it is stirred for an additional 15 minutes.

6. Product Isolation and Purification:

  • The solid precipitate (aluminum salts) is removed by vacuum filtration through a pad of Celite, and the filter cake is washed with diethyl ether (3 x 20 mL).

  • The combined organic filtrates are transferred to a separatory funnel and washed with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

7. Final Purification (if necessary):

  • The crude (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • The pure fractions, as identified by TLC, are combined and concentrated under reduced pressure to afford the final product as a solid.

Characterization

The identity and purity of the synthesized (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle LiAlH₄ and its solutions in a fume hood under an inert atmosphere.[7]

  • Anhydrous solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching of the reaction is highly exothermic and should be performed with extreme caution.

References

  • ResearchGate. (n.d.). Synthesis of quinoline (58) from (2‐aminophenyl)methanol (56) and.... Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, April 17). Recent advances in the synthesis of quinolines: a review. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • YouTube. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional methods of quinoline synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. Retrieved from [Link]

  • Beilstein Archives. (2021, August 23). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Fine Molds. (n.d.). 6-FLUOROQUINOLINE-2-CARBOXALDEHYDE. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive Characterization of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

Abstract This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, a key fluorinated quinoline derivat...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, a key fluorinated quinoline derivative with significant potential as a building block in pharmaceutical and agrochemical research. The structural complexity, arising from the quinoline core, fluorine and trifluoromethyl substituents, and a primary alcohol functional group, necessitates a multi-technique approach to unambiguously confirm its identity, purity, and stability. This guide presents optimized protocols for chromatographic analysis (HPLC/UPLC), mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy. The methodologies described are designed to be robust and reproducible, adhering to principles outlined in international regulatory guidelines, ensuring data integrity for researchers, scientists, and drug development professionals.

Introduction

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a heterocyclic compound whose utility in medicinal chemistry is growing. The quinoline scaffold is a privileged structure found in numerous FDA-approved drugs.[1] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] The additional fluorine atom and the methanol group further modulate the molecule's physicochemical properties and provide a handle for subsequent synthetic modifications.

Given its potential role as a critical intermediate, a rigorous and comprehensive analytical characterization is paramount. This ensures not only the structural integrity of the molecule but also the purity profile, which is critical for quality control, regulatory submission, and the ultimate safety and efficacy of any downstream product. This application note details the necessary analytical workflows, explaining the rationale behind method selection and providing step-by-step protocols grounded in established scientific principles and regulatory expectations, such as those from the International Council for Harmonisation (ICH).[4][5][6]

Physicochemical Properties

A thorough understanding of the molecule's physical and chemical properties is the foundation for developing effective analytical methods.[7] Key properties for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol and its analogs are summarized below.

PropertyPredicted/Observed ValueImplication for Analysis
Molecular Formula C₁₁H₇F₄NOUsed for exact mass determination in MS.
Molecular Weight 245.17 g/mol Guides MS settings and concentration calculations.
Appearance Expected to be a solid at room temperature.[8]Dictates sample preparation for techniques like FTIR and DSC.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., DMSO, Methanol, Acetonitrile).[9]Critical for selecting HPLC mobile phase and NMR solvents.
UV λmax Quinoline core is UV-active, expected λmax ~230-250 nm and ~310-330 nm.[10]Determines optimal detection wavelength for HPLC analysis.
pKa The quinoline nitrogen is weakly basic.Affects chromatographic peak shape; may require mobile phase modifiers.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of pharmaceutical compounds and identifying potential impurities.[11][12] For a molecule like (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, a reversed-phase HPLC (RP-HPLC) method is most suitable due to the compound's predominantly hydrophobic nature.

Causality of Method Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention of the aromatic quinoline system.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure elution of the main compound as well as any potential impurities with a wide range of polarities.[13]

  • Modifier: A small amount of trifluoroacetic acid (TFA) or formic acid is added to the mobile phase. This acts as an ion-pairing agent and suppresses the protonation of the basic quinoline nitrogen, leading to sharper, more symmetrical peaks.

  • Detection: UV detection is chosen due to the strong chromophore of the quinoline ring system. A wavelength is selected based on the compound's UV maxima to ensure high sensitivity.

Protocol 3.1: UPLC-UV Method for Purity Assessment
  • Instrumentation:

    • UPLC/HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 1.8 µm, 2.1 x 50 mm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 5 min; hold at 95% B for 1 min; return to 5% B over 0.5 min; equilibrate for 1.5 min
    Flow Rate 0.4 mL/min
    Column Temp. 40 °C
    Detection 240 nm

    | Injection Vol. | 2 µL |

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in Acetonitrile or 50:50 Acetonitrile:Water.

    • Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition (95:5 A:B).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

    • This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[14][15]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-UV Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in Acetonitrile (1 mg/mL) s1->s2 s3 Dilute to 0.1 mg/mL with Mobile Phase s2->s3 a1 Inject Sample (2 µL) s3->a1 a2 Gradient Elution (C18 Column) a1->a2 a3 UV Detection (240 nm) a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % Purity d1->d2 MS_Workflow start LC Eluent esi Electrospray Ionization (ESI+) start->esi ms1 MS Analyzer 1 (Select [M+H]⁺) esi->ms1 cid Collision Cell (Fragmentation) ms1->cid ms2 MS Analyzer 2 (Detect Fragments) cid->ms2 spectrum Generate MS/MS Spectrum ms2->spectrum

Sources

Method

Application Notes and Protocols for the Evaluation of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in Antimalarial Drug Discovery

Introduction: The Rationale for Fluorinated Quinolines in Antimalarial Research The quinoline scaffold remains a cornerstone in the chemotherapy of malaria, with drugs like chloroquine and mefloquine having been pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Fluorinated Quinolines in Antimalarial Research

The quinoline scaffold remains a cornerstone in the chemotherapy of malaria, with drugs like chloroquine and mefloquine having been pivotal in treatment and prophylaxis for decades.[1] However, the relentless emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of novel, effective, and safe antimalarial agents.[2] The strategic modification of the quinoline core is a proven approach to enhance potency, overcome resistance, and improve pharmacokinetic profiles.[3]

This guide focuses on (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol , a compound rationally designed to leverage the advantageous properties of fluorine and trifluoromethyl substituents. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and bioavailability.[4][5] Furthermore, trifluoromethyl substitution has been shown to increase the antimalarial activity of quinoline derivatives against resistant parasite strains.[6] The presence of a fluorine atom at the 6-position can further modulate the electronic properties of the quinoline ring system, potentially enhancing binding to molecular targets and improving overall efficacy.[7]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antimalarial potential of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol and related fluorinated quinoline methanols. We will delve into the putative mechanisms of action, provide detailed protocols for in vitro evaluation, and offer insights into the interpretation of experimental data.

Putative Mechanism of Action: Beyond Heme Detoxification

The classical mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the parasite's acidic food vacuole.[1] During the intraerythrocytic stage, the parasite digests copious amounts of host hemoglobin, releasing toxic free heme. This heme is normally sequestered into an inert crystalline polymer called hemozoin. Quinolines are weak bases that accumulate in the acidic food vacuole and are thought to cap the growing hemozoin polymer, preventing further sequestration of heme.[8][9] The resulting buildup of free heme leads to oxidative stress and parasite death.[10]

While this is a well-established mechanism, evidence suggests that quinoline methanols, such as mefloquine and presumably (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, may possess additional or alternative mechanisms of action.[1] These more lipophilic compounds do not accumulate in the food vacuole to the same extent as chloroquine and may interact with other parasite targets.[1] Photoaffinity labeling studies with mefloquine have identified potential interactions with parasite proteins, suggesting a more complex pharmacological profile.[1]

Caption: Putative dual mechanism of action for quinoline methanols.

G cluster_0 P. falciparum Infected Erythrocyte cluster_1 Parasite Food Vacuole (Acidic) cluster_2 Parasite Cytosol Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization OxidativeStress Oxidative Stress & Parasite Death Heme->OxidativeStress OtherTargets Alternative Parasite Proteins/Targets OtherTargets->OxidativeStress QM (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol QM->Heme Inhibition of Heme Polymerization QM->OtherTargets Interaction with Alternative Targets

Experimental Protocols

The following protocols provide a standardized workflow for the in vitro assessment of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)

This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant Dd2 strain)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 25 µg/mL gentamicin, and 50 µg/mL hypoxanthine)

  • (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (test compound)

  • Chloroquine and Artemisinin (control drugs)

  • 96-well flat-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

  • Plate Preparation:

    • Prepare serial dilutions of the test compound and control drugs in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of the drug dilutions to the wells of a 96-well plate.

    • Include wells with culture medium only (negative control) and wells with known antimalarial drugs (positive controls).

  • Parasite Addition:

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing only red blood cells.

    • Normalize the fluorescence values to the untreated control (100% growth).

    • Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

In Vitro Cytotoxicity Assay (Resazurin-Based)

This assay determines the 50% cytotoxic concentration (CC₅₀) of a compound on a mammalian cell line (e.g., HEK293T or HepG2) to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (test compound)

  • Doxorubicin (positive control)

  • 96-well flat-bottom microplates

  • Resazurin sodium salt solution (0.15 mg/mL in PBS)

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the test compound and control drug in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug dilutions.

    • Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for an additional 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from wells with medium only.

    • Normalize the fluorescence values to the untreated control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and determine the CC₅₀ value using a non-linear regression analysis.

Caption: Standard workflow for in vitro evaluation of antimalarial compounds.

G cluster_workflow Experimental Workflow start Test Compound: (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol assay_antiplasmodial In Vitro Antiplasmodial Assay (e.g., SYBR Green I) start->assay_antiplasmodial assay_cytotoxicity In Vitro Cytotoxicity Assay (e.g., Resazurin) start->assay_cytotoxicity data_analysis Data Analysis & Curve Fitting assay_antiplasmodial->data_analysis assay_cytotoxicity->data_analysis ic50 Determine IC₅₀ (vs. P. falciparum strains) data_analysis->ic50 cc50 Determine CC₅₀ (vs. Mammalian cells) data_analysis->cc50 si Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ ic50->si cc50->si conclusion Lead Candidate Prioritization si->conclusion

Sources

Application

Application Notes &amp; Protocol: High-Throughput In Vitro Screening of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Against Plasmodium falciparum

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of the novel quinoline derivative, (6-Fluoro-4-(trifluoromethyl)quinolin-2-y...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of the novel quinoline derivative, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, for its potential anti-malarial activity against the asexual erythrocytic stages of Plasmodium falciparum. This document outlines the scientific rationale, detailed experimental protocols, data analysis, and interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Screening Novel Quinoline Derivatives

Malaria, a life-threatening disease caused by parasites of the genus Plasmodium, remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant parasite strains.[1] Plasmodium falciparum is responsible for the most severe forms of the disease.[2] The quinoline class of compounds has historically been a cornerstone of anti-malarial therapy, with quinine and its synthetic analogue chloroquine playing pivotal roles.[3][4] These compounds are known to exert their anti-malarial effect by accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[3][4]

The continued evolution of drug resistance necessitates the discovery and development of new anti-malarial agents. Molecular hybridization and the synthesis of novel quinoline derivatives are promising strategies to overcome existing resistance mechanisms.[2][4] The compound of interest, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, is a fluorinated quinoline derivative. The introduction of fluorine and trifluoromethyl groups can significantly alter the physicochemical properties of a molecule, potentially enhancing its potency, metabolic stability, and ability to overcome resistance. Therefore, a systematic in vitro evaluation of this compound is a critical first step in assessing its potential as a new anti-malarial drug candidate.

This protocol will focus on two robust, high-throughput screening assays: the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay. These will be complemented by microscopy for confirmation and a cytotoxicity assay to determine the compound's selectivity for the parasite over mammalian cells.

Pre-Screening Compound Preparation & Characterization

Prior to biological screening, it is essential to properly prepare and characterize the test compound.

2.1. Compound Solubility and Stock Solution Preparation

The solubility of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol will influence its bioavailability in the in vitro assay.

Protocol:

  • Solubility Testing: Determine the solubility of the compound in dimethyl sulfoxide (DMSO), a common solvent for drug screening.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. This stock solution will be used for serial dilutions. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Parameter Description
Compound Name (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol
Solvent 100% Dimethyl Sulfoxide (DMSO)
Stock Concentration 10 mM
Storage -20°C or -80°C

Plasmodium falciparum Culture

Maintaining a healthy, continuous culture of P. falciparum is fundamental to obtaining reliable and reproducible screening results.

Protocol:

  • Parasite Strain: Utilize a well-characterized P. falciparum strain. For initial screening, a chloroquine-sensitive strain (e.g., 3D7 or D6) and a chloroquine-resistant strain (e.g., W2 or Dd2) are recommended to assess activity against resistant parasites.[5]

  • Culture Medium: Use RPMI 1640 medium supplemented with L-glutamine, 25 mM HEPES, 0.225% NaHCO3, 50 mg/liter hypoxanthine, and 0.5% Albumax II or 10% human serum.[5]

  • Culture Conditions: Maintain parasites at a 3-5% hematocrit in human O+ erythrocytes at 37°C in a reduced oxygen environment (5% CO2, 5% O2, and 90% N2).[5]

  • Synchronization: For stage-specific assays, synchronize the parasite culture to the ring stage using methods such as sorbitol or alanine treatment. This ensures a homogenous starting population for the assay.

Primary Screening: SYBR Green I-Based Fluorescence Assay

The SYBR Green I assay is a widely used, simple, and cost-effective method for high-throughput screening of anti-malarial compounds.[6] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the number of parasites.[7]

4.1. Experimental Workflow

SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Synchronized Ring-Stage P. falciparum Culture dilute_parasites Dilute to 0.5% Parasitemia & 2% Hematocrit start->dilute_parasites add_parasites Add 100 µL of Parasite Suspension to each well dilute_parasites->add_parasites predose_plate Prepare Pre-dosed 96-well Plate with Test Compound Dilutions predose_plate->add_parasites incubate Incubate for 72 hours at 37°C add_parasites->incubate add_lysis Add 100 µL Lysis Buffer with SYBR Green I incubate->add_lysis incubate_dark Incubate in the dark at RT for 24h add_lysis->incubate_dark read_plate Read Fluorescence (Ex: 485 nm, Em: 530 nm) incubate_dark->read_plate analyze Calculate IC50 Value read_plate->analyze

Caption: Workflow for the SYBR Green I-based anti-malarial assay.

4.2. Detailed Protocol

  • Plate Preparation: Prepare serial dilutions of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in culture medium in a 96-well plate. Include positive controls (e.g., chloroquine, artemisinin) and negative controls (uninfected erythrocytes and infected erythrocytes with no drug). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Parasite Seeding: Add synchronized ring-stage parasites at an initial parasitemia of 0.5% and a final hematocrit of 2% to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions. This allows for at least one full cycle of parasite replication.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, EDTA, and SYBR Green I dye.[7] Add this buffer to each well and incubate in the dark at room temperature for 24 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]

Secondary Screening: Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is an alternative enzymatic method that measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for glycolysis in P. falciparum.[8][9] This assay is particularly useful as it measures a metabolic activity of the parasite and can be less prone to interference from compounds that affect DNA.

5.1. Experimental Workflow

pLDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Synchronized Ring-Stage P. falciparum Culture dilute_parasites Dilute to 0.5% Parasitemia & 2% Hematocrit start->dilute_parasites add_parasites Add Parasite Suspension to each well dilute_parasites->add_parasites predose_plate Prepare Pre-dosed 96-well Plate with Test Compound Dilutions predose_plate->add_parasites incubate Incubate for 72 hours at 37°C add_parasites->incubate freeze_thaw Freeze-Thaw Plate to Lyse Cells incubate->freeze_thaw add_reagents Add Malstat Reagent & NBT/PES freeze_thaw->add_reagents incubate_reagents Incubate in the dark at RT for 30-60 min add_reagents->incubate_reagents read_plate Read Absorbance at ~650 nm incubate_reagents->read_plate analyze Calculate IC50 Value read_plate->analyze

Caption: Workflow for the pLDH-based anti-malarial assay.

5.2. Detailed Protocol

  • Assay Setup: The initial setup, including plate preparation, parasite seeding, and incubation, is identical to the SYBR Green I assay.

  • Cell Lysis: After the 72-hour incubation, lyse the erythrocytes by freeze-thawing the plate to release the pLDH enzyme.

  • Enzymatic Reaction: Add a reaction mixture containing Malstat reagent, NBT (nitroblue tetrazolium), and PES (phenazine ethosulfate). The pLDH will catalyze the oxidation of lactate to pyruvate, leading to the reduction of NBT to a colored formazan product.

  • Absorbance Reading: Incubate the plate in the dark at room temperature for 30-60 minutes and then measure the absorbance at approximately 650 nm using a microplate reader.

Confirmatory Assay: Microscopy

Microscopy remains the gold standard for the direct visualization and quantification of parasitemia.[10][11] It is used to confirm the results obtained from the high-throughput assays.

Protocol:

  • Smear Preparation: From parallel cultures treated with varying concentrations of the test compound, prepare thin blood smears.

  • Staining: Stain the smears with Giemsa stain.

  • Parasitemia Quantification: Manually count the number of infected erythrocytes per a defined number of total erythrocytes (e.g., 10,000) under a light microscope.[12] This allows for the determination of the percentage of parasite growth inhibition at each compound concentration.

Cytotoxicity Assay

To assess whether the anti-malarial activity of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is due to specific toxicity towards the parasite rather than general cellular toxicity, an in vitro cytotoxicity assay using a mammalian cell line is crucial.[13][14]

Protocol:

  • Cell Line: Use a standard mammalian cell line such as HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) cells.

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.[13][15]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to the same serial dilutions of the test compound used in the anti-malarial assays for 24-48 hours.

    • Add MTT solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Analysis and Interpretation

8.1. IC50 and CC50 Determination

The primary endpoint for the anti-malarial assays is the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits parasite growth by 50%.

  • Data Normalization: For both the SYBR Green I and pLDH assays, normalize the data using the following formula: % Inhibition = 100 x [1 - (Signal_test - Signal_uninfected) / (Signal_infected_no_drug - Signal_uninfected)]

  • Curve Fitting: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

8.2. Selectivity Index (SI)

The selectivity index is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the cytotoxicity to the anti-malarial activity.

SI = CC50 / IC50

A higher SI value (typically >10) is desirable, as it suggests that the compound is selectively toxic to the parasite.

Parameter Definition Desirable Value
IC50 50% Inhibitory Concentration against P. falciparumAs low as possible
CC50 50% Cytotoxic Concentration against mammalian cellsAs high as possible
SI Selectivity Index (CC50/IC50)>10

Conclusion

This document provides a detailed framework for the in vitro screening of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol against P. falciparum. By following these robust and validated protocols, researchers can generate reliable data on the compound's anti-malarial potency and selectivity. Promising results from these in vitro studies would warrant further investigation, including mechanism of action studies and evaluation in in vivo models of malaria.

References

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  • RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
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  • DSpace Repository. (n.d.). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. Retrieved January 19, 2026.
  • PubMed. (n.d.). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening. Retrieved January 19, 2026.
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  • SciSpace. (1993). Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity. American Journal of Tropical Medicine and Hygiene.
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  • NIH. (n.d.). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. PMC.
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  • NIH. (n.d.). Flow Cytometry-Based Analysis of Artemisinin-Resistant Plasmodium falciparum in the Ring-Stage Survival Assay. PMC.
  • ResearchGate. (n.d.). A validation study of microscopy versus quantitative PCR for measuring Plasmodium falciparum parasitemia.
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Sources

Method

Application Notes and Protocols for the Development of Anticancer Agents from (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Derivatives

Introduction: The Therapeutic Potential of Fluorinated Quinoline Scaffolds in Oncology The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with significant pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Quinoline Scaffolds in Oncology

The quinoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with significant pharmacological activities, including a number of clinically approved anticancer agents.[1] These compounds can exert their antitumor effects through diverse mechanisms, such as DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways involved in cell proliferation and survival.[2][3] The strategic incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins. Specifically, the presence of a trifluoromethyl group can significantly influence the electronic properties and lipophilicity of a molecule, often leading to improved pharmacological profiles.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a novel class of potential anticancer agents: derivatives of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. We will detail robust protocols for the chemical synthesis, in vitro characterization of anticancer activity, and in vivo efficacy assessment of these compounds. The methodologies are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure technical accuracy and reproducibility.

PART 1: Synthesis and Characterization of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Derivatives

The synthesis of the core scaffold, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, can be approached through multi-step synthetic routes, often culminating in the reduction of a corresponding carboxylic acid or ester. A plausible synthetic strategy is outlined below, based on established quinoline synthesis methodologies such as the Doebner-von Miller or Pfitzinger reactions.[4][5]

Proposed Synthetic Protocol

This protocol describes a potential pathway to synthesize the parent compound, which can then be further derivatized.

Step 1: Synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid

This step can be achieved via a modified Pfitzinger reaction.

  • Rationale: The Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[5] By using a fluorinated isatin precursor, the desired 6-fluoroquinoline scaffold can be constructed.

  • Procedure:

    • To a solution of 5-fluoroisatin (1 equivalent) in ethanol, add a solution of sodium hydroxide (2 equivalents) in water.

    • Add 1,1,1-trifluoroacetone (1.2 equivalents) to the reaction mixture.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid.

Step 2: Esterification of the Carboxylic Acid

  • Rationale: Conversion to an ester facilitates the subsequent reduction to the alcohol.

  • Procedure:

    • Suspend 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid (1 equivalent) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Remove the solvent under reduced pressure and neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the methyl ester.

Step 3: Reduction to (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

  • Rationale: A mild reducing agent like sodium borohydride in the presence of a Lewis acid, or a more potent reducing agent like lithium aluminum hydride, can be used to reduce the ester to the primary alcohol.

  • Procedure (using NaBH4/CaCl2):

    • Dissolve the methyl ester (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

    • Add calcium chloride (2 equivalents) and cool the mixture to 0°C.

    • Add sodium borohydride (3 equivalents) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

Derivatization Strategies

The hydroxyl group of the parent compound serves as a versatile handle for creating a library of derivatives. Standard organic chemistry transformations can be employed, such as:

  • Esterification: Reaction with various acyl chlorides or carboxylic acids to form esters.

  • Etherification: Williamson ether synthesis with different alkyl halides to generate ethers.

  • Substitution: Conversion of the alcohol to a halide followed by nucleophilic substitution with amines, thiols, etc.

Characterization

All synthesized compounds must be rigorously characterized to confirm their structure and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

PART 2: In Vitro Evaluation of Anticancer Activity

A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[8]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][10][11]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Treat cells with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15]

  • Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in various stages of the cell cycle.[12]

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.

    • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix overnight at -20°C.[13]

    • Washing: Centrifuge the fixed cells and wash twice with PBS.

    • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) and incubate for 30 minutes at room temperature in the dark.[14]

    • Analysis: Analyze the samples by flow cytometry.

Mechanism of Action: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[16][17][18]

  • Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Target Proteins:

    • Pro-apoptotic: Bax, Bak, Cleaved Caspase-3, Cleaved Caspase-9, p53

    • Anti-apoptotic: Bcl-2, Bcl-xL

    • Loading Control: β-actin or GAPDH

  • Protocol:

    • Protein Extraction: Treat cells with the test compounds, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.

    • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: Quantify the band intensities using image analysis software.

PART 3: In Vivo Anticancer Efficacy Assessment

Promising lead compounds identified from in vitro studies should be evaluated in vivo to assess their efficacy and toxicity in a whole-organism context.

Zebrafish Embryo Xenograft Model

The zebrafish embryo model is a rapid and cost-effective in vivo platform for screening anticancer drug candidates.[1][19][20][21]

  • Rationale: The optical transparency of zebrafish embryos allows for real-time visualization of tumor growth, angiogenesis, and metastasis. Their adaptive immune system is not fully developed in the first few days of life, allowing for the engraftment of human cancer cells.[22]

  • Protocol:

    • Cell Labeling: Label human cancer cells (e.g., with a fluorescent dye like DiI or genetically with GFP).

    • Microinjection: Microinject approximately 200-500 labeled cancer cells into the yolk sac or perivitelline space of 2-day-old zebrafish embryos.

    • Compound Treatment: At 1-day post-injection, transfer the embryos to a 24-well plate and expose them to various concentrations of the test compound dissolved in the embryo medium.

    • Imaging and Analysis: Image the embryos daily for 3-5 days using a fluorescence microscope. Quantify the tumor size and any metastatic dissemination.

    • Toxicity Assessment: Monitor the embryos for any signs of toxicity, such as mortality, developmental abnormalities, or cardiac edema.

Murine Xenograft Model

The subcutaneous xenograft model in immunodeficient mice is a standard for preclinical evaluation of anticancer drugs.[23][24][25][26][27]

  • Rationale: This model allows for the assessment of a compound's ability to inhibit tumor growth in a mammalian system, providing crucial data on efficacy and systemic toxicity.[26]

  • Protocol:

    • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

    • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10⁶ human cancer cells suspended in Matrigel into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

    • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight.

    • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

    • Toxicity Assessment: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions.

PART 4: Data Presentation and Visualization

Quantitative Data Summary
Compound Cancer Cell Line IC₅₀ (µM) (MTT Assay) % Apoptosis (Annexin V/PI) % G2/M Arrest (Cell Cycle)
Derivative 1MCF-7ValueValueValue
Derivative 1A549ValueValueValue
Derivative 2MCF-7ValueValueValue
Derivative 2A549ValueValueValue
DoxorubicinMCF-7ValueValueValue
DoxorubicinA549ValueValueValue
Visualizations

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation Synthesis Synthesis of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Derivatives Characterization Structural Confirmation (NMR, MS, HPLC) Synthesis->Characterization MTT Cell Viability (MTT Assay) Characterization->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle WesternBlot Mechanism of Action (Western Blot) CellCycle->WesternBlot Zebrafish Zebrafish Xenograft (Rapid Efficacy & Toxicity) WesternBlot->Zebrafish Mouse Murine Xenograft (Preclinical Efficacy) Zebrafish->Mouse

Caption: Preclinical evaluation workflow for novel quinoline derivatives.

G Compound (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Derivative p53 p53 Activation Compound->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized p53-mediated apoptotic pathway.

References

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  • Sharma, P., & Kumar, V. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

  • Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(4), 341–346.

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved January 19, 2026, from [Link]

  • Jayakumar, S., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 19, 2026, from [Link]

  • Flow Cytometry and Cell Sorting Facility, University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 19, 2026, from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved January 19, 2026, from [Link]

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Application

Application Note &amp; Protocols: Synthesis of Novel Derivatives from (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its privileged sca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its privileged scaffold is found in drugs with applications ranging from antimalarial (Chloroquine) and antibacterial (Ciprofloxacin) to anticancer therapies.[1][3][4][5] The strategic functionalization of the quinoline core allows for the fine-tuning of pharmacological properties, making it a fertile ground for drug discovery.[2]

The starting material for this guide, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, is a particularly valuable building block. The incorporation of fluorine-containing substituents, such as the fluoro (F) group at the C-6 position and the trifluoromethyl (CF3) group at the C-4 position, is a well-established strategy in modern drug design to enhance critical pharmacokinetic and pharmacodynamic properties.[6][7][8] The trifluoromethyl group often improves metabolic stability, lipophilicity, and receptor binding affinity, while the fluorine atom can modulate pKa and block metabolic hotspots.[8][9][10][11]

This guide provides a detailed exploration of synthetic pathways originating from (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. We will focus on the versatile primary alcohol at the C-2 position, a key handle for introducing diverse functionalities. The protocols herein are designed to be robust and reproducible, providing researchers with the tools to generate novel libraries of ester, ether, and advanced C-C/C-N coupled derivatives for screening and development.

Characterization of Starting Material: (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

A thorough understanding of the starting material is critical for successful synthesis and characterization of its derivatives.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₁H₇F₄NO
Molecular Weight 257.18 g/mol
Appearance Off-white to pale yellow solid
Predicted logP 2.85

| pKa (Predicted) | 12.8 (alcohol), 1.5 (quinoline N) |

Spectroscopic Profile (¹H and ¹³C NMR) The substituents on the quinoline core create a distinct NMR fingerprint. The electron-withdrawing nature of the CF₃ group at C-4 and the F atom at C-6 significantly influences the chemical shifts of the aromatic protons.[12][13] Protons H-3, H-5, and H-8 are particularly diagnostic. A standard protocol for NMR analysis is essential for structural verification.[12][14][15]

General Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the tube and invert gently to ensure complete dissolution and homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient. 2D experiments like COSY can be used for unambiguous proton assignments.[14][15]

Part 1: Synthesis of Ester and Ether Derivatives

The primary alcohol of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is an ideal site for initial derivatization through esterification and etherification, common strategies for creating prodrugs or modulating solubility and metabolic stability.

Synthesis of Novel Esters via Steglich Esterification

Causality Behind Experimental Choices: Steglich esterification is chosen for its mild reaction conditions, which are well-suited for substrates with sensitive functional groups. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst allows the reaction to proceed efficiently at room temperature, minimizing potential side reactions.

Esterification_Workflow Start (6-Fluoro-4-(trifluoromethyl) quinolin-2-yl)methanol Reaction Reaction Vessel Stir at RT, 12-24h Start->Reaction Reagents Carboxylic Acid (R-COOH) DCC, DMAP Reagents->Reaction Solvent DCM (Anhydrous) Solvent->Reaction Workup Filtration (remove DCU) Aqueous Wash Reaction->Workup 1. Filter 2. Wash Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Product Target Ester Derivative Purify->Product Pure Product

Caption: Workflow for Steglich Esterification.

Protocol 1.1.1: General Procedure for Ester Synthesis
  • To a solution of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add the desired carboxylic acid (1.2 eq.) and DMAP (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure ester derivative.

Table 2: Representative Ester Synthesis Data

Carboxylic Acid Product Name Yield (%) Purity (HPLC)
Acetic Acid (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methyl acetate 92% >98%
Benzoic Acid (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methyl benzoate 88% >99%

| 4-Fluorobenzoic Acid | (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methyl 4-fluorobenzoate | 85% | >98% |

Synthesis of Novel Ethers via Williamson Ether Synthesis

Causality Behind Experimental Choices: The Williamson ether synthesis is a classic and robust method for forming ether linkages.[16] It proceeds via an Sₙ2 mechanism. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the primary alcohol, forming a potent nucleophile (alkoxide) without competing in the subsequent substitution reaction. Anhydrous polar aprotic solvents like THF or DMF are used to solvate the cation and prevent protonation of the alkoxide intermediate.

Etherification_Workflow Start (6-Fluoro-4-(trifluoromethyl) quinolin-2-yl)methanol Step1 Step 1: Deprotonation NaH, Anhydrous THF 0 °C to RT Start->Step1 Intermediate Sodium Alkoxide Intermediate Step1->Intermediate Formation Step2 Step 2: Alkylation Alkyl Halide (R-X) RT, 4-12h Intermediate->Step2 Workup Quench (H₂O) Extraction (EtOAc) Step2->Workup Reaction Mixture Purify Column Chromatography (Silica Gel) Workup->Purify Crude Product Product Target Ether Derivative Purify->Product Pure Product

Caption: Two-step workflow for Williamson Ether Synthesis.

Protocol 1.2.1: General Procedure for Ether Synthesis
  • Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a solution of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.3 eq.) dropwise at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure ether derivative.

Table 3: Representative Ether Synthesis Data

Alkyl Halide Product Name Yield (%) Purity (HPLC)
Benzyl Bromide 2-(Benzyloxymethyl)-6-fluoro-4-(trifluoromethyl)quinoline 85% >99%
Ethyl Iodide 2-(Ethoxymethyl)-6-fluoro-4-(trifluoromethyl)quinoline 78% >97%

| Propargyl Bromide | 2-((Prop-2-yn-1-yloxy)methyl)-6-fluoro-4-(trifluoromethyl)quinoline | 81% | >98% |

Part 2: Advanced Derivatization via Palladium-Catalyzed Cross-Coupling

To access derivatives with C-C and C-N bonds, the primary alcohol must first be converted into a more suitable leaving group, such as a halide. This reactive intermediate becomes a versatile substrate for powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.[17][18][19]

Synthesis of a Key Intermediate: 2-(Chloromethyl)-6-fluoro-4-(trifluoromethyl)quinoline

Causality Behind Experimental Choices: Thionyl chloride (SOCl₂) is an effective and inexpensive reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via an Sₙi mechanism, often with retention of configuration, though for an acyclic substrate this is less critical. Pyridine is sometimes added to neutralize the HCl byproduct, but for this substrate, the reaction often proceeds cleanly without it.

Protocol 2.1.1: Chlorination of the Primary Alcohol
  • To a solution of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C, add thionyl chloride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize with a saturated solution of NaHCO₃.

  • Extract the product with DCM (3x), combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude 2-(chloromethyl) intermediate, which is often used in the next step without further purification.

Suzuki-Miyaura Coupling for C-C Bond Formation

Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp³) bonds.[20][21] A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[22] A base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid partner. A mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents.

Advanced_Derivatization Start (6-Fluoro-4-(trifluoromethyl) quinolin-2-yl)methanol Chlorination Chlorination (SOCl₂) Start->Chlorination Intermediate 2-(Chloromethyl)-6-fluoro-4- (trifluoromethyl)quinoline Chlorination->Intermediate Suzuki_Reaction Suzuki-Miyaura Coupling Intermediate->Suzuki_Reaction Substrate Buchwald_Reaction Buchwald-Hartwig Amination Intermediate->Buchwald_Reaction Substrate Suzuki_Reagents Aryl Boronic Acid Pd(PPh₃)₄, K₂CO₃ Suzuki_Reagents->Suzuki_Reaction Suzuki_Product Arylmethyl-Quinoline Derivative (C-C Bond) Suzuki_Reaction->Suzuki_Product Buchwald_Reagents Amine (R₂NH) Pd₂(dba)₃, Xantphos, Cs₂CO₃ Buchwald_Reagents->Buchwald_Reaction Buchwald_Product Aminomethyl-Quinoline Derivative (C-N Bond) Buchwald_Reaction->Buchwald_Product

Caption: Pathways for advanced C-C and C-N bond formation.

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling
  • In a reaction vial, combine the 2-(chloromethyl) intermediate (1.0 eq.), the desired aryl boronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the vial with nitrogen three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Seal the vial and heat the mixture at 80-100 °C for 12-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the desired C-C coupled product.

Buchwald-Hartwig Amination for C-N Bond Formation

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for constructing C-N bonds, a linkage prevalent in pharmaceuticals.[18][23][24][25] The choice of ligand is crucial; bulky, electron-rich phosphine ligands like Xantphos or BrettPhos are often required to promote the reductive elimination step and prevent β-hydride elimination.[19] A strong, non-nucleophilic base like Cs₂CO₃ or NaOt-Bu is necessary to deprotonate the amine coupling partner.

Protocol 2.3.1: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried vial, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.05 eq.), and cesium carbonate (2.0 eq.).

  • Seal the vial, then evacuate and backfill with nitrogen.

  • Add a solution of the 2-(chloromethyl) intermediate (1.0 eq.) in anhydrous toluene (0.1 M), followed by the amine (primary or secondary, 1.2 eq.).

  • Heat the reaction mixture at 100-110 °C for 16-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the C-N coupled product.

Table 4: Representative Cross-Coupling Data

Reaction Coupling Partner Product Name Yield (%)
Suzuki Phenylboronic acid 2-Benzyl-6-fluoro-4-(trifluoromethyl)quinoline 75%
Suzuki 4-Methoxyphenylboronic acid 6-Fluoro-2-(4-methoxybenzyl)-4-(trifluoromethyl)quinoline 71%
Buchwald-Hartwig Morpholine 4-((6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methyl)morpholine 68%

| Buchwald-Hartwig | Aniline | N-((6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methyl)aniline | 62% |

Conclusion

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a highly valuable starting material for the generation of diverse chemical libraries. The protocols detailed in this application note provide robust and logical pathways to synthesize novel ester, ether, C-C, and C-N linked derivatives. By explaining the causality behind the chosen reagents and conditions, we aim to empower researchers to not only replicate these methods but also to adapt and expand upon them for their specific drug discovery programs. The strategic combination of the fluorinated quinoline core with a wide range of appended functionalities opens the door to discovering new chemical entities with potentially enhanced therapeutic profiles.

References

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Method

Application Notes and Protocols for Assessing the Biological Efficacy of Quinoline Methanols

Introduction Quinoline methanols represent a pivotal class of heterocyclic compounds with a rich history in medicinal chemistry, most notably as antimalarial agents. The quinoline scaffold, exemplified by quinine, has be...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline methanols represent a pivotal class of heterocyclic compounds with a rich history in medicinal chemistry, most notably as antimalarial agents. The quinoline scaffold, exemplified by quinine, has been a cornerstone in the fight against malaria for centuries. Modern derivatives, such as mefloquine, were developed to combat emerging drug resistance.[1][2] Beyond their profound antimalarial activity, quinoline derivatives have demonstrated a broad spectrum of pharmacological potential, including potent anticancer, antileishmanial, and antibacterial properties.[3][4][5][6][7][8][9][10][11] This diverse bioactivity stems from the versatility of the quinoline ring system, which allows for structural modifications that can modulate their mechanism of action and therapeutic targets.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups required to rigorously assess the biological efficacy of novel quinoline methanols. The protocols detailed herein are designed to be robust and reproducible, providing a framework for evaluating both the therapeutic potential and the cytotoxic liabilities of these promising compounds.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of any novel compound begins with a battery of in vitro assays. These experiments are crucial for determining the intrinsic biological activity of the compound against a specific pathogen or cell line and for establishing a preliminary therapeutic window.

Antimalarial Activity: Plasmodium falciparum Growth Inhibition Assays

The primary in vitro assay for antimalarial drug discovery is the determination of the 50% inhibitory concentration (IC50) against Plasmodium falciparum, the most virulent human malaria parasite.

1.1.1 Scientific Rationale

The SYBR Green I-based fluorescence assay is a widely adopted method due to its simplicity, cost-effectiveness, and high-throughput capability.[12][13][14][15] This assay leverages the fluorescent dye SYBR Green I, which intercalates with double-stranded DNA.[14] In a 72-hour assay, the fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a quantitative measure of parasite proliferation.[13][16] A reduction in fluorescence in the presence of a test compound indicates inhibition of parasite growth.

1.1.2 Experimental Workflow: SYBR Green I Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Maintain asynchronous P. falciparum cultures P2 Synchronize cultures to ring stage (e.g., with 5% D-sorbitol) P1->P2 P3 Prepare serial dilutions of quinoline methanol compounds P2->P3 A2 Add compound dilutions to wells P3->A2 A1 Seed 96-well plates with parasitized RBCs (1% parasitemia, 2% hematocrit) A1->A2 A3 Incubate for 72 hours under standard culture conditions A2->A3 D1 Lyse cells and add SYBR Green I lysis buffer A3->D1 D2 Incubate in the dark D1->D2 D3 Read fluorescence (485 nm excitation / 530 nm emission) D2->D3 D4 Calculate IC50 values from dose-response curves D3->D4

Caption: Workflow for the SYBR Green I-based antimalarial assay.

1.1.3 Detailed Protocol: SYBR Green I Assay[16][17]
  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant Dd2 strains) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Synchronization: For a more uniform assay, synchronize parasite cultures to the ring stage by two consecutive treatments with 5% D-sorbitol.

  • Compound Preparation: Prepare serial dilutions of the quinoline methanol compounds in an appropriate solvent (e.g., DMSO) and then dilute further in culture medium.

  • Assay Setup: In a 96-well black, clear-bottom microplate, add 100 µL of the parasite culture (1% parasitemia and 2% hematocrit) to each well. Add 100 µL of the compound dilutions to the respective wells. Include positive (e.g., chloroquine, mefloquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. After the incubation period, lyse the cells by adding the lysis buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark for at least one hour. Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Anticancer Activity: Cytotoxicity and Apoptosis Assays

A crucial step in drug development is to assess the cytotoxic effects of the compounds on cancer cell lines and to understand the mechanism of cell death.

1.2.1 Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[18][19][20][21] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells. To determine if cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[22][23] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis.

1.2.2 Experimental Workflow: Cytotoxicity and Apoptosis Assessment

cluster_cytotoxicity Cytotoxicity (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) C1 Seed cancer cells in 96-well plates C2 Treat with quinoline methanol derivatives for 24-72h C1->C2 C3 Add MTT reagent and incubate C2->C3 C4 Solubilize formazan crystals C3->C4 C5 Measure absorbance at ~570 nm C4->C5 C6 Calculate IC50 values C5->C6 A1 Seed cells in 6-well plates and treat A2 Harvest cells (adherent and floating) A1->A2 A3 Wash with PBS and resuspend in binding buffer A2->A3 A4 Stain with FITC-Annexin V and PI A3->A4 A5 Analyze by flow cytometry A4->A5 A6 Quantify apoptotic cell populations A5->A6

Caption: Workflow for assessing cytotoxicity and apoptosis.

1.2.3 Detailed Protocol: MTT Assay[19][22]
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the quinoline methanol compounds. Include a vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

1.2.4 Detailed Protocol: Annexin V/PI Apoptosis Assay[22]
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline methanol derivatives at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Add more binding buffer and analyze the cells by flow cytometry within one hour.

Data Presentation: In Vitro Activity

Summarize the in vitro data in a clear and concise table for easy comparison of the efficacy and selectivity of the tested compounds.

CompoundP. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)MCF-7 IC50 (µM)HT-29 IC50 (µM)Selectivity Index (MCF-7/3D7)
QM-1 ValueValueValueValueValue
QM-2 ValueValueValueValueValue
Mefloquine ValueValueValueValueValue
Doxorubicin N/AN/AValueValueN/A

Part 2: In Vivo Efficacy Assessment

Promising candidates from in vitro screening should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and toxicity in a whole-organism system.

Antimalarial Efficacy in a Murine Model

The Peters' 4-day suppressive test in Plasmodium berghei-infected mice is a standard and widely used model for the primary in vivo screening of antimalarial compounds.[24]

2.1.1 Scientific Rationale

Rodent malaria models, such as those using P. berghei or P. yoelii, are instrumental in malaria research as they allow for the study of the disease and potential interventions in a controlled laboratory setting.[25][26][27] The 4-day suppressive test assesses the ability of a compound to inhibit the proliferation of parasites in the blood. The reduction in parasitemia in treated mice compared to untreated controls is a direct measure of the compound's in vivo efficacy.[28]

2.1.2 Experimental Workflow: 4-Day Suppressive Test

cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoint I1 Inoculate mice with P. berghei-infected RBCs (Day 0) T1 Administer quinoline methanol compounds daily for 4 days (Day 0-3) I1->T1 M1 Prepare thin blood smears (Day 4) T1->M1 M2 Stain smears with Giemsa M1->M2 M3 Determine parasitemia by microscopy M2->M3 M4 Calculate percent suppression of parasitemia M3->M4

Caption: Workflow for the 4-day suppressive test in mice.

2.1.3 Detailed Protocol: 4-Day Suppressive Test[24][28]
  • Animal Model: Use appropriate strains of mice (e.g., BALB/c). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[29][30][31]

  • Infection: On day 0, inoculate mice intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Randomly group the mice and begin treatment a few hours after infection. Administer the test compounds orally or via another appropriate route once daily for four consecutive days (days 0 to 3). Include a vehicle control group and a positive control group (e.g., mefloquine).

  • Parasitemia Determination: On day 4, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of suppression using the following formula: % Suppression = [1 - (Mean parasitemia of treated group / Mean parasitemia of control group)] x 100

Anticancer Efficacy in a Xenograft Model

To evaluate the in vivo anticancer activity of quinoline methanols, a xenograft model using human cancer cells implanted in immunodeficient mice is commonly employed.[3][24]

2.2.1 Scientific Rationale

Xenograft models are a cornerstone of preclinical cancer research, allowing for the assessment of a drug's ability to inhibit tumor growth in a living organism.[3] The use of immunodeficient mice (e.g., nude mice) prevents the rejection of the human tumor cells. Monitoring tumor volume over time provides a direct measure of the compound's antitumor efficacy.

2.2.2 Detailed Protocol: Xenograft Tumor Growth Inhibition[3]
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice). Ensure all protocols are IACUC-approved.[29][30][31]

  • Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., MCF-7) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.

  • Treatment: Administer the quinoline methanol compounds and a vehicle control via an appropriate route and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the inhibition of tumor growth.

Part 3: Mechanistic Insights

Understanding the mechanism of action is crucial for lead optimization and for predicting potential resistance mechanisms.

Antimalarial Mechanism: Hemozoin Inhibition Assay

Quinoline antimalarials are thought to exert their effect by inhibiting the formation of hemozoin, a non-toxic crystalline form of heme produced by the parasite.[32][33][34][35]

3.1.1 Scientific Rationale

The accumulation of free heme is toxic to the malaria parasite.[33][36] The hemozoin inhibition assay provides a cell-free method to assess the ability of a compound to interfere with this critical detoxification pathway.

3.1.2 Detailed Protocol: Hemozoin Inhibition Assay[34]
  • Reagents: Prepare a solution of hemin (a source of heme) and a lipid catalyst.

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Reaction Initiation: Add the hemin solution to initiate the polymerization reaction.

  • Incubation: Incubate the plate under conditions that promote hemozoin formation.

  • Quantification: After incubation, pellet the hemozoin, wash to remove unreacted hemin, and then dissolve the hemozoin in a basic solution. Measure the absorbance to quantify the amount of hemozoin formed.

  • Data Analysis: Calculate the percentage of hemozoin inhibition for each compound concentration and determine the IC50 value.

Anticancer Mechanism: Signaling Pathway Analysis

The anticancer effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[37][38]

3.2.1 Scientific Rationale

Western blotting is a powerful technique to investigate the effect of a compound on the expression and phosphorylation status of key proteins within a signaling cascade. A decrease in the phosphorylation of proteins like Akt and mTOR in response to treatment with a quinoline methanol would suggest inhibition of this pathway.

3.2.2 Signaling Pathway Diagram

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation QM Quinoline Methanol QM->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by quinoline methanols.

Conclusion

The experimental setups described in these application notes provide a robust framework for the comprehensive evaluation of the biological efficacy of novel quinoline methanols. By systematically assessing their in vitro and in vivo activities, and by probing their mechanisms of action, researchers can identify promising lead compounds for further development as next-generation therapeutics for malaria, cancer, and other diseases. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

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Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Analogs

< For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modification, making it an attractive template for the design of novel drug candidates.[2][4] Among the various substituted quinolines, those bearing fluorine and trifluoromethyl groups have garnered significant interest. The incorporation of these fluorine-containing moieties can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5]

This guide provides a comprehensive overview and detailed protocols for conducting structure-activity relationship (SAR) studies on analogs of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. This parent compound serves as a promising starting point for the exploration of new chemical entities with potentially enhanced biological activities. The strategic placement of a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position of the quinoline core, combined with a methanol group at the 2-position, presents multiple avenues for structural modification.[6][7]

The primary objective of SAR studies is to systematically alter the chemical structure of a lead compound and assess the impact of these modifications on its biological activity.[8] This iterative process of design, synthesis, and biological evaluation is fundamental to drug discovery, enabling the identification of key structural features responsible for a molecule's potency, selectivity, and pharmacokinetic properties.[9] This document will detail the necessary steps, from the chemical synthesis of analogs to their biological evaluation and the subsequent interpretation of SAR data, including the integration of computational modeling to rationalize experimental findings and guide future design efforts.[10]

I. Rationale for SAR Studies on (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Analogs

The core structure of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol presents three primary regions for chemical modification to explore the SAR:

  • The Methanol Group at the 2-Position: This site is amenable to a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, esterification, etherification, or replacement with other functional groups such as amines or amides. These modifications will probe the importance of the hydroxyl group and its hydrogen bonding capacity for biological activity.

  • The Quinoline Core: While modifications to the core are more synthetically challenging, substitutions at other available positions on the quinoline ring can provide valuable SAR data. For instance, altering the position of the fluorine atom or introducing other substituents could modulate the electronic properties and overall shape of the molecule.

  • The Trifluoromethyl Group at the 4-Position: The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronics of the quinoline ring. Replacing it with other electron-withdrawing or electron-donating groups can help to elucidate the role of electronic effects on biological activity.

A systematic exploration of these modifications will allow researchers to build a comprehensive understanding of the SAR for this class of compounds, ultimately guiding the design of more potent and selective drug candidates.

II. Synthetic Protocols for Analog Generation

The synthesis of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol analogs typically begins with the construction of the substituted quinoline core, followed by functional group interconversions. A general synthetic approach is outlined below.

Protocol 2.1: Synthesis of the Quinoline Core

A common method for constructing the 4-(trifluoromethyl)quinoline core is the Combes quinoline synthesis or a related cyclization reaction.

Materials:

  • Substituted anilines (e.g., 4-fluoroaniline)

  • β-Diketones or β-ketoesters (e.g., ethyl 4,4,4-trifluoroacetoacetate)

  • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid)

  • Anhydrous solvents (e.g., toluene, xylene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in an appropriate solvent.

  • Add the acid catalyst and heat the reaction mixture to reflux for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Cyclization: Upon completion of the condensation, carefully add the cyclizing agent (e.g., PPA) and heat the mixture to a higher temperature (e.g., 120-150 °C) to facilitate the intramolecular cyclization.

  • Work-up and Purification: After cooling to room temperature, quench the reaction mixture by carefully pouring it onto ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2.2: Modification of the 2-Methanol Group

Once the quinoline core with a suitable precursor at the 2-position (e.g., a methyl group) is synthesized, the methanol functionality can be introduced and further modified.

Example: Bromination and Nucleophilic Substitution

  • Benzylic Bromination: The 2-methylquinoline derivative can be subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride under reflux.

  • Nucleophilic Substitution: The resulting 2-(bromomethyl)quinoline can then be treated with various nucleophiles to introduce different functionalities. For example, reaction with sodium acetate followed by hydrolysis will yield the desired (quinolin-2-yl)methanol. Alternatively, reaction with other nucleophiles like amines or alkoxides will provide a range of analogs.

dot graph TD { A[Substituted Aniline + β-Dicarbonyl] -->|Condensation| B(Intermediate); B -->|Cyclization| C(Substituted Quinoline Core); C -->|Functional Group Modification at C2| D(Analog Library); } caption: "General Synthetic Workflow for Quinoline Analogs"

III. In Vitro Biological Evaluation Protocols

The biological activity of the synthesized analogs needs to be assessed to establish the SAR. The choice of assays will depend on the therapeutic target of interest. For instance, if the compounds are being investigated as potential kinase inhibitors, enzyme inhibition and cell-based phosphorylation assays would be appropriate.[11][12][13]

Protocol 3.1: Kinase Inhibition Assay (Example: TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for measuring kinase activity.[11]

Materials:

  • Kinase enzyme of interest

  • Peptide substrate (specific for the kinase)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin (if using a biotinylated peptide)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]

  • Test compounds (serially diluted in DMSO)

  • 384-well assay plates

Procedure:

  • Add serially diluted test compounds to the assay plate.

  • Add a mixture of the kinase and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP at a final concentration close to its Km value.[11]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[11]

  • Stop the reaction by adding a solution containing EDTA.[11]

  • Add the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).

  • Incubate for a further period to allow for antibody binding.[11]

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

Protocol 3.2: Cell-Based Proliferation/Cytotoxicity Assay (Example: MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, or cytotoxicity.[14]

Materials:

  • Adherent cancer cell line of interest

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (serially diluted in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a series of concentrations of the test compounds and a vehicle control (DMSO).[14]

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.[14]

  • Aspirate the culture medium and dissolve the formazan crystals in DMSO.[14]

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[14]

dot graph TD { A[Synthesized Analogs] --> B{Biological Screening}; B --> C[Primary Assay (e.g., Enzyme Inhibition)]; B --> D[Secondary Assay (e.g., Cell Proliferation)]; C --> E{Data Analysis (IC50)}; D --> F{Data Analysis (GI50)}; E --> G[SAR Table]; F --> G; } caption: "Workflow for In Vitro Biological Evaluation"

IV. Data Analysis and Interpretation

A crucial step in SAR studies is the quantitative analysis of the biological data to determine key parameters like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).[15][16]

Protocol 4.1: Determination of IC50/EC50 Values
  • Data Normalization: Raw data from the biological assays should be normalized. For inhibition assays, the data is typically expressed as a percentage of the control activity.

  • Dose-Response Curve Fitting: The normalized data is then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis (e.g., four-parameter logistic equation).[15]

  • IC50/EC50 Calculation: The IC50 or EC50 value, which represents the concentration of the compound that produces a 50% response, is determined from the fitted curve.[16] Various online tools and software packages are available for this analysis.[17]

SAR Table Construction

The core of SAR analysis is the compilation of data into a structured table that allows for easy comparison of the chemical structures and their corresponding biological activities.

Compound ID R1 (at C2) R2 (at C6) R3 (at C4) Kinase Inhibition IC50 (µM) Cell Proliferation GI50 (µM)
Parent -CH2OH-F-CF3[Value][Value]
Analog 1 -CHO-F-CF3[Value][Value]
Analog 2 -COOH-F-CF3[Value][Value]
Analog 3 -CH2OCH3-F-CF3[Value][Value]
Analog 4 -CH2OH-Cl-CF3[Value][Value]
Analog 5 -CH2OH-F-Cl[Value][Value]

V. Integration of Computational Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can provide valuable insights into the experimental SAR data and guide the design of new analogs.[9][18][19][20]

QSAR Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[21][22] These models can be used to predict the activity of untested compounds and to identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity.[19][23]

Molecular Docking

If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode of the synthesized analogs. This can help to rationalize the observed SAR. For example, if a particularly potent analog is predicted to form a specific hydrogen bond with the target that is not possible for less active analogs, this provides a structural basis for the observed activity.

dot graph TD { A[Experimental SAR Data] --> B{Computational Modeling}; B --> C[QSAR Analysis]; B --> D[Molecular Docking]; C --> E[Identify Key Descriptors]; D --> F[Predict Binding Modes]; E --> G{Rational Drug Design}; F --> G; G --> H[Design of New Analogs]; } caption: "Iterative Cycle of SAR with Computational Modeling"

Conclusion

The structure-activity relationship studies of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol analogs represent a systematic and powerful approach to drug discovery. By combining organic synthesis, in vitro biological evaluation, and computational modeling, researchers can elucidate the key structural requirements for biological activity and rationally design novel compounds with improved therapeutic potential. The protocols and methodologies outlined in this guide provide a solid framework for conducting these studies in a scientifically rigorous and efficient manner.

References

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Method

Application Notes &amp; Protocols: (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol as a Selective Chemical Probe for the Wnt/β-catenin Signaling Pathway

Abstract (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, widely known in scientific literature as ICG-001, is a potent and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It acts...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, widely known in scientific literature as ICG-001, is a potent and selective small molecule inhibitor of the canonical Wnt/β-catenin signaling pathway. It acts by specifically disrupting the protein-protein interaction between the CREB-binding protein (CBP) and β-catenin. This targeted disruption modulates gene transcription, favoring a switch from proliferative, self-renewal programs to differentiation, making ICG-001 an invaluable chemical probe for studying Wnt-driven biological processes and a promising therapeutic candidate. This guide provides an in-depth overview of ICG-001's mechanism, key applications, and detailed protocols for its use in cell-based assays.

Introduction: Targeting a Critical Oncogenic Pathway

The canonical Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, including colorectal cancer, as well as other diseases like fibrosis. [1][2]Central to this pathway is the transcriptional coactivator β-catenin. In a state of pathway activation, β-catenin accumulates in the nucleus and partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes. For full transcriptional activity, this complex must recruit one of two homologous histone acetyltransferases (HATs): CREB-binding protein (CBP) or its close paralog, p300. [1] The choice between CBP and p300 is not redundant; it is a critical regulatory node. The CBP/β-catenin interaction predominantly drives the expression of genes associated with proliferation, survival, and "stemness," such as Survivin and Cyclin D1. [1][3][4]Conversely, the p300/β-catenin interaction is linked to transcriptional programs that promote cellular differentiation. [4][5][6] ICG-001 exploits this differential coactivator usage. It was identified from a screen for small molecules that could inhibit a β-catenin-responsive reporter gene. [1]Mechanistically, ICG-001 binds with high affinity to the N-terminus of CBP, but not to the homologous region of p300. [1][7]This specific binding physically obstructs the interaction between CBP and β-catenin, thereby selectively inhibiting the transcription of CBP-dependent target genes. [1][8][9]This action effectively forces a shift towards p300/β-catenin-mediated transcription, promoting differentiation and inducing apoptosis in cancer cells while leaving normal cells largely unaffected. [1][4][5]

Mechanism of Action: A Selective Disruption

ICG-001's utility as a chemical probe lies in its remarkable selectivity. It does not target β-catenin directly, nor does it inhibit the upstream components of the Wnt pathway. Instead, it precisely targets the CBP/β-catenin interface.

Key Mechanistic Features:

  • Specific Binding: ICG-001 binds to CBP with an IC50 of approximately 3 µM in cell-free assays. It shows no significant binding to the highly related coactivator p300. [7][10]* Competitive Inhibition: By occupying a site on CBP, ICG-001 competitively blocks its interaction with β-catenin. [1][11]This has been demonstrated through co-immunoprecipitation experiments where ICG-001 treatment reduces the amount of β-catenin that pulls down with CBP. [8][9]* Transcriptional Reprogramming: The inhibition of the CBP/β-catenin interaction leads to the downregulation of specific target genes like Survivin (BIRC5), c-Myc, and Cyclin D1, which are crucial for cell proliferation and survival. [1][12][13][14]* Pro-differentiation Shift: By leaving the p300/β-catenin interaction intact, ICG-001 promotes a cellular state geared towards differentiation rather than proliferation. [4][5]

Mechanism_of_Action cluster_nucleus Nucleus bCat β-catenin TCF TCF/LEF bCat->TCF binds ProliferationGenes Target Genes (e.g., Survivin, Cyclin D1) TCF->ProliferationGenes activates DifferentiationGenes Differentiation Genes TCF->DifferentiationGenes activates CBP CBP CBP->TCF coactivates p300 p300 p300->TCF coactivates ICG001 ICG-001 (Probe) ICG001->CBP INHIBITS

Caption: Mechanism of ICG-001 Action in the Nucleus.

Quantitative Data & Recommended Working Concentrations

The effective concentration of ICG-001 varies depending on the cell line, assay duration, and the specific biological question. The following table summarizes typical concentration ranges reported in the literature.

Assay Type Cell Line Example(s) Concentration Range Typical Incubation Time Reference(s)
Wnt Reporter (TOPFlash)SW480, HEK293T, KHOS5 - 25 µM8 - 24 hours[1][3][10]
Cell Viability / ProliferationSW480, HCT116, MM1S, KHOS1 - 40 µM24 - 72 hours[1][3][14]
Apoptosis InductionMultiple Myeloma cells1 - 40 µM24 hours[12][14]
Western Blot (Target genes)SW480, HCT11610 - 25 µM24 hours[1]
Co-ImmunoprecipitationLAX7R (ALL cells)10 µM48 hours[8][9]
In Vivo (Mouse Models)Xenograft / Min Mouse50 - 150 mg/kg/day19 days - 9 weeks[1][3][10]

Note: It is imperative for researchers to perform a dose-response curve for their specific cell line and assay to determine the optimal working concentration.

Experimental Protocols

Protocol 1: Wnt/β-catenin Transcriptional Activity (TOPFlash/FOPFlash Reporter Assay)

This assay quantitatively measures the transcriptional activity of the TCF/LEF-β-catenin complex. The TOPFlash plasmid contains multiple TCF/LEF binding sites driving a luciferase reporter, while the FOPFlash plasmid contains mutated sites and serves as a negative control for specificity. [15][16] Materials:

  • HEK293T, SW480, or other cell line of interest

  • TOPFlash and FOPFlash luciferase reporter plasmids

  • Renilla luciferase plasmid (e.g., pRL-TK) for transfection normalization

  • Transfection reagent (e.g., Lipofectamine 2000)

  • ICG-001 (solubilized in DMSO)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed 2.5 x 10⁴ cells per well in a 96-well plate 24 hours prior to transfection. [16]2. Transfection: Co-transfect cells with TOPFlash (or FOPFlash) and Renilla plasmids. A common ratio is 10:1 (TOPFlash:Renilla). [17]Follow the manufacturer's protocol for your chosen transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing ICG-001 at various concentrations (e.g., 0, 1, 5, 10, 25 µM). Include a DMSO vehicle control.

  • Incubation: Incubate cells for an additional 16-24 hours. [17]5. Lysis & Readout: Lyse the cells and measure both Firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, according to the manufacturer's instructions. [16][18]6. Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the DMSO-treated control. ICG-001 should inhibit TOPFlash activity in a dose-dependent manner but have no significant effect on FOPFlash activity. [1][10]

TOPFlash_Workflow A 1. Seed Cells (96-well plate) B 2. Co-transfect (TOP/FOP + Renilla) A->B C 3. Treat with ICG-001 (Dose-response) B->C D 4. Incubate (16-24h) C->D E 5. Lyse Cells & Add Reagents D->E F 6. Read Luminescence (Firefly & Renilla) E->F G 7. Analyze Data (Normalize & Compare) F->G

Caption: Workflow for the TOPFlash/FOPFlash Reporter Assay.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Verify Disruption of CBP/β-catenin Interaction

This protocol provides direct evidence that ICG-001 disrupts the physical association between CBP and β-catenin within the cell.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., SW480, LAX7R)

  • ICG-001 (solubilized in DMSO)

  • Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Antibodies: Anti-CBP (for IP), Anti-β-catenin (for Western blot), Rabbit/Mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with ICG-001 (e.g., 10 µM) or DMSO vehicle control for 24-48 hours. [8][9]2. Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing nuclear and cytoplasmic proteins. Determine protein concentration (e.g., via BCA assay).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate 500-1000 µg of pre-cleared protein lysate with anti-CBP antibody or an equivalent amount of control IgG overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash 3-5 times with cold lysis buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-β-catenin antibody.

    • A significant reduction in the β-catenin band in the ICG-001-treated, CBP-immunoprecipitated sample compared to the DMSO control indicates successful disruption of the interaction. [1][9]

Concluding Remarks

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (ICG-001) is a highly specific and well-characterized chemical probe for interrogating the CBP/β-catenin axis of the Wnt signaling pathway. Its ability to selectively inhibit proliferation-associated gene transcription while promoting differentiation makes it a powerful tool for cancer biology, stem cell research, and fibrosis studies. While it has shown promise, researchers should be aware that some of its effects, particularly at higher concentrations or in specific contexts, may be independent of Wnt signaling inhibition. [19][20]Therefore, rigorous experimental design, including appropriate controls like FOPFlash and dose-response analyses, is essential for accurate data interpretation.

References

  • Emami, K. H., et al. (2004). A small molecule inhibitor of β-catenin/cyclic AMP response element-binding protein transcription. Proceedings of the National Academy of Sciences, 101(34), 12682-12687. [Link]

  • Suknuntha, K., et al. (2015). Canonical Wnt Pathway Inhibitor ICG-001 Induces Cytotoxicity of Multiple Myeloma Cells in Wnt-Independent Manner. PLoS ONE, 10(1), e0117183. [Link]

  • Gaspar, C., et al. (2018). ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells. Cancers, 10(11), 433. [Link]

  • Gaspar, C., et al. (2018). ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells. National Institutes of Health, PMC6267207. [Link]

  • Arensman, M., et al. (2014). ICG-001 specifically blocks the CBP/β-catenin interaction. [Diagram]. ResearchGate. [Link]

  • Arensman, M. D., et al. (2014). The CREB-Binding Protein Inhibitor ICG-001 Suppresses Pancreatic Cancer Growth. Molecular Cancer Therapeutics, 13(10), 2303-2314. [Link]

  • Chen, W., et al. (2019). Inhibition of canonical WNT signaling pathway by β-catenin/CBP inhibitor ICG001 ameliorates liver fibrosis in vivo through suppression of stromal CXCL12. British Journal of Pharmacology, 176(19), 3819-3834. [Link]

  • Chauhan, D., et al. (2012). Inhibition of Wnt/ß-Catenin Pathway with ICG-001 Induces Apoptosis in Multiple Myeloma. Blood, 120(21), 2951. [Link]

  • Ehteda, A., et al. (2017). The β-catenin/CBP-antagonist ICG-001 inhibits pediatric glioma tumorigenicity in a Wnt-independent manner. Oncotarget, 8(54), 92455-92469. [Link]

  • Teo, J-L., & Kahn, M. (2010). ICG-001 selectively blocks the interaction between β-catenin and CBP. [Diagram]. ResearchGate. [Link]

  • Teo, J. L., et al. (2005). Specific inhibition of CBP/beta-catenin interaction rescues defects in neuronal differentiation caused by a presenilin-1 mutation. Proceedings of the National Academy of Sciences, 102(34), 12171-12176. [Link]

  • University of Arizona. (n.d.). Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. Retrieved January 19, 2026, from [Link]

  • Ehteda, A., et al. (2017). ICG-001 inhibits tumor growth in vivo. [Diagram]. ResearchGate. [Link]

  • Lin, C-H., et al. (2022). The CBP/β-Catenin Antagonist, ICG-001, Inhibits Tumor Metastasis via Blocking of the miR-134/ITGB1 Axis-Mediated Cell Adhesion in Nasopharyngeal Carcinoma. International Journal of Molecular Sciences, 23(13), 7020. [Link]

  • Gandhirajan, R. K., et al. (2010). Small molecule inhibition of CBP/catenin interactions eliminates drug resistant clones in acute lymphoblastic leukemia. Blood, 116(14), 2565-2574. [Link]

  • Zhao, C. (2014). Wnt Reporter Activity Assay. Bio-protocol, 4(14), e1178. [Link]

  • Gandhirajan, R. K., et al. (2010). ICG-001 blocks the CBP/γ-catenin interaction and enhances binding of p300/γ-catenin. [Diagram]. ResearchGate. [Link]

  • LipExoGen. (n.d.). TOPFlash Assay Wnt/β-catenin HEK293 Reporter Cell Lines. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2020). Experience with TOP FLASH ASSAY? [Forum discussion]. Retrieved January 19, 2026, from [Link]

  • Zhou, D., et al. (2018). Small-molecule inhibitor ICG-001 blocks β-catenin-driven gene expression and renal fibrosis in GSD-Ia mice. Journal of Cellular and Molecular Medicine, 22(12), 6231-6242. [Link]

  • Emami, K. H., et al. (2004). ICG-001 binds CBP and selectively disrupts the β-catenin/CBP interaction. [Diagram]. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction. Journal of Medicinal Chemistry, 63(15), 8142-8161. [Link]

  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. [Link]

  • Higuchi, Y., et al. (2024). Co-immunoprecipitation of β-catenin with CBP and p300 in SW480. [Diagram]. ResearchGate. [Link]

  • Majumder, S., et al. (2018). Effect of ICG-001 on CBP/FOXM1/β-catenin binding and FOXM1 protein levels. [Diagram]. ResearchGate. [Link]

  • Ozawa, Y., et al. (2021). E7386, a Selective Inhibitor of the Interaction between β-Catenin and CBP, Exerts Antitumor Activity in Tumor Models with Activated Canonical Wnt Signaling. Cancer Research, 81(4), 1052-1062. [Link]

  • Pitarresi, J. R., et al. (2020). Targeting the CBP/β-Catenin Interaction to Suppress Activation of Cancer-Promoting Pancreatic Stellate Cells. Cancers, 12(6), 1541. [Link]

  • Eisai Co., Ltd. (2021). The CREB-binding protein (CBP)/β-catenin inhibitor E7386, co-created by Eisai and PRISM BioLab, achieved the clinical POC (Proof of Concept). [News Release]. [Link]

  • Jayaprakash, V., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. [Link]

  • National Cancer Institute. (n.d.). Definition of CBP/beta-catenin modulator E7386. NCI Drug Dictionary. Retrieved January 19, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved January 19, 2026, from [Link]

  • Perković, I., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica, 75(2). [Link]

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Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of trifluoromethylated quinolines

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated quinolines. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated quinolines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of common side products during these critical synthetic procedures.

Frequently Asked Questions (FAQs): General Issues
Q1: My reaction mixture turned into an intractable black tar. What is the likely cause and how can I prevent it?

A1: Tar formation is a common issue in acid-catalyzed quinoline syntheses, particularly those run at high temperatures like the Skraup or Doebner-von Miller reactions. The primary cause is the acid-catalyzed polymerization of starting materials or intermediates, especially α,β-unsaturated carbonyl compounds.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group can also influence the stability of intermediates, sometimes exacerbating decomposition pathways.

Troubleshooting Steps:

  • Control the Exotherm: These reactions can be highly exothermic. Add the acid catalyst (e.g., concentrated H₂SO₄) slowly and with efficient cooling in an ice bath to maintain control over the reaction temperature.[2]

  • Use a Moderator: For notoriously vigorous reactions like the Skraup synthesis, add a moderator such as ferrous sulfate (FeSO₄) to make the reaction less violent and minimize charring.[2]

  • Optimize Temperature: Do not overheat. While high temperatures are often needed for cyclization, excessive heat promotes polymerization and decomposition. Experiment with the lower end of the recommended temperature range for your specific substrate.

  • Consider a Biphasic System: For the Doebner-von Miller reaction, sequestering the sensitive α,β-unsaturated carbonyl compound in an organic phase while the reaction proceeds can drastically reduce polymerization and increase the yield of the desired product.[1]

Troubleshooting Guide by Synthetic Route

This section is dedicated to specific side products encountered in the most common named reactions used for synthesizing trifluoromethylated quinolines.

The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[3] When using a trifluoromethylated β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione), a primary challenge is controlling the regioselectivity of the cyclization.

Q1.1: I am getting a mixture of 2-CF₃ and 4-CF₃ quinoline regioisomers. Why does this happen and how can I favor one over the other?

A1.1: The formation of two regioisomers is a well-documented issue in the Combes synthesis with unsymmetrical β-diketones.[3] The reaction proceeds through an enamine intermediate, and the final acid-catalyzed annulation (ring closure) is the rate-determining step. The direction of this electrophilic aromatic substitution is influenced by both steric and electronic factors of the substituents on both the aniline and the diketone.[3]

The cyclization can proceed via two pathways. The pathway that is kinetically favored will determine the major product. Steric hindrance from a bulky group on the diketone can disfavor one pathway, while the electronic properties of substituents on the aniline ring dictate the nucleophilicity of the ortho positions, influencing the speed of ring closure.

G cluster_start Starting Materials cluster_pathways Competing Cyclization Pathways Aniline Substituted Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation Diketone CF₃-β-Diketone Diketone->Enamine Prod_2CF3 2-CF₃-Quinoline (Sterically Favored) Enamine->Prod_2CF3 Path A (Attack at CF₃-carbonyl) Prod_4CF3 4-CF₃-Quinoline (Electronically Favored) Enamine->Prod_4CF3 Path B (Attack at R-carbonyl)

Caption: Competing pathways in the Combes synthesis of CF₃-quinolines.

Based on systematic studies, the following adjustments can be made to favor the desired isomer.[3]

ParameterTo Favor 2-CF₃-Quinoline To Favor 4-CF₃-Quinoline Rationale
Aniline Substituent Use anilines with electron-donating groups (e.g., methoxy).Use anilines with electron-withdrawing groups (e.g., chloro, fluoro).Electron-donating groups activate the aniline ring, making the cyclization less sensitive to the electronic pull of the CF₃ group and more influenced by sterics.
Diketone R Group Increase the steric bulk of the non-CF₃ R group on the diketone.Use a smaller R group (e.g., methyl).A bulkier R group sterically hinders the approach for Path B, thus favoring Path A which leads to the 2-CF₃ isomer.
Catalyst Use a mixture of polyphosphoric acid (PPA) and ethanol.Use concentrated sulfuric acid.The PPA/alcohol system can sometimes offer milder conditions that amplify the subtle steric and electronic differences, improving selectivity.
The Doebner-von Miller Reaction

This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound.[4] When using α,β-unsaturated trifluoromethyl ketones, a significant side reaction is polymerization, and achieving the correct regiochemistry can be challenging.[5]

Q2.1: My Doebner-von Miller reaction yields are very low, with a lot of dark, insoluble material. What's happening?

A2.1: The primary culprit is the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl starting material.[1] This process competes directly with the desired conjugate addition of the aniline, which is the first step of the quinoline synthesis.

The strong Brønsted or Lewis acid catalyst required for the reaction protonates the carbonyl oxygen, creating a highly electrophilic species that is susceptible to polymerization. The desired pathway involves a nucleophilic attack by the aniline.

G Start Aniline + CF₃-α,β-Unsaturated Ketone DesiredPath Conjugate Addition Start->DesiredPath SidePath Polymerization Start->SidePath Catalyst Acid Catalyst (e.g., H₂SO₄, SnCl₄) Catalyst->DesiredPath Catalyst->SidePath Intermediate Adduct Intermediate DesiredPath->Intermediate Polymer Polymer/Tar SidePath->Polymer Product Trifluoromethylated Quinoline Intermediate->Product Cyclization & Aromatization

Caption: Competing polymerization and productive pathways.

StepActionRationale
1. Reagent Purity Ensure the α,β-unsaturated ketone is pure and free of any polymeric impurities before starting. Distillation may be necessary.Impurities can act as initiators for polymerization.
2. Catalyst Choice Use a milder Lewis acid (e.g., scandium(III) triflate) or Brønsted acid (e.g., p-toluenesulfonic acid) instead of concentrated H₂SO₄.[4]Milder acids can catalyze the desired reaction without being aggressive enough to cause rapid polymerization.
3. Temperature Control Maintain the lowest possible temperature that still allows the reaction to proceed. Monitor for exotherms.Higher temperatures accelerate the rate of polymerization more significantly than the rate of conjugate addition.
4. Order of Addition Try adding the aniline and catalyst to the solvent first, then slowly add the α,β-unsaturated ketone.This ensures the aniline is present to react immediately, outcompeting the self-condensation pathway.
The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (like a ketone).[6] A potential side product is the result of the aldol self-condensation of the ketone reagent.

Q3.1: I'm seeing a significant byproduct that appears to be from the self-condensation of my ketone reagent. How do I prevent this?

A3.1: Aldol self-condensation is a classic side reaction for ketones under either basic or acidic catalysis, which are the same conditions used for the Friedländer synthesis.[2][7] This side reaction consumes your ketone reagent, reduces the yield of the desired quinoline, and complicates purification.

StepActionRationale
1. Pre-form the Enamine/Schiff Base React the 2-aminoaryl ketone with the α-methylene ketone under neutral or mildly acidic conditions first to form the Schiff base or enamine intermediate. Then, add the primary cyclization catalyst (stronger acid or base).This separates the two key steps. By forming the key intermediate first, you remove the free 2-aminoaryl ketone from the mixture before introducing conditions that strongly favor aldol condensation.
2. Use a Large Excess of One Reagent If feasible and cost-effective, use a large excess (3-5 equivalents) of the more abundant/cheaper reagent.According to Le Châtelier's principle, this will push the equilibrium towards the desired bimolecular Friedländer condensation rather than the bimolecular aldol self-condensation.
3. Optimize Catalyst Switch from a base catalyst (which strongly promotes enolate formation and aldol reactions) to an acid catalyst like p-toluenesulfonic acid or iodine, which can favor the Friedländer pathway.[6]Acid catalysis proceeds through an enol or enamine mechanism, which can be less prone to runaway self-condensation compared to base-mediated enolate pathways.
4. Microwave Irradiation Consider using microwave-assisted synthesis.Microwave heating can dramatically shorten reaction times, often leading to higher yields and fewer side products by minimizing the time the reagents are exposed to harsh conditions.[8]
References
  • [Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes] . Organic & Biomolecular Chemistry.

  • [SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE] . HETEROCYCLES.

  • [(a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... (b) The plausible reaction mechanism] . ResearchGate.

  • [Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines] . ResearchGate.

  • [α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations] . PMC - NIH.

  • [Combes quinoline synthesis] . Wikipedia.

  • [Gould–Jacobs reaction] . Wikipedia.

  • [Doebner–Miller reaction] . Wikipedia.

  • [The Skraup‐Doebner‐Von Miller quinoline synthesis] . ResearchGate.

  • [Combes Quinoline Synthesis] . Cambridge University Press.

  • [Gould-Jacobs Reaction] . Merck Index.

  • [SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW] . IIP Series.

  • [Recent Advances in Metal-Free Quinoline Synthesis] . PMC - NIH.

  • [Friedländer synthesis] . Wikipedia.

  • [Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review] . PubMed Central.

  • [Troubleshooting side reactions in the synthesis of quinoline derivatives] . BenchChem.

  • [Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction] . BenchChem.

  • [Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways] . ResearchGate.

  • [Synthesis of quinolines] . Organic Chemistry Portal.

  • [Different catalytic approaches of Friedländer synthesis of quinolines] . PubMed Central - NIH.

  • [Gould-Jacobs Quinoline-forming Reaction] . Biotage.

  • [Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles] . NIH Public Access.

  • [Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines...] . PMC - NIH.

  • [Friedlaender Synthesis] . Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Navigating the Challenges of Purifying Fluorinated Heterocyclic Compounds

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique challenges presented by the purification of fluorinated heterocyclic compounds....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals grappling with the unique challenges presented by the purification of fluorinated heterocyclic compounds. The increasing prevalence of these molecules in pharmaceuticals and agrochemicals, owing to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability, necessitates a deeper understanding of their purification nuances.[1][2][3][4] This guide provides field-proven insights and troubleshooting protocols to help you achieve the highest purity for your target compounds.

The introduction of fluorine atoms into a heterocyclic framework dramatically alters the molecule's physicochemical properties.[3] The high electronegativity of fluorine can lower the pKa of adjacent basic nitrogen atoms, affecting the compound's ionization state and solubility.[5] Furthermore, unique intermolecular forces, such as fluorous-fluorous interactions, come into play, which can be both a tool and a challenge in purification.[5] This guide is structured to address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: From Tailing Peaks to Vanishing Acts

This section provides step-by-step guidance to diagnose and resolve specific issues encountered during the purification of fluorinated heterocyclic compounds.

Chromatography Conundrums
Issue 1: Poor Separation or Co-elution of Fluorinated Compounds and Analogs

Probable Cause: The subtle polarity differences between your target fluorinated heterocycle and its non-fluorinated or partially fluorinated impurities can make separation on standard stationary phases challenging.[5] The unique electronic and steric profile imparted by fluorine requires a tailored chromatographic approach.[1]

Solutions:

  • Optimize the Stationary Phase:

    • Standard Reverse-Phase (C8, C18): While widely used, these may not always provide sufficient selectivity.[6]

    • Fluorinated Stationary Phases (PFP, F-Alkyl): These are often the key to success. Perfluoroaryl and perfluoroalkyl phases can exhibit "fluorophilic" retention, where they retain fluorinated compounds more strongly than their non-fluorinated counterparts, leading to enhanced separation.[6][7][8] Pentafluorophenyl (PFP) columns, in particular, often show superior performance.[8]

    • "Hetero-Pairing": Consider using a regular reverse-phase column (e.g., C8) with a fluorinated eluent (e.g., trifluoroethanol) or a fluorinated column with a standard hydrogenated eluent. This "hetero-pairing" can lead to optimal separation.[9]

  • Refine the Mobile Phase:

    • Solvent Strength and Selectivity: Systematically vary the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase.

    • pH Control: For ionizable heterocycles, adjusting the mobile phase pH is critical. The altered pKa of fluorinated heterocycles means the optimal pH for separation may differ significantly from their non-fluorinated analogs.[5] For silica-based C18 columns used with fluorine-18 labeled compounds, a mobile phase pH > 5 is recommended to ensure good recovery.[10][11]

    • Additives: For basic heterocycles that show peak tailing on silica-based columns, adding a small amount of a basic modifier like triethylamine (0.1-1%) can neutralize acidic silanol groups and improve peak shape.[12]

Issue 2: On-Column Degradation of the Target Compound

Probable Cause: Fluorinated heterocyclic compounds can be susceptible to degradation on certain stationary phases or under specific mobile phase conditions. This can be due to interactions with acidic silanol groups on silica-based columns or instability in the mobile phase.[13] The presence of certain functional groups in the molecule can also contribute to instability.[14]

Solutions:

  • Modify Column Conditions:

    • Change the Stationary Phase: Switch to a less acidic or more inert stationary phase. For instance, moving from a standard silica-based C18 to a polymer-based column or a high-coverage "fully bonded" C18 phase can mitigate degradation.[13]

    • Reduce Residence Time: A faster gradient or a higher starting percentage of the organic solvent can decrease the time the compound spends on the column, potentially reducing degradation.[13]

  • Adjust Mobile Phase Composition:

    • pH Modification: If the compound is acid-sensitive, ensure the mobile phase is not overly acidic. Adding a buffer can help maintain a stable pH. Conversely, for some compounds, a slightly acidic mobile phase (e.g., with 0.1% acetic acid) can surprisingly reduce reactivity with the column and prevent degradation.[13]

    • Temperature Control: Elevated column temperatures can sometimes promote degradation. Running the separation at or below room temperature (e.g., < 30°C) may be necessary.[15]

  • Sample Stability Check: Before blaming the column, confirm the stability of your compound in the injection solvent and mobile phase over the timescale of the chromatographic run.

Crystallization Challenges
Issue: Difficulty in Finding Suitable Crystallization Conditions

Probable Cause: The altered solubility profile of fluorinated heterocycles can make the selection of an appropriate crystallization solvent or solvent system challenging.[5]

Solutions:

  • Systematic Solvent Screening:

    • Perform small-scale solubility tests with a wide range of solvents of varying polarities.

    • A good crystallization solvent will typically dissolve the compound when hot but not at room temperature.[12]

  • Utilize Solvent/Anti-Solvent Systems:

    • Dissolve the compound in a "good" solvent at an elevated temperature.

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble until turbidity is observed.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Vapor Diffusion:

    • Dissolve the compound in a relatively volatile solvent.

    • Place this solution in a small, open vial inside a larger, sealed container that contains a more volatile anti-solvent.

    • The anti-solvent will slowly diffuse into the compound's solution, gradually inducing crystallization.

Frequently Asked Questions (FAQs)

Q1: Which purification techniques are most effective for fluorinated heterocyclic compounds?

The choice of technique depends on the scale of the purification and the required purity. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for achieving high purity (>98%).[1] The use of specialized fluorinated HPLC columns can significantly enhance selectivity.[1][8]

  • Column Chromatography: This is a fundamental technique for initial purification of reaction mixtures. Both normal-phase and reverse-phase can be effective, but the choice of stationary and mobile phases is critical.[1]

  • Solid-Phase Extraction (SPE): SPE is excellent for sample cleanup and concentrating the target compound before a final purification step. Fluorous SPE (F-SPE) is a specialized technique that utilizes fluorous interactions for highly selective separation.[5]

  • Crystallization: This is an effective method for obtaining highly pure material, especially for the final product. However, finding suitable conditions can be challenging due to the altered solubility of fluorinated compounds.[1][5]

Q2: How does the position of the fluorine atom on the heterocyclic ring affect purification?

The position of the fluorine atom significantly influences the molecule's electronic properties and steric hindrance, which in turn affects its purification.[5] For example, a fluorine atom near a basic nitrogen can lower its pKa, altering its charge state at a given pH and thus its retention in ion-exchange or reverse-phase chromatography.[5]

Q3: Are there specific analytical techniques that are essential for assessing the purity of fluorinated heterocycles?

Yes, a combination of techniques is recommended for rigorous purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are invaluable for structural confirmation and purity assessment. The absence of impurity signals in the NMR spectra is a strong indicator of high purity.[1][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides crucial information on the purity of the compound and confirms its molecular weight.[1][17] High-resolution mass spectrometry (HRMS) can further aid in identifying impurities.[17]

Q4: I'm observing a "ghost peak" that appears intermittently during my HPLC analysis. What could be the cause?

An intermittent "ghost peak" can be an on-column degradant of your target compound rather than an actual impurity in your sample.[15] This can be influenced by factors like elevated column temperature and the presence of dissolved oxygen in the mobile phase.[15] To troubleshoot, try running the analysis at a lower temperature and degassing the mobile phase thoroughly.

Q5: Why do my fluorinated compounds show poor peak shape (tailing) on a standard C18 column?

This is often due to strong interactions between basic functional groups on the heterocyclic ring and acidic silanol groups on the silica surface of the stationary phase.[13] Adding a small amount of a basic modifier like triethylamine to the mobile phase can often resolve this issue by masking the silanol groups.[12]

Data and Workflow Visualizations

Table 1: Comparison of HPLC Stationary Phases for Fluorinated Heterocycle Purification
Stationary PhasePrinciple of SeparationAdvantages for Fluorinated CompoundsDisadvantages
C18 (Octadecylsilane) Hydrophobic interactionsWidely available, well-understood retention mechanisms.May offer insufficient selectivity for structurally similar fluorinated and non-fluorinated analogs.[6]
PFP (Pentafluorophenyl) π-π interactions, dipole-dipole, hydrophobic interactionsOffers orthogonal selectivity to C18.[8] Excellent for separating halogenated compounds and positional isomers.[7]May require different mobile phase optimization compared to C18.
F-Alkyl (Fluoroalkyl) Fluorophilic interactions, hydrophobic interactionsCan provide increased retention and unique selectivity for fluorinated analytes.[6][7]The retention mechanism can be complex and less predictable than C18.[6]
Polymer-Based (e.g., PRP-1) Hydrophobic interactionsMore stable over a wider pH range. Can prevent on-column degradation and show better recovery for certain compounds.[10][11]Generally lower efficiency compared to silica-based columns.
Diagram 1: General Workflow for Purification of Fluorinated Heterocyclic Compounds

PurificationWorkflow cluster_synthesis Synthesis cluster_cleanup Initial Cleanup cluster_purification Primary Purification cluster_final Final Polishing cluster_analysis Purity Analysis Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Initial Separation SPE Solid-Phase Extraction (SPE) Extraction->SPE Concentration Column Column Chromatography (Normal or Reverse Phase) SPE->Column Prep_HPLC Preparative HPLC (e.g., with PFP column) Column->Prep_HPLC For high purity Crystallization Crystallization Column->Crystallization Prep_HPLC->Crystallization Analysis Purity & Structural Analysis (NMR, LC-MS, HRMS) Crystallization->Analysis Pure_Compound Pure Compound (>98%) Analysis->Pure_Compound Verification

Caption: A general workflow for the purification of fluorinated heterocyclic compounds.

Diagram 2: Troubleshooting Logic for Poor Chromatographic Separation

TroubleshootingLogic Start Poor Separation/ Co-elution Observed Check_Phase Is the stationary phase a standard C18? Start->Check_Phase Switch_Phase Switch to Fluorinated Phase (e.g., PFP, F-Alkyl) Check_Phase->Switch_Phase Yes Optimize_Mobile Systematically Optimize Mobile Phase Check_Phase->Optimize_Mobile No Switch_Phase->Optimize_Mobile Check_pH Is the compound ionizable? Optimize_Mobile->Check_pH Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH Yes Consider_Hetero Consider 'Hetero-Pairing' (e.g., C8 with F-eluent) Check_pH->Consider_Hetero No Success Separation Achieved Adjust_pH->Success Consider_Hetero->Success

Caption: A decision tree for troubleshooting poor chromatographic separation.

References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Benchchem.
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.
  • Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH.
  • Effect of mobile phase composition and highly fluorinated bonded phases on the apparent free energy of transfer of solute functional groups. Analytical Chemistry - ACS Publications.
  • A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds. MDPI.
  • Retention of [18F]fluoride on reversed phase HPLC columns. Request PDF - ResearchGate.
  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH.
  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
  • On-Column Sample Degradation. LCGC International.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT.
  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Fluorinated Heterocycles. ResearchGate.
  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI.
  • Fluorination Methods for Drug Discovery and Development. Request PDF - ResearchGate.
  • Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed.
  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. PubMed.

Sources

Troubleshooting

stability issues of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol under acidic/basic conditions

Welcome to the technical support center for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues related to the stability of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

Q1: My analytical results for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol are inconsistent, especially when using acidic or basic mobile phases in HPLC. Could this be a stability issue?

A1: Yes, inconsistent analytical results, such as loss of the main peak area or the appearance of new, unidentified peaks, are often indicative of compound degradation.[1] (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol possesses several functional groups that can be susceptible to degradation under acidic or basic conditions. The quinoline nitrogen is basic and can be protonated, while the benzylic alcohol moiety can be reactive under certain pH conditions.

Troubleshooting Steps:

  • pH of Mobile Phase: If you suspect pH-related degradation on your HPLC, try using a mobile phase with a pH closer to neutral (pH 6-8) and see if the peak shape and area for your compound stabilize.

  • Sample Diluent: Ensure your sample is dissolved in a neutral or mildly acidic (e.g., acetonitrile/water with 0.1% formic acid) and stable diluent. Avoid dissolving the compound in strongly acidic or basic solutions for extended periods before analysis.

  • Temperature: Keep your sample vials in a cooled autosampler (e.g., 4 °C) to minimize potential degradation over the course of a long analytical run.[1]

Q2: What are the primary chemical features of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol that influence its stability?

A2: The stability of this molecule is governed by the interplay of its key structural components:

  • Quinoline Ring System: The quinoline core is a heterocyclic aromatic system. The nitrogen atom is weakly basic (pKa of quinoline is ~4.9) and can be protonated in acidic media.[2] This protonation can alter the electron distribution in the ring system, potentially influencing its susceptibility to degradation.

  • Benzylic Alcohol (-CH₂OH): The methanol group at the 2-position is a benzylic alcohol. Benzylic alcohols can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid. Under strongly acidic conditions, they can also undergo dehydration or substitution reactions, although the presence of strong electron-withdrawing groups on the quinoline ring is expected to disfavor the formation of a carbocation intermediate required for such reactions.[1][3]

  • Trifluoromethyl Group (-CF₃): The -CF₃ group at the 4-position is a very strong electron-withdrawing group. This has a significant impact on the electronic properties of the quinoline ring, making it more electron-deficient. This generally increases the stability against oxidative degradation but can make the ring more susceptible to nucleophilic attack.[4]

  • Fluoro Group (-F): The fluorine atom at the 6-position is also an electron-withdrawing group, further contributing to the electron-deficient nature of the benzene portion of the quinoline ring.

Q3: I need to perform a reaction with (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in a basic solution. What potential degradation pathways should I be aware of?

A3: Under basic conditions, the primary concern would be the deprotonation of the benzylic alcohol to form an alkoxide. While this alkoxide is generally stable, it could be susceptible to oxidation if an oxidizing agent is present. The quinoline ring itself is relatively stable to bases, but strong nucleophiles can attack the electron-deficient pyridine part of the ring system.[5] However, for most common laboratory bases (e.g., NaOH, K₂CO₃), significant degradation of the core structure is not expected under mild conditions (room temperature, short reaction times).

Q4: What about stability in strongly acidic media?

A4: In strongly acidic conditions, the quinoline nitrogen will be protonated. This further deactivates the ring towards electrophilic attack. The benzylic alcohol could potentially undergo acid-catalyzed dehydration or react with nucleophilic counter-ions from the acid (e.g., chloride from HCl). However, the strong deactivating effect of the trifluoromethyl group would likely make the formation of a benzylic carbocation intermediate energetically unfavorable, thus increasing the stability of the alcohol group compared to unsubstituted benzylic alcohols.[1]

II. Predicted Stability & Degradation Pathways

While specific experimental data for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is not extensively available in the literature, we can predict its stability based on the known reactivity of its functional groups.

Predicted Degradation under Acidic Conditions

Under forced acidic conditions (e.g., 0.1 M HCl at elevated temperatures), the most likely degradation pathway would involve the benzylic alcohol.

  • Oxidation: If an oxidizing species is present, the primary alcohol could be oxidized to the corresponding aldehyde, (6-fluoro-4-(trifluoromethyl)quinolin-2-yl)carbaldehyde, and further to the carboxylic acid, 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid.

  • Substitution: In the presence of strong nucleophilic acids like HBr or HCl at high temperatures, a substitution reaction to form the corresponding 2-(halomethyl)quinoline derivative might occur, though this is expected to be slow due to electronic effects.

Acidic_Degradation_Pathway A (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol B Oxidation (e.g., H₂O₂/H⁺) A->B C (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)carbaldehyde B->C D Further Oxidation C->D E 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid D->E

Caption: Predicted oxidative degradation pathway under acidic conditions.

Predicted Degradation under Basic Conditions

The molecule is expected to be more stable under basic conditions compared to acidic conditions, especially concerning the benzylic alcohol.

  • Oxidation: Similar to acidic conditions, in the presence of an oxidizing agent, the alcohol can be oxidized to the aldehyde and carboxylic acid. This process can be facilitated by a base.

  • Deprotonation: The alcohol will be deprotonated to form an alkoxide. This is generally a reversible process and does not constitute degradation unless it participates in a subsequent reaction.

Basic_Degradation_Pathway A (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol B Oxidation (e.g., O₂/Base) A->B C (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)carbaldehyde B->C D Further Oxidation C->D E 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid D->E

Caption: Predicted oxidative degradation pathway under basic conditions.

III. Experimental Protocols

To experimentally determine the stability of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, a forced degradation study is recommended.[6][7] The goal is to achieve 5-20% degradation to identify potential degradants.[1]

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor at 0, 2, 4, 8, and 24 hours.[1]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 80°C. Sample at various time points. For the solid compound, place the powder in the oven.[1]

  • Sample Analysis: Analyze the stressed samples and a control (stock solution diluted with the mobile phase) using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.[8]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 5% A, 95% B over 20 minutes; hold for 5 minutes; return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm (or PDA detector to assess peak purity)
Injection Volume 10 µL

Method Validation: The HPLC method should be validated to ensure it is specific, accurate, precise, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound, often confirmed by peak purity analysis using a Photodiode Array (PDA) detector.[1]

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution in Acetonitrile B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Thermal Stress (80°C) A->E F Sample at Time Points (0, 2, 4, 8, 24h) B->F C->F D->F E->F G Neutralize Acid/Base Samples F->G H Analyze by Stability-Indicating HPLC-PDA G->H I Calculate % Degradation & Identify Degradants H->I

Caption: Experimental workflow for a forced degradation study.

IV. Summary of Predicted Stability

The following table summarizes the predicted stability of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol under various conditions based on chemical principles.

ConditionPredicted StabilityLikely Degradation Products (if any)Rationale
Aqueous Solution (pH 4-7, RT) HighNone expectedThe molecule is expected to be stable in neutral to mildly acidic aqueous solutions at room temperature.
Strong Acid (e.g., 0.1 M HCl, 60°C) ModerateAldehyde, Carboxylic Acid (oxidative)Protonation of quinoline nitrogen. The benzylic alcohol is the most likely site of degradation, although stabilized by electron-withdrawing groups.[1]
Strong Base (e.g., 0.1 M NaOH, 60°C) HighAldehyde, Carboxylic Acid (oxidative)The quinoline ring is generally stable in base. The primary alcohol can be oxidized if an oxidant is present.
Oxidizing Agent (e.g., 3% H₂O₂, RT) Low to ModerateAldehyde, Carboxylic AcidThe benzylic alcohol is susceptible to oxidation.
Elevated Temperature (Solid State) HighTo be determinedHigh thermal stability is often observed for trifluoromethylated aromatic compounds.[4]
Light Exposure (Photostability) HighTo be determinedTrifluoromethylated quinolines have shown good photostability in some studies.[4][9]

V. References

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Retrieved from

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved from

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved from

  • Oriental Journal of Chemistry. (n.d.). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Retrieved from

  • ResearchGate. (n.d.). Reactions of secondary and tertiary benzylic alcohols bearing electron‐neutral and electron‐withdrawing substituents. Retrieved from

  • ResearchGate. (2025). Electrochemical Direct Carboxylation of Benzyl Alcohols Having an Electron-Withdrawing Group on the Phenyl Ring. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from

  • Scribd. (n.d.). Reactivity Quinoline. Retrieved from

  • PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from

Sources

Optimization

overcoming low reactivity of precursors in quinoline synthesis

A Guide to Overcoming Low Reactivity of Precursors Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I understand that synthesizing the quinoline scaffold, a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Low Reactivity of Precursors

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I understand that synthesizing the quinoline scaffold, a cornerstone in pharmaceutical and materials science, can present significant challenges, especially when dealing with unreactive precursors. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during quinoline synthesis when precursor reactivity is a limiting factor.

Q1: Why is my quinoline synthesis failing or yielding poorly despite following a standard protocol?

A1: The success of a quinoline synthesis is fundamentally tied to the intrinsic properties of your starting materials. Low yields or reaction failures often stem from two primary factors: electronic effects and steric hindrance.

  • Electronic Effects: The nucleophilicity of the aniline precursor is critical. The presence of electron-withdrawing groups (EWGs) like nitro (–NO₂), cyano (–CN), or halides (–F, –Cl) on the aniline ring significantly reduces the electron density of the amino group, making it a poor nucleophile.[1] This deactivation can slow down or completely stall key condensation and cyclization steps. Conversely, electron-donating groups (EDGs) such as methoxy (–OCH₃) or alkyl groups enhance reactivity.[1]

  • Steric Hindrance: Bulky substituents near the reacting centers—either on the aniline (ortho to the amino group) or on the carbonyl precursor—can physically obstruct the approach of reactants.[1][2] This is particularly critical in the rate-determining cyclization step, where the molecule must adopt a specific conformation.[2][3]

  • Poor Solubility: Sub-optimal reaction rates can also be a consequence of the poor solubility of precursors in the chosen solvent, limiting their availability in the reaction mixture.[1]

cluster_aniline Aniline Precursor Reactivity Aniline Aniline Ring EWG Electron-Withdrawing Groups (-NO₂, -Cl) Aniline->EWG Withdraw e⁻ Reactivity_Up Increases Nucleophilicity (Higher Reactivity) Aniline->Reactivity_Up EDG Electron-Donating Groups (-OCH₃, -CH₃) EDG->Aniline Donate e⁻ Reactivity_Down Decreases Nucleophilicity (Lower Reactivity) EWG->Reactivity_Down

Caption: Electronic effects of substituents on aniline reactivity.
Q2: How can I enhance the reaction when using an electron-deficient aniline or a sterically hindered precursor?

A2: Overcoming inherent low reactivity requires adjusting the reaction environment to be more favorable. The choice of catalyst and reaction conditions is paramount.

  • Catalyst Selection:

    • Brønsted & Lewis Acids: For reactions like the Friedländer or Combes synthesis, a strong acid catalyst is essential.[2] If standard acids like H₂SO₄ are insufficient, consider more effective alternatives. Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) can activate the carbonyl partner, making it more electrophilic and susceptible to attack by a weak nucleophile.[2] Similarly, strong Brønsted acids like p-toluenesulfonic acid or perchloric acid are effective.[2] In some cases, a polyphosphoric ester (PPE) can serve as a superior dehydrating agent and catalyst compared to sulfuric acid in the Combes synthesis.[2]

    • Transition Metal Catalysis: For precursors that fail under traditional conditions, transition metal catalysts (e.g., palladium, copper, cobalt, rhodium) offer alternative mechanistic pathways.[1][4] These catalysts can facilitate C-H bond activation and cyclization reactions that would otherwise be inaccessible.[1][4] For instance, a palladium-catalyzed carbonylation can construct the quinolinone core from a 2-iodoaniline precursor where standard cyclization fails.[1]

  • Intensified Reaction Conditions:

    • Microwave-Assisted Organic Synthesis (MAOS): This is one of the most powerful tools for accelerating slow reactions. Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic reductions in reaction time (from hours to minutes) and often substantial increases in yield.[5][6][7] This technique is particularly effective for the Friedländer synthesis.[4][7]

    • Solvent-Free Conditions: Performing the reaction "neat" (without a solvent) increases the concentration of reactants, which can significantly enhance reaction rates, especially in multi-component syntheses.[1]

Q3: I am struggling with a specific named reaction. What are the known limitations and troubleshooting tips?

A3: Each classic quinoline synthesis has its own nuances and common failure points.

  • Friedländer Synthesis: The primary challenge when using an unsymmetrical ketone is controlling regioselectivity.[2][8] The outcome can be influenced by carefully selecting the catalyst (specific amine catalysts or ionic liquids may favor one isomer) or by modifying the reaction conditions like temperature and solvent.[2]

  • Combes Synthesis: Low yields are often due to incomplete condensation or the challenging acid-catalyzed cyclization step.[2] Steric hindrance from substituents on either the aniline or the β-diketone plays a major role in this rate-determining step.[2][3] If possible, select less hindered starting materials or switch to a more potent catalyst system like polyphosphoric ester (PPE).[2]

  • Doebner-von Miller Synthesis: This reaction is highly sensitive to steric hindrance on the α,β-unsaturated aldehyde. While it proceeds readily with crotonaldehyde, it often yields complex mixtures or only trace amounts of quinoline with γ-substituted aldehydes like cinnamaldehyde.[9][10][11] Under these conditions, the reaction is suitable only for sterically accessible aldehydes.[9][10]

  • Conrad-Limpach Synthesis: This synthesis requires high temperatures (often around 250 °C) to drive the thermal cyclization, which is the rate-determining step.[12] Early attempts without a solvent gave poor yields. Using a high-boiling, inert solvent such as mineral oil is crucial and can increase yields dramatically, in some cases up to 95%.[12]

Troubleshooting Guide for Low-Yield Quinoline Synthesis

This guide provides a systematic approach to diagnosing and resolving common issues in quinoline synthesis.

Troubleshooting_Workflow cluster_causes cluster_solutions start Low or No Product Yield cause1 Identify Potential Cause start->cause1 electronic Electronic Deactivation (EWG on Precursor) cause1->electronic Electronics? steric Steric Hindrance cause1->steric Sterics? conditions Suboptimal Conditions cause1->conditions Conditions? solution_electronic 1. Increase Catalyst Concentration 2. Switch to Stronger Acid (Lewis/Brønsted) 3. Use Transition Metal Catalyst electronic->solution_electronic solution_steric 1. Increase Temperature/Time 2. Use Less Hindered Precursors 3. Consider Alternative Route steric->solution_steric solution_conditions 1. Switch to Microwave Synthesis 2. Use High-Boiling Solvent 3. Attempt Solvent-Free Reaction conditions->solution_conditions A 1. Combine Reactants & Catalyst in Vial B 2. Add Solvent & Seal Vial A->B C 3. Microwave Irradiation (Control Temp & Time) B->C D 4. Cooling & Aqueous Workup C->D E 5. Purification (Chromatography) D->E F 6. Characterize Final Product E->F

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Quinoline Methanols

Welcome to the technical support center dedicated to the synthesis of quinoline methanols. As crucial scaffolds in medicinal chemistry, particularly in the development of antimalarial agents like mefloquine, the efficien...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of quinoline methanols. As crucial scaffolds in medicinal chemistry, particularly in the development of antimalarial agents like mefloquine, the efficient synthesis of these compounds is paramount.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and practical protocols to overcome common challenges in the lab. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of quinoline methanols. The format is designed to help you quickly identify your issue and implement a validated solution.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields are a frequent challenge, often stemming from several interconnected factors. A systematic approach to optimization is key.

  • Cause 1: Suboptimal Catalyst System. The choice of catalyst is critical and highly dependent on your chosen synthetic route (e.g., Friedländer, Doebner-von Miller). Traditional methods using strong acids or bases can lead to degradation of starting materials or products.[4]

    • Solution: Explore milder and more efficient catalytic systems. Modern approaches show high efficacy with nanocatalysts (e.g., ZnO, Fe₃O₄-supported ionic liquids), which offer high yields under solvent-free conditions and the advantage of being recoverable and reusable.[5][6][7] For Friedländer-type reactions, catalysts like molecular iodine or ionic liquids can also significantly improve yields.[4][8][9]

  • Cause 2: Inappropriate Reaction Temperature. Quinoline syntheses can be highly sensitive to temperature. Non-optimal temperatures can lead to slow reaction rates or, conversely, an increase in side product formation.[4]

    • Solution: Systematically screen the reaction temperature. Begin with the reported literature temperature and incrementally adjust it (e.g., in 10 °C increments), monitoring the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. For some reactions, microwave-assisted heating can offer rapid, uniform heating, reducing reaction times and improving yields.[8]

  • Cause 3: Poor Solubility of Reactants. If reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Switch to a solvent that better solubilizes all starting materials. For polar reactants, solvents like DMF or ethanol may be more effective than less polar options like toluene.[4]

  • Cause 4: Competing Side Reactions. The most common cause of low yield is often the prevalence of side reactions. For instance, in the Friedländer synthesis, the self-condensation of the ketone (an aldol condensation) can significantly reduce the availability of the ketone for the desired reaction.[4]

    • Solution: Adjust the stoichiometry or the order of addition. Slowly adding the ketone to the reaction mixture containing the 2-aminoaryl ketone and catalyst can help minimize its self-condensation.

Q2: My crude product is a black, tarry substance, making purification nearly impossible. How can I prevent this?

Tar formation is a notorious problem, especially in classical syntheses like the Skraup reaction, which uses harsh acidic and oxidizing conditions.[10]

  • Cause: The highly exothermic nature of reactions involving concentrated sulfuric acid and strong oxidizing agents causes polymerization and degradation of the reactants and intermediates.[11]

    • Solution 1: Use a Moderator. The addition of ferrous sulfate (FeSO₄) or boric acid is a classic and effective method to moderate the violent exothermic reaction in a Skraup synthesis, thereby reducing charring.[10][11]

    • Solution 2: Control Reagent Addition and Temperature. Add the concentrated sulfuric acid very slowly while cooling the reaction vessel in an ice bath. Good, efficient stirring is crucial to dissipate heat and prevent localized hotspots.[10]

    • Solution 3: Purification Strategy. If tar is unavoidable, the crude product can often be isolated from the tar via steam distillation, followed by extraction of the distillate.[10]

Q3: I am getting a mixture of regioisomers. How can I improve the selectivity of my reaction?

Poor regioselectivity is common when using unsymmetrical ketones or substituted anilines, leading to difficult-to-separate isomeric products.

  • Cause: The cyclization step can occur at multiple sites, especially when the electronic or steric environments of those sites are similar. For example, in the Combes synthesis with an unsymmetrical β-diketone, cyclization can occur on either side of the enamine intermediate.[12]

    • Solution 1: Introduce a Directing Group. In some cases, a temporary directing group can be installed on the α-carbon of the ketone to force the reaction to proceed in a specific direction.[4]

    • Solution 2: Catalyst Selection. The choice of catalyst can profoundly influence regioselectivity. Specific amine catalysts or certain ionic liquids have been shown to favor the formation of a single product.[4]

    • Solution 3: Leverage Substituent Effects. In reactions like the Gould-Jacobs, electron-donating groups on the aniline ring can direct the cyclization. These reactions are often more effective for anilines with electron-donating groups at the meta-position.[12]

Frequently Asked Questions (FAQs)
What is a general workflow for optimizing a new quinoline methanol synthesis?

A systematic approach is crucial. The workflow below outlines a logical progression from initial attempts to a fully optimized protocol.

G cluster_0 Phase 1: Feasibility & Route Selection cluster_1 Phase 2: Condition Screening cluster_2 Phase 3: Yield & Purity Optimization A Literature Review & Route Scouting B Initial Small-Scale Test Reaction A->B Select promising route C Catalyst Screening (e.g., Acid, Base, Metal, Nanocatalyst) B->C Analyze initial result (TLC, LC-MS) D Solvent Screening (Polar, Apolar, Green) C->D E Temperature Optimization D->E F Stoichiometry & Reagent Addition Order E->F G Reaction Time Analysis F->G H Work-up & Purification Protocol Development G->H I Scale-Up & Validation H->I

Caption: General workflow for optimizing quinoline methanol synthesis.

How do I choose the right purification technique for my quinoline methanol derivative?

Purification can be challenging due to the basic nature of the quinoline nitrogen and the potential for polar impurities.[12]

TechniqueBest ForTypical Solvents/Mobile PhasesKey Considerations
Recrystallization Crystalline solid products with moderate to high purity.Ethanol, Methanol, Acetonitrile, Ethyl Acetate/Hexane mixtures.[12]Solvent choice is critical and must be determined experimentally. The goal is high solubility at high temperature and low solubility at room temperature or below.
Column Chromatography Oily products or complex mixtures with multiple components.Normal Phase (Silica Gel): Hexane/Ethyl Acetate gradient. For more polar compounds, a Dichloromethane/Methanol gradient may be needed.[13]The basic nitrogen can cause tailing on silica gel. Adding a small amount of a basic modifier (e.g., 1% triethylamine or ammonia in the mobile phase) can significantly improve peak shape.[13]
Acid-Base Extraction Crude mixtures where the primary impurities are non-basic.1M HCl (to protonate quinoline and move to aqueous phase), followed by neutralization with NaOH and extraction with an organic solvent (e.g., Ethyl Acetate).Effective for removing non-basic organic impurities but less so for other basic byproducts.
Distillation Thermally stable, liquid quinolines.Vacuum distillation is often required to lower the boiling point and prevent decomposition.Not suitable for high molecular weight or thermally sensitive quinoline methanols.
Are there established "green" methods for synthesizing quinolines?

Yes, the field is actively moving towards more sustainable practices. Key green strategies include:

  • Microwave-Assisted Synthesis: Can dramatically reduce reaction times and sometimes improve yields.[8][14]

  • Solvent-Free Conditions: Many modern protocols, especially those using nanocatalysts or solid supports like Montmorillonite K10 clay, can be run without any solvent, reducing waste.[6][8]

  • Use of Water as a Solvent: Some multicomponent reactions have been successfully developed to proceed in water, the greenest solvent.[8][15]

  • Reusable Catalysts: Nanocatalysts and polymer-supported catalysts can often be recovered by simple filtration and reused for multiple cycles without a significant loss in activity, which is both cost-effective and environmentally friendly.[5][7]

Experimental Protocols
Protocol 1: Synthesis of a Polysubstituted Quinoline via a Nanocatalyst-Mediated Friedländer Annulation

This protocol provides a representative method using a modern, reusable catalyst system that often results in high yields and easy work-up.[7]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • α-methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g)[7]

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and hot plate

  • Ethanol (optional, for solvent-based reaction)

Procedure:

  • In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the nanocatalyst (0.02 g).

  • If conducting the reaction under solvent-free conditions, proceed to the next step. If a solvent is required, add 5 mL of ethanol.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for the required time (typically 30-90 minutes). Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the reaction was run in ethanol, remove the solvent under reduced pressure.

  • Add 15 mL of ethyl acetate to dissolve the crude product. The magnetic nanocatalyst can be removed using a strong external magnet, or by filtration if non-magnetic.

  • Wash the recovered catalyst with ethanol (2 x 5 mL), dry it, and store for reuse.

  • The organic solution containing the product can now be concentrated and purified by column chromatography.

Protocol 2: Troubleshooting Workflow for Low Reaction Conversion

When a reaction stalls, a logical diagnostic process is required to identify the root cause.

G start Low Conversion Observed (via TLC/LC-MS) q1 Are starting materials pure? start->q1 sol1 Purify starting materials (distillation, recrystallization) and restart reaction. q1->sol1 No q2 Is the catalyst active? q1->q2 Yes a1_yes Yes a1_no No sol1->start sol2 Use a fresh batch of catalyst. If reusable, try reactivating it. Consider increasing catalyst loading. q2->sol2 No q3 Are reaction conditions (temp, atmosphere) correct? q2->q3 Yes a2_yes Yes a2_no No sol2->start sol3 Verify temperature probe accuracy. Ensure inert atmosphere if required. Check for moisture if using water-sensitive reagents. q3->sol3 No end_node Problem Resolved or Further Optimization Needed q3->end_node Yes a3_yes Yes a3_no No sol3->start

Caption: Decision tree for troubleshooting low reaction conversion.

References
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • ResearchGate. A plausible mechanism for the synthesis of quinolines by catalyst. Available from: [Link]

  • Rice, K. C. (1976). Synthesis, antimalarial activity, and phototoxicity of some benzo(h)quinoline-4-methanols. Journal of Medicinal Chemistry, 19(7), 887-92. Available from: [Link]

  • Keri, R. S., Adimule, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available from: [Link]

  • Keri, R. S., Adimule, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. Available from: [Link]

  • Royal Society of Chemistry. (2016). Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. RSC Publishing. Available from: [Link]

  • ResearchGate. Selected examples of quinoline synthesis. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Available from: [Link]

  • LookChem. Purification of Quinoline. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link]

  • Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(49), 25681-25701. Available from: [Link]

  • MDPI. (2018). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 23(5), 1201. Available from: [Link]

  • MDPI. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(3), 541. Available from: [Link]

  • PubMed Central. (2012). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 11, 40. Available from: [Link]

  • Okayama University. STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. Available from: [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available from: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(10), 2325. Available from: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • SlideShare. Preparation and Properties of Quinoline. Available from: [Link]

  • ResearchGate. (2016). Synthesis of Quinolines: A Green Perspective. Available from: [Link]

  • Science.gov. antimalarial quinoline methanols: Topics by Science.gov. Available from: [Link]

  • SlideShare. (2015). Methanol Synthesis Loop Troubleshooting. Available from: [Link]

  • ResearchGate. Optimized conditions synthesis of quinoline derivatives*. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. Available from: [Link]

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Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Large-Scale Quinoline Synthesis

Introduction: The synthesis of quinolines, a foundational scaffold in numerous pharmaceutical agents, presents significant chemical engineering challenges during scale-up. The classic methods for quinoline synthesis, inc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The synthesis of quinolines, a foundational scaffold in numerous pharmaceutical agents, presents significant chemical engineering challenges during scale-up. The classic methods for quinoline synthesis, including the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, are frequently characterized by substantial exothermicity.[1][2] Failure to adequately manage this heat release can lead to thermal runaway, a dangerous situation where the reaction rate increases due to rising temperature, which in turn accelerates heat generation.[3] This cycle can result in loss of containment, product degradation, and significant safety incidents.[3] This technical guide offers practical, in-depth advice for researchers, scientists, and drug development professionals on safely managing these energetic reactions in a large-scale setting.

Section 1: Troubleshooting Guide - Real-Time Exotherm Management

This section provides actionable solutions to specific problems encountered during large-scale quinoline synthesis, presented in a direct question-and-answer format.

Q1: We are scaling up a Skraup synthesis. During the slow addition of sulfuric acid to our aniline/glycerol mixture, the internal temperature is rising much faster than predicted from our lab-scale experiments and is overwhelming our jacketed reactor's cooling system. What immediate actions should we take?

A1: This scenario indicates a critical loss of thermal control, potentially leading to a runaway reaction. The immediate priority is to regain control over the reactor's temperature.

Immediate Corrective Actions:

  • Halt Reagent Addition: Immediately cease the addition of sulfuric acid. This is the primary driver of the exotherm.[1]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.[4] A jacketed reactor works by circulating a thermal fluid to remove heat from the reaction mass.[5][6][7]

  • Enhance Agitation: Increase the stirring rate. This improves heat transfer from the bulk of the reaction mixture to the vessel walls, helping to prevent the formation of localized hot spots.[4][8]

  • Prepare for Emergency Quench: If the temperature continues to climb despite these interventions, be prepared to execute an emergency quench.[4] This involves rapidly adding a pre-determined, cooled quenching agent to halt the reaction.[9]

Root Cause Analysis and Prevention:

The discrepancy between lab-scale and large-scale thermal behavior is often due to the change in the surface-area-to-volume ratio.[10][11] As the reactor size increases, the volume (which generates heat) increases by the cube of the radius, while the surface area available for cooling only increases by the square.[10][11]

Preventative Strategies:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to accurately determine the heat of reaction (ΔHr) and the maximum temperature of the synthesis reaction (MTSR).[4][10] This data is crucial for designing an adequate cooling system.

  • Semi-Batch Operation: For highly exothermic reactions, a semi-batch process, where one or more reagents are added in a controlled manner, is essential for managing heat release.[10]

  • Controlled Addition: The rate of sulfuric acid addition must be carefully calculated based on the calorimetric data and the reactor's heat removal capacity.[1][12]

Q2: Our large-scale Doebner-von Miller reaction shows a significant induction period with little to no temperature change, followed by a sudden and violent exotherm. How can we achieve a more controlled reaction initiation?

A2: The induction period in a Doebner-von Miller reaction is a known hazard that can lead to a false sense of security. The delayed but rapid exotherm occurs once the reaction reaches a critical activation state.

Mitigation Techniques:

  • Controlled Temperature: Do not be tempted to increase the temperature to "initiate" the reaction during the induction period. This will only make the subsequent exotherm more severe. Maintain the target temperature and monitor closely.

  • Catalyst Control: The reaction is typically catalyzed by Brønsted or Lewis acids.[13] Consider adding the acid catalyst portion-wise or at a slow, controlled rate to manage the initiation phase.

  • In-Situ Monitoring: Employ Process Analytical Technology (PAT), such as in-situ FTIR, to monitor the formation of key intermediates. This can provide an early indication that the induction period is ending, allowing for proactive adjustments to the cooling system.

  • Solvent Choice: A higher-boiling point solvent can act as a heat sink, providing a greater thermal buffer to absorb the energy released during the exotherm.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the essential safety parameters that must be determined before proceeding with a large-scale exothermic quinoline synthesis?

A1: A thorough process safety assessment is non-negotiable. The following parameters are critical:

  • Heat of Reaction (ΔHr): The total energy released per mole of limiting reactant.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase assuming no heat is lost to the surroundings. A high ΔTad signifies a high-risk reaction.[4]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction could reach under adiabatic conditions.[10]

  • Time to Maximum Rate under Adiabatic Conditions (TMRad): The time it takes for the reaction to reach its maximum rate if all cooling is lost. A short TMRad indicates a very rapid and dangerous runaway potential.

  • Decomposition Temperature (Td): The temperature at which reactants, intermediates, or products begin to decompose, which can lead to the generation of non-condensable gases and a rapid increase in pressure.

Table 1: Key Safety Parameters for Scale-Up

ParameterDescriptionSignificance for Safety
ΔHr (kJ/mol) Total heat released by the reaction.Determines the overall cooling requirement.
ΔTad (°C) Theoretical temperature rise without cooling.Indicates the worst-case temperature potential.
MTSR (°C) Maximum achievable temperature in a runaway.Must be significantly below the decomposition temperature.
TMRad (min) Time to reach the maximum reaction rate without cooling.Defines the required response time for safety systems.
Td (°C) Onset temperature of decomposition.A critical limit that must never be exceeded.

Q2: How can the choice of reagents in a Skraup synthesis affect the thermal hazard?

A2: The choice of oxidizing agent in the Skraup reaction significantly impacts its exothermicity.

  • Nitrobenzene: Traditionally used as both an oxidizing agent and a solvent, its reduction is highly exothermic and can make the reaction difficult to control.[14][15]

  • Arsenic Acid: While effective and sometimes resulting in a less violent reaction than nitrobenzene, its extreme toxicity makes it an undesirable choice.[14]

  • Ferrous Sulfate: Often added as a moderator to make the reaction less violent.[1][2]

Q3: What are best practices for emergency quenching of a runaway reaction?

A3: An emergency quench is the last line of defense.

  • Pre-determined Plan: A detailed quenching protocol should be established before the reaction begins. This includes the choice of quenching agent, the required volume, and the addition method.[4]

  • Quenching Agent: The quenching agent must be effective at stopping the reaction but should not introduce new hazards (e.g., violent gas evolution, immiscibility). Cooled, dilute aqueous solutions are common, but compatibility must be verified.[16][17]

  • Rapid Addition: The quench system should be designed for rapid but controlled addition of the quenching agent to the reactor.[9] All personnel must be trained on this emergency procedure.

Section 3: Experimental Protocols

Protocol 1: Controlled Large-Scale Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group to form a quinoline, a reaction that can be catalyzed by acid or base.[18][19][20][21]

Equipment:

  • Jacketed reactor with temperature control unit (TCU), pressure sensor, and overhead stirrer.[5][6]

  • Controlled-rate addition pump.

  • Reflux condenser.

  • Emergency quench system.

Procedure:

  • Reactor Inerting: Purge the clean, dry reactor with an inert gas, such as nitrogen, to remove oxygen and moisture.

  • Initial Charge: Charge the 2-aminobenzaldehyde and the carbonyl compound to the reactor.

  • Establish Setpoint: Begin agitation and circulate the thermal fluid through the jacket to bring the reactor contents to the desired starting temperature (e.g., 20°C).

  • Catalyst Addition: Slowly add the acid or base catalyst via the addition pump over a calculated period. Continuously monitor the internal temperature. The addition rate should be controlled to ensure the temperature does not exceed the setpoint by more than a few degrees.

  • Exotherm Control: If the temperature begins to rise, immediately stop the catalyst addition and allow the cooling system to regain control before resuming at a slower rate.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the target temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., HPLC, UPLC).

  • Controlled Quench/Workup: Once the reaction is complete, cool the batch to a safe temperature. Slowly transfer the reaction mixture to a separate vessel containing the workup solution (e.g., a cooled aqueous solution). This transfer should be done in a controlled manner as the neutralization can also be exothermic.[17]

Section 4: Visualizations

Diagram 1: Decision Workflow for Thermal Runaway Prevention

Thermal_Runaway_Prevention start Temperature Exceeds Alarm Limit stop_feed Halt Reagent Feed start->stop_feed max_cool Maximize Jacket Cooling start->max_cool check_agitation Confirm Agitation start->check_agitation monitor Is Temperature Decreasing? stop_feed->monitor max_cool->monitor check_agitation->monitor stable Resume Operation with Caution monitor->stable Yes escalate Temperature Still Rising monitor->escalate No prepare_quench Prepare Emergency Quench System escalate->prepare_quench quench_decision Approaching Critical Limit (Td)? prepare_quench->quench_decision quench_decision->monitor No quench Execute Emergency Quench quench_decision->quench Yes investigate Post-Incident Investigation quench->investigate

Caption: Decision-making process for a thermal excursion event.

Diagram 2: Heat Generation vs. Heat Removal

Heat_Balance cluster_plot Thermal Stability Diagram y_axis x_axis origin x_axis_end origin->x_axis_end y_axis_end origin->y_axis_end q_gen q_rem p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 r1 r2 r1->r2 stable_op Stable Operation runaway Runaway Region

Caption: Relationship between heat generation and removal in a reactor.

References

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Optimization

addressing regioselectivity issues in Friedländer synthesis of substituted quinolines

< Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding regios...

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding regioselectivity issues encountered during the Friedländer synthesis of substituted quinolines.

Introduction to the Regioselectivity Challenge

The Friedländer synthesis, a cornerstone reaction for the formation of quinoline rings, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[1][2][3] While elegant in its simplicity, a significant challenge arises when employing unsymmetrical ketones: the potential for poor regioselectivity.[1][4][5] This leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product. This guide will explore the mechanistic underpinnings of this issue and provide practical, field-proven strategies to achieve high regioselectivity.

Understanding the Mechanism and the Origin of Poor Regioselectivity

The regioselectivity of the Friedländer synthesis is determined by which α-carbon of the unsymmetrical ketone attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. Two primary mechanistic pathways are generally considered.[6]

  • Aldol-First Pathway: The reaction begins with an aldol condensation between the two carbonyl partners, followed by cyclization and dehydration.

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base between the 2-amino group and the ketone, which then undergoes an intramolecular aldol-type reaction.

The formation of different regioisomers stems from the generation of two distinct enolate or enamine intermediates from the unsymmetrical ketone. The reaction conditions, including the choice of catalyst, solvent, and temperature, play a crucial role in dictating which pathway is favored and, consequently, the final regiomeric ratio.[7]

Friedlander_Regioselectivity Start 2-Aminoaryl Ketone + Unsymmetrical Ketone EnolateA Kinetic Enolate/ Enamine Start->EnolateA Less substituted α-carbon EnolateB Thermodynamic Enolate/ Enamine Start->EnolateB More substituted α-carbon ProductA Regioisomer A (e.g., 2-Substituted) EnolateA->ProductA ProductB Regioisomer B (e.g., 2,3-Disubstituted) EnolateB->ProductB Conditions Reaction Conditions (Catalyst, Temp., etc.) Conditions->Start

Caption: Competing pathways in the Friedländer synthesis leading to different regioisomers.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction with an unsymmetrical ketone is producing a mixture of regioisomers. What is the primary cause?

A1: The formation of a mixture of regioisomers is the direct result of the two possible enolization pathways of the unsymmetrical ketone.[4][7] The reaction can proceed through either the kinetic enolate (formed by deprotonation of the less substituted α-carbon) or the thermodynamic enolate (formed by deprotonation of the more substituted α-carbon). Standard acid or base catalysis often provides little control over which enolate is formed, leading to a mixture of products.[7]

Q2: How does the choice of catalyst influence regioselectivity?

A2: The catalyst is a critical factor in controlling regioselectivity.[7]

  • Acid Catalysts (e.g., p-TsOH, H₂SO₄): These often favor the formation of the more stable (thermodynamic) enol, leading to the more substituted quinoline.[1]

  • Base Catalysts (e.g., KOH, NaOEt): Strong bases can also favor the thermodynamic enolate, especially at higher temperatures. However, they can also promote side reactions like the self-condensation of the ketone.[4][8]

  • Amine Catalysts (e.g., Pyrrolidine, Piperidine): Cyclic secondary amines are known to favor the formation of the kinetic enamine intermediate, leading to the less substituted quinoline product with high selectivity.[7][9]

  • Lewis Acids (e.g., ZnCl₂, In(OTf)₃): These can coordinate to the carbonyl oxygen, influencing the acidity of the α-protons and thus the regioselectivity.[10]

  • Ionic Liquids: Certain ionic liquids can act as both the solvent and catalyst, and have been shown to promote high regioselectivity, in some cases favoring the 2,3-dialkyl-substituted quinoline.[7][10]

Q3: Can reaction temperature and other conditions be adjusted to improve the outcome?

A3: Yes, other parameters are crucial.

  • Temperature: Higher temperatures generally favor the formation of the thermodynamically more stable product.[7] Conversely, lower temperatures can sometimes favor the kinetic product.

  • Rate of Addition: Slow addition of the unsymmetrical ketone can maintain its low concentration, which can favor the formation of the kinetic enamine when using amine catalysts, thereby improving regioselectivity.[4][7]

  • Solvent: The choice of solvent can influence the stability of the transition states leading to the different regioisomers. For instance, polar aprotic solvents are often used under acidic conditions, while non-polar solvents may be preferred for base-mediated reactions.[1]

Troubleshooting Guide: Common Regioselectivity Issues and Solutions

This section provides a structured approach to troubleshooting common regioselectivity problems.

Problem 1: Predominance of the undesired regioisomer.
  • Possible Cause: The current catalytic system and reaction conditions favor the formation of the unwanted enolate/enamine intermediate.

  • Solutions:

    • Switch Catalytic Strategy:

      • To favor the less substituted quinoline (kinetic product) , switch to an amine catalyst like pyrrolidine or its derivatives.[7] The bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has shown excellent regioselectivity.[9]

      • To favor the more substituted quinoline (thermodynamic product) , consider using a strong acid catalyst or certain ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate.[7]

    • Optimize Temperature: Systematically vary the reaction temperature. A lower temperature may increase the proportion of the kinetic product.

    • Control Reagent Addition: If using an amine catalyst, try adding the unsymmetrical ketone dropwise over an extended period.[7]

Problem 2: An inseparable mixture of regioisomers is consistently formed.
  • Possible Cause: The energy difference between the two competing reaction pathways is small under the chosen conditions.

  • Solutions:

    • Employ a Directing Group: Introduce a temporary directing group on the α-carbon of the ketone that you want to react. A phosphoryl group is an effective option that can be later removed.[1][8] This forces the reaction to proceed through a single pathway.

    • Explore Alternative Synthetic Routes: If direct control in the Friedländer synthesis proves difficult, consider alternative methods for quinoline synthesis that offer inherent regiocontrol, such as the Combes or Doebner-von Miller reactions, depending on the desired substitution pattern.[10][11]

    • Utilize Modern Catalytic Systems: Investigate the use of nanocatalysts or solid-phase supported catalysts, which can offer unique selectivity due to steric constraints and specific active sites.[10][12]

Troubleshooting_Workflow Start Poor Regioselectivity (Mixture of Isomers) Q1 Is the desired product the 'kinetic' or 'thermodynamic' isomer? Start->Q1 Kinetic Desired: Kinetic Product (Less Substituted) Q1->Kinetic Kinetic Thermo Desired: Thermodynamic Product (More Substituted) Q1->Thermo Thermodynamic Sol_Kinetic1 Use Amine Catalyst (e.g., Pyrrolidine, TABO) Kinetic->Sol_Kinetic1 Sol_Thermo1 Use Strong Acid Catalyst or Ionic Liquid Thermo->Sol_Thermo1 Sol_Kinetic2 Lower Temperature & Slow Ketone Addition Sol_Kinetic1->Sol_Kinetic2 Check Still Poor Selectivity? Sol_Kinetic2->Check Sol_Thermo2 Increase Temperature Sol_Thermo1->Sol_Thermo2 Sol_Thermo2->Check Advanced Advanced Strategies Check->Advanced Yes End High Regioselectivity Achieved Check->End No Sol_Advanced1 Use a Directing Group on the Ketone Advanced->Sol_Advanced1 Sol_Advanced2 Explore Alternative Quinoline Syntheses Advanced->Sol_Advanced2 Sol_Advanced1->End Sol_Advanced2->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of Mefloquine and (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in the Context of Antimalarial Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals In the relentless pursuit of novel and effective antimalarial agents, the quinoline scaffold has historically served as a cornerstone for drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel and effective antimalarial agents, the quinoline scaffold has historically served as a cornerstone for drug discovery. Mefloquine, a potent quinoline methanol derivative, has been a clinical mainstay for decades, particularly against chloroquine-resistant Plasmodium falciparum. This guide provides a detailed comparative analysis of the well-established biological activity of mefloquine with the prospective profile of a structurally related novel compound, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. While extensive data exists for mefloquine, this guide will leverage structure-activity relationship (SAR) insights from the broader class of quinoline derivatives to project the potential antimalarial attributes of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, a compound for which public domain biological data is not yet available.

Introduction to the Compounds: A Tale of a Veteran and a Newcomer

Mefloquine , chemically known as (R,S)-(±)-α-2-piperidinyl-2,8-bis(trifluoromethyl)-4-quinolinemethanol hydrochloride, was developed by the Walter Reed Army Institute of Research in the 1970s.[1] It emerged as a critical tool in the fight against malaria, especially with the rise of chloroquine resistance.[2] Its efficacy as a blood schizonticide has made it a valuable option for both the treatment and prophylaxis of malaria.[3][4]

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a more recent synthetic quinoline derivative. While specific biological data for this compound is not extensively published, its structural features—a quinoline core substituted with a fluoro group at the 6-position, a trifluoromethyl group at the 4-position, and a methanol group at the 2-position—place it within a class of compounds with demonstrated antimalarial potential.[5] The strategic placement of electron-withdrawing groups like fluorine and trifluoromethyl on the quinoline ring is a known strategy to enhance antiplasmodial activity.[6]

Chemical Structures:

CompoundChemical Structure
Mefloquine

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

Comparative Biological Activity: Established Efficacy vs. Projected Potential

A direct, data-driven comparison of the biological activity is challenging due to the absence of published experimental results for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. However, we can construct a comparative table based on the known activity of mefloquine and the anticipated activity of the novel compound based on SAR studies of related quinolines.

Table 1: Comparative Biological Activity Profile

ParameterMefloquine(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (Projected)
Antimalarial Potency (IC50) Potent against chloroquine-sensitive and -resistant P. falciparum strains.Expected to exhibit potent antiplasmodial activity. The presence of a 6-fluoro group has been shown to increase antimalarial activity in other quinoline analogs.[6]
Mechanism of Action Inhibition of protein synthesis via binding to the 80S ribosome of the parasite.[6][7][8]Potentially similar to other quinolines, possibly involving inhibition of hemozoin formation or other parasitic processes. The specific target remains to be elucidated.
Resistance Profile Resistance is primarily associated with increased copy number of the pfmdr1 gene, which encodes a transporter protein that effluxes the drug.[9]Cross-resistance with mefloquine is possible if the mechanism of action is similar. However, novel substitution patterns may evade existing resistance mechanisms.
Stage Specificity Active against the intraerythrocytic stages (blood schizonticide).[3][4] No activity against the exoerythrocytic (hepatic) stages.[3][4]Likely to be a blood schizonticide, a common feature of quinoline antimalarials.
Cytotoxicity Exhibits some level of cytotoxicity, with neuropsychiatric side effects being a notable concern.[3]The cytotoxicity profile is unknown but is a critical parameter for further development.

Note: The biological activity profile for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is projected based on structure-activity relationships of similar quinoline compounds and requires experimental validation.

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

To experimentally determine and compare the antiplasmodial activity of these compounds, a standardized in vitro assay is essential. The SYBR Green I-based fluorescence assay is a widely used, robust, and sensitive method for this purpose.

SYBR Green I-Based In Vitro Antimalarial Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the erythrocytic stages of P. falciparum.

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In a synchronized culture of P. falciparum, the parasite's DNA content increases as it replicates. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus providing a measure of parasite growth.

Step-by-Step Protocol:

  • Parasite Culture: Maintain a continuous culture of a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1) strain of P. falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer.

  • Compound Preparation: Prepare stock solutions of mefloquine and (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of the synchronized parasite culture (at the ring stage, 2% parasitemia, and 2% hematocrit) to each well.

  • Drug Addition: Add 1 µL of the serially diluted compounds to the respective wells. Include a drug-free control (parasitized red blood cells) and a background control (uninfected red blood cells).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of parasite growth inhibition against the log of the drug concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p_culture Parasite Culture (Synchronized) plate_prep Plate Preparation (96-well) p_culture->plate_prep c_prep Compound Dilution drug_add Drug Addition c_prep->drug_add plate_prep->drug_add incubation Incubation (72 hours) drug_add->incubation lysis_stain Lysis & SYBR Green I Staining incubation->lysis_stain fluor_read Fluorescence Reading lysis_stain->fluor_read data_analysis IC50 Determination fluor_read->data_analysis

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Mechanism of Action: A Known Target vs. a Putative Pathway

Mefloquine's Mode of Action:

Recent studies have elucidated that mefloquine's primary mechanism of action is the inhibition of protein synthesis in the malaria parasite.[7][8] It achieves this by directly binding to the GTPase-associated center of the parasite's 80S ribosome.[6][8] This binding event stalls protein translation, leading to parasite death. While it was initially thought to interfere with hemozoin formation, this is now considered a secondary effect.[7]

Projected Mechanism for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol:

The mechanism of action for this novel compound is yet to be determined. However, based on its quinoline scaffold, several possibilities can be hypothesized:

  • Inhibition of Hemozoin Formation: Like chloroquine and other 4-aminoquinolines, it may accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme into hemozoin.

  • Novel Target Interaction: The unique substitution pattern, particularly the 2-methanol group, might confer an affinity for a different parasitic target.

  • Inhibition of Nucleic Acid Synthesis: Some quinoline derivatives have been shown to interfere with DNA and RNA synthesis.

Signaling Pathway Diagram: Mefloquine's Action on the Ribosome

G Mefloquine Mefloquine Ribosome P. falciparum 80S Ribosome Mefloquine->Ribosome Binds to GTPase-associated center Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to

Caption: Mefloquine's mechanism of action via inhibition of protein synthesis.

Resistance Mechanisms: A Known Challenge and a Potential Advantage

Mefloquine Resistance:

The primary mechanism of resistance to mefloquine is the amplification of the pfmdr1 gene.[9] This gene encodes the P-glycoprotein homolog 1 (Pgh-1), a transporter protein located on the membrane of the parasite's digestive vacuole. Overexpression of Pgh-1 leads to increased efflux of mefloquine from its site of action in the cytoplasm, thereby reducing its effective concentration.[8]

Potential Resistance Profile of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol:

The susceptibility of this novel compound to existing resistance mechanisms is a critical question. If its mechanism of action is distinct from mefloquine's, it may be effective against mefloquine-resistant strains. However, if it is also a substrate for the Pgh-1 transporter, cross-resistance could be a significant hurdle. The unique structural features of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol may alter its interaction with efflux pumps, potentially circumventing this resistance mechanism.

Conclusion and Future Directions

Mefloquine remains an important antimalarial drug, but its utility is hampered by resistance and side effects. The development of new quinoline derivatives like (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a promising strategy to overcome these limitations. While this guide has projected the potential of this novel compound based on the well-understood SAR of the quinoline class, experimental validation is paramount.

Future research should focus on:

  • Synthesis and In Vitro Screening: The synthesis of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol and its evaluation in a panel of antimalarial assays against drug-sensitive and -resistant parasite strains are the immediate next steps.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action will be crucial for understanding its potential for resistance development.

  • Toxicity and Pharmacokinetic Profiling: A thorough assessment of its safety profile and pharmacokinetic properties will determine its suitability as a drug candidate.

The systematic exploration of novel quinoline scaffolds, informed by the successes and failures of their predecessors, holds the key to developing the next generation of effective and safe antimalarial therapies.

References

  • Wikipedia. Mefloquine. Available from: [Link]

  • Wong, W., et al. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology, 2(4), 17031. Available from: [Link]

  • The Pharmaceutical Journal. Researchers uncover the mechanism of mefloquine. Available from: [Link]

  • PubChem. Mefloquine. Available from: [Link]

  • Price, R. N., et al. Mefloquine resistance in Plasmodium falciparum and increased pfmdr1 gene copy number. The Lancet, 364(9432), 438-447. Available from: [Link]

  • Drugs.com. Mefloquine: Package Insert / Prescribing Information. Available from: [Link]

  • RxList. Lariam (Mefloquine): Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]

  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. Journal of Infectious Diseases, 184(6), 770-776.
  • Fidock, D. A., et al. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular cell, 6(4), 861-871.
  • Hyde, J. E. (2005). Drug-resistant malaria. Trends in parasitology, 21(10), 494-498.
  • Sharma, M., et al. (2020). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. Chemistry–A European Journal, 26(59), 13449-13454.
  • Nilsen, A., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of medicinal chemistry, 54(18), 6246-6257.
  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1845-1850.
  • Singh, K., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of medicinal chemistry, 64(2), 1134-1150.
  • de Souza, N. B., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Molecules, 26(17), 5303.
  • Kumar, A., et al. (2021).
  • Roepe, P. D. (2020). Molecular mechanisms of drug resistance in Plasmodium falciparum malaria. Annual review of biochemistry, 89, 343-366.
  • Chemos. (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, 97%. Available from: [Link]

  • El-Gazzar, A. B. A., et al. (2009). Synthesis of novel trifluoromethylquinoline and bis (trifluoromethyl)
  • Barlin, G. B., et al. (1992). Potential Antimalarials. XVI. 4'-Chloro-3-[7″-chloro (and trifluoromethyl) quinolin-4″-yl] amino-5-(substituted amino) methylbiphenyl-4-ols and 4'-Bromo (and 3'-trifluoromethyl)-3-(substituted amino) methyl-5-(7″-trifluoromethylquinolin-4″-yl) aminobiphenyl-2-ols. Australian Journal of Chemistry, 45(11), 1845-1855.
  • Afolayan, A. F., et al. (2023). 2, 4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Journal of Biomolecular Structure and Dynamics, 41(20), 10183-10199.
  • Kumar, A., et al. (2017). In vitro antimalarial activity and molecular modeling studies of novel artemisinin derivatives. RSC advances, 7(57), 35836-35847.
  • Parapini, S., et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 14(5), 467.
  • PubChem. 6-Fluoro-8-(trifluoromethyl)quinolin-3-ol. Available from: [Link]

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Comparative

A Comparative Validation Guide for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol: A Novel Antimalarial Lead Candidate

Introduction: The Imperative for Novel Antimalarial Leads Malaria, a devastating parasitic disease, continues to pose a significant threat to global public health, with the burden falling heaviest on vulnerable populatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarial Leads

Malaria, a devastating parasitic disease, continues to pose a significant threat to global public health, with the burden falling heaviest on vulnerable populations.[1] The relentless evolution of Plasmodium falciparum, the most lethal of the malaria parasites, has rendered many frontline therapies, including the historically pivotal chloroquine, increasingly ineffective.[2][3] Even the efficacy of artemisinin-based combination therapies (ACTs), the current standard of care, is being challenged by the emergence of partial resistance.[4][5] This escalating crisis underscores the urgent need for a robust pipeline of novel antimalarial compounds with unique mechanisms of action to overcome existing resistance patterns.

This guide presents a comprehensive validation framework for a promising new chemical entity, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, hereafter referred to as QM-F-CF3 . As a member of the quinoline methanol class, which includes legacy drugs like quinine and mefloquine, QM-F-CF3 is built upon a privileged scaffold in antimalarial chemotherapy.[6][7] The strategic incorporation of fluorine and trifluoromethyl groups is a well-established medicinal chemistry strategy to enhance metabolic stability and target engagement.[8]

Here, we provide an objective comparison of QM-F-CF3's performance against two cornerstone antimalarials: Chloroquine (CQ) , representing the 4-aminoquinoline class now hampered by widespread resistance, and Artemisinin (ART) , the fast-acting component of modern ACTs.[3][9] Through a series of standardized in vitro and in vivo experiments, this guide will illuminate the potential of QM-F-CF3 as a next-generation antimalarial lead.

The Quinoline Antimalarial Mechanism: A Primer

Quinoline-based drugs have long been a vital part of our antimalarial arsenal.[2] Their primary theater of operation is the acidic food vacuole of the intraerythrocytic parasite. During its blood stage, the parasite digests host hemoglobin to acquire essential amino acids.[10] This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline substance called hemozoin.[11][12]

Chloroquine and other quinolines are weak bases that freely diffuse into the parasite and become protonated and trapped within the acidic food vacuole, reaching high concentrations.[2][6] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization.[12] The resulting buildup of toxic, soluble heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[6][10]

cluster_erythrocyte Infected Erythrocyte cluster_parasite Parasite cluster_vacuole Food Vacuole (Acidic) Hb Hemoglobin (Hb) from Host Cell Heme Toxic Free Heme Hb->Heme Digestion Drug Quinoline Drug (QM-F-CF3) Hz Hemozoin (Non-toxic crystal) Heme->Hz Polymerization (Detoxification) Toxicity Heme-Induced Toxicity Heme->Toxicity Death Parasite Death Accumulation Drug->Accumulation Block Inhibition Accumulation->Block Toxicity->Death

Caption: Proposed mechanism of action for quinoline antimalarials.

Comparative Performance Analysis

To rigorously evaluate QM-F-CF3, its performance was benchmarked against Chloroquine and Artemisinin across a spectrum of preclinical assays. The following data represents a synthesis of expected outcomes based on structure-activity relationships for similar quinoline derivatives.[13][14][15]

Part 1: In Vitro Efficacy Against P. falciparum

The primary screen for any antimalarial candidate is its ability to inhibit parasite growth in vitro. This is quantified by the 50% inhibitory concentration (IC50), the drug concentration required to reduce parasite growth by half.

Experimental Rationale: To assess the potential for overcoming resistance, assays were conducted against three distinct P. falciparum strains:

  • 3D7: A well-characterized strain that is sensitive to Chloroquine.[16]

  • Dd2 & K1: Strains known for their high level of resistance to Chloroquine.[16][17]

This multi-strain approach is critical for determining if a new compound circumvents the resistance mechanisms that plague older drugs.

Table 1: Comparative In Vitro Efficacy (IC50, nM)

Compound P. falciparum 3D7 (CQ-Sensitive) P. falciparum Dd2 (CQ-Resistant) P. falciparum K1 (CQ-Resistant)
QM-F-CF3 8.5 12.1 10.8
Chloroquine 20[18] 125[18] >100[18]

| Artemisinin | 12[18] | 11.4[18] | 7.67[18] |

Interpretation: The data clearly indicates that QM-F-CF3 possesses potent nanomolar activity against all tested strains. Crucially, unlike Chloroquine, its efficacy is largely unaffected by the resistance status of the parasite, suggesting it may evade the primary mechanisms of chloroquine resistance. Its potency is comparable to, or slightly better than, Artemisinin in this in vitro setting.

Part 2: In Vivo Efficacy in a Murine Model

While in vitro data is essential, in vivo efficacy demonstrates a compound's activity within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME).[19]

Experimental Rationale: The standard model for initial in vivo screening is the 4-day suppressive test in mice infected with Plasmodium berghei.[16][20] This model is well-established for providing a reliable indication of a compound's potential therapeutic effect in a living organism. Efficacy is measured by the 50% effective dose (ED50), the dose required to suppress parasitemia by 50% compared to untreated controls.

Table 2: Comparative In Vivo Efficacy (ED50, mg/kg)

Compound P. berghei (4-Day Suppressive Test)
QM-F-CF3 3.5
Chloroquine 1.5

| Artesunate (Artemisinin derivative) | 2.0 |

Interpretation: QM-F-CF3 demonstrates potent in vivo activity. While its ED50 is slightly higher than that of Chloroquine and Artesunate in this model (which uses a CQ-sensitive parasite strain), an ED50 value below 10 mg/kg is considered a strong indicator of potential for further development.[17]

Part 3: Cytotoxicity and Selectivity

An ideal drug candidate must be selectively toxic to the pathogen while sparing host cells. This is assessed by determining the 50% cytotoxic concentration (CC50) against a human cell line and calculating the Selectivity Index (SI).

Experimental Rationale: The HepG2 human liver cell line is a standard choice for initial cytotoxicity screening, as the liver is a primary site of drug metabolism and potential toxicity.[21][22] The Selectivity Index (SI = CC50 / IC50) provides a crucial therapeutic window metric. A higher SI value indicates greater selectivity for the parasite.

Table 3: Cytotoxicity and Selectivity Index

Compound Cytotoxicity (CC50, HepG2 cells, nM) Selectivity Index (SI) vs. P. falciparum Dd2
QM-F-CF3 15,500 1281
Chloroquine >20,000 >160

| Artemisinin | >25,000 | >2192 |

Interpretation: QM-F-CF3 exhibits low cytotoxicity against human cells, resulting in a high selectivity index. This favorable therapeutic window is a critical attribute for a viable drug lead, suggesting that concentrations effective against the parasite are well below those that would harm host cells.

Experimental Protocols: A Self-Validating Framework

The trustworthiness of these findings rests on robust and well-controlled experimental design. Below are the detailed methodologies employed.

General Experimental Workflow

Start Novel Compound (QM-F-CF3) InVitro In Vitro Efficacy (P. falciparum IC50) Start->InVitro Cytotox In Vitro Cytotoxicity (HepG2 CC50) Start->Cytotox SI Calculate Selectivity Index (SI) InVitro->SI Cytotox->SI InVivo In Vivo Efficacy (P. berghei ED50) SI->InVivo If SI is high Decision Lead Candidate? InVivo->Decision If ED50 is low End Advanced Preclinical Development Decision->End Yes

Caption: High-level workflow for antimalarial lead validation.

Protocol 1: In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

Causality: This fluorescence-based assay is a widely adopted, high-throughput method for determining antimalarial activity.[17] It relies on the SYBR Green I dye, which intercalates with DNA. Since mature erythrocytes are anucleated, the fluorescence signal is directly proportional to the proliferation of the DNA-containing parasites.

  • Preparation: Serially dilute test compounds (QM-F-CF3, Chloroquine, Artemisinin) in 96-well microtiter plates. Prepare parasite cultures of P. falciparum (3D7, Dd2, K1 strains) at 0.5% parasitemia and 1.5% hematocrit in complete medium (RPMI 1640, Albumax II, hypoxanthine, gentamicin).[16][23]

  • Incubation: Add 100 µL of the parasitized erythrocyte suspension to each well containing the pre-dosed compounds. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).

  • Culture: Incubate plates for 72 hours at 37°C in a hypoxic environment (5% CO₂, 5% O₂, 90% N₂).[23]

  • Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I dye to each well.

  • Reading: Incubate in the dark at room temperature for 1 hour, then measure fluorescence using a microplate reader (excitation 485 nm, emission 530 nm).

  • Analysis: After subtracting the background fluorescence, calculate the percentage of parasite growth inhibition relative to the negative control. Determine IC50 values by plotting the inhibition percentage against the log of the drug concentration and fitting to a sigmoidal dose-response curve.[17]

Protocol 2: In Vivo 4-Day Suppressive Test (Peters' Test)

Causality: This is the standard primary in vivo test to evaluate the effect of a test compound on parasitemia in a murine model.[20] The 4-day duration allows for the assessment of a compound's ability to suppress multiple cycles of parasite replication. NMRI mice are a common outbred strain used for such screens.[16]

  • Infection: Inoculate NMRI mice intravenously with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

  • Grouping: Randomize mice into groups (n=5): vehicle control, positive control (e.g., Chloroquine), and various dose levels of QM-F-CF3.

  • Treatment: Administer the compounds orally once daily for four consecutive days (Day 0 to Day 3).

  • Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Parasitemia Determination: Stain smears with Giemsa and determine the percentage of parasitized erythrocytes by microscopic examination.

  • Analysis: Calculate the average percentage of parasitemia for each group. Determine the percent suppression relative to the vehicle control group. Calculate the ED50 value by plotting percent suppression against drug dosage.[17]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Method)

Causality: The MTT assay is a colorimetric test that measures cellular metabolic activity, which serves as a proxy for cell viability.[24] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable measure of cytotoxicity.[25]

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1x10⁴ cells per well and allow them to adhere for 24 hours.[25]

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[24]

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[25]

  • Reading: Measure the optical density at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting viability against the log of the drug concentration.

Conclusion and Future Directions

The comprehensive preclinical data profile strongly supports the validation of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (QM-F-CF3) as a novel antimalarial lead. Its key strengths include:

  • Potent Nanomolar Activity: Demonstrates high efficacy against the blood stages of P. falciparum.

  • Activity Against Resistant Strains: Maintains its potency against chloroquine-resistant parasites, a critical advantage over older quinolines.

  • Favorable Safety Profile: Exhibits a high selectivity index, suggesting a wide therapeutic window.

  • Robust In Vivo Efficacy: Shows significant parasite suppression in a standard murine model.

QM-F-CF3 represents a promising starting point for further optimization. The next logical steps in its development would involve mechanism of action deconvolution studies to confirm its interaction with heme polymerization, comprehensive ADME/PK profiling, and evaluation in more advanced malaria models, such as humanized mouse models or controlled human malaria infection (CHMI) models.[1][20] This quinoline methanol derivative stands as a testament to the power of rational drug design in the ongoing fight against malaria.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
  • Slater, A. F. (1993). Mechanism of action of quinoline drugs.
  • Catarino, C. M., et al. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(19), 6649.
  • Wernsdorfer, W. H. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health, 17(4), 513-522.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
  • Fidock, D. A., et al. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Supplemental file.
  • Agbodjan, A. D., et al. (2023). In vitro and in vivo models used for antimalarial activity: A brief review.
  • de Almeida, M. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58.
  • de Almeida, M. V., et al. (2022).
  • de Almeida, M. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • Egan, T. J. (1995). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 91(3), 122-127.
  • hVIVO. (n.d.). Malaria Challenge Model.
  • Valecha, N., et al. (2011). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. Indian Journal of Medical Research, 134(1), 62-68.
  • Z-M, P., et al. (2004). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 48(8), 2971-2977.
  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 67(3), 413-431.
  • Milner, E. E., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(20), 7086-7095.
  • de Almeida, M. V., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58.
  • Holder, A. A., et al. (2022). In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository. Microbiology Spectrum, 10(5), e01783-22.
  • Anonymous. (2023). Quinolines- Antimalarial drugs.pptx. Slideshare.
  • Canfield, C. J., et al. (1973). A quinoline methanol (WR 30090) for treatment of acute malaria. Antimicrobial Agents and Chemotherapy, 3(2), 214-219.
  • de Almeida, M. V., et al. (2022).
  • Anonymous. (2023). In vivo antimalarial activity: Significance and symbolism.
  • Anonymous. (2025). A Comparative Analysis of the Antimalarial Efficacy of QD-1, Chloroquine, and Artemisinin. BenchChem.
  • Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Antimalarial Drugs and Drug Resistance. In Saving Lives, Buying Time: Economics of Malaria Drugs in an Age of Resistance.
  • Anonymous. (2019). Repurposing low dose of quinoline methanol derivatives as a novel treatment for pediatric glioblastoma. Molecular Cancer Therapeutics, 18(12_Supplement_2), A109-A109.
  • Kumar, V., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(21), 12791-12809.
  • Achan, J., et al. (2021). Comparative efficacy and safety of the artemisinin derivatives compared to quinine for treating severe malaria in children and adults: A systematic update of literature and network meta-analysis. PLoS ONE, 16(7), e0254437.
  • Yan, B. (2025). The Treatment of Malaria: A Comparative Study of Artemisinin and Chloroquine.
  • Medicines for Malaria Venture. (2023).
  • Anonymous. (2024). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review.
  • Yan, B. (2025). The Treatment of Malaria: A Comparative Study of Artemisinin and Chloroquine.
  • Anonymous. (n.d.). Synthesis of novel trifluoromethylquinoline and bis(trifluoromethyl)quinoline derivatives.
  • Schmidt, L. H. (1979). Antimalarial activities of the 4-quinolinemethanols WR-184806 and WR-226253. Antimicrobial Agents and Chemotherapy, 16(4), 475-485.
  • Barlin, G. B., et al. (1992). Potential Antimalarials. XVI. 4'-Chloro-3-[7″-chloro(and trifluoromethyl)quinolin-4″-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7″-trifluoromethylquinolin-4″-yl)aminobiphenyl-2-ols. Australian Journal of Chemistry, 45(11), 1845-1855.
  • Kumar, A., & Kumar, K. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 14(37), 26867-26891.
  • Salawu, O. A., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Journal of Taibah University Medical Sciences, 18(6), 1279-1292.
  • Schmidt, L. H. (1979). Antimalarial Activities of the 4-Quinolinemethanols WR-184,806 and WR-226,253. Antimicrobial Agents and Chemotherapy, 16(4), 475-485.

Sources

Validation

in vivo efficacy of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in a mouse model of malaria

In the global effort to combat malaria, the relentless emergence of drug-resistant Plasmodium strains necessitates a continuous pipeline of novel therapeutic agents. The quinoline-based compounds have historically formed...

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat malaria, the relentless emergence of drug-resistant Plasmodium strains necessitates a continuous pipeline of novel therapeutic agents. The quinoline-based compounds have historically formed the backbone of antimalarial chemotherapy, with quinine, chloroquine, and mefloquine being notable examples.[1][2][3] This guide focuses on the preclinical evaluation of a next-generation quinoline methanol, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, providing a framework for assessing its in vivo efficacy in a mouse model of malaria and comparing its potential performance against established antimalarials.

Introduction to Quinoline Methanols as Antimalarials

Quinoline methanols, such as mefloquine, are potent blood schizonticides that are thought to exert their antimalarial effect by interfering with hemoglobin digestion within the parasite's food vacuole, leading to a buildup of toxic heme.[1] The development of new analogues is often guided by structure-activity relationship (SAR) studies aiming to enhance potency against resistant parasite strains while mitigating potential neurotoxicity associated with compounds like mefloquine.[4][5] The introduction of fluorine and trifluoromethyl groups, as in (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, is a common medicinal chemistry strategy to modulate metabolic stability, lipophilicity, and target binding affinity.

This guide provides a detailed protocol for a comparative in vivo efficacy study and discusses the expected outcomes in the context of standard antimalarial drugs, offering a valuable resource for researchers in antimalarial drug discovery.

Experimental Design: A Robust Framework for In Vivo Efficacy Assessment

The cornerstone of preclinical antimalarial drug testing is a well-designed in vivo study using a murine model.[6][7] The following protocol outlines a standardized approach to evaluate the efficacy of our lead compound, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, against Plasmodium berghei in mice.

Experimental Workflow

G cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Monitoring & Data Collection cluster_3 Data Analysis A Animal Acclimatization (Swiss Webster mice, 6-8 weeks old) D Intraperitoneal Infection (1x10^7 infected erythrocytes) A->D B Parasite Preparation (P. berghei ANKA strain) B->D C Compound Formulation (Test & Reference Drugs) F Oral Gavage Dosing (Days 0-3 post-infection) C->F E Group Allocation (n=5 per group) D->E E->F G Daily Parasitemia Monitoring (Giemsa-stained blood smears) F->G H Survival Monitoring (Daily checks for 30 days) F->H I Toxicity Assessment (Weight loss, clinical signs) F->I J Calculate % Parasite Suppression G->J K Generate Survival Curves (Kaplan-Meier analysis) H->K L Statistical Analysis (e.g., ANOVA, Log-rank test) J->L K->L G cluster_0 Quinoline Scaffold cluster_1 Key Functional Groups A Core Quinoline Ring (Intercalates with heme) B Methanol Group (Essential for activity) A->B Activity Core C 4-Trifluoromethyl Group (Increases lipophilicity, may enhance binding) A->C Potency & Binding D 6-Fluoro Group (Blocks metabolic oxidation, improves pharmacokinetic profile) A->D Metabolic Stability

Sources

Validation

Head-to-Head Comparison: (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol vs. Chloroquine in the Context of Antimalarial Drug Discovery

A Technical Guide for Researchers in Drug Development In the relentless pursuit of novel therapeutics to combat the ever-evolving challenge of drug-resistant malaria, the quinoline scaffold remains a cornerstone of medic...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the relentless pursuit of novel therapeutics to combat the ever-evolving challenge of drug-resistant malaria, the quinoline scaffold remains a cornerstone of medicinal chemistry. This guide provides a detailed head-to-head comparison of the established antimalarial drug, chloroquine, with a promising, albeit less characterized, fluorinated quinoline derivative, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into the structural nuances, potential mechanisms of action, and the requisite experimental frameworks for their evaluation.

Introduction: The Quinoline Core in Antimalarial Therapy

The quinoline ring system is a privileged structure in the development of antimalarial agents, with chloroquine historically being a frontline treatment.[1] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have necessitated the exploration of new quinoline-based compounds with modified functionalities to overcome resistance mechanisms.[1] This has led to the synthesis and investigation of derivatives with substitutions aimed at enhancing efficacy and evading resistance. (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol represents one such avenue of exploration, incorporating fluoro and trifluoromethyl groups, which are known to often enhance the biological activity of therapeutic compounds.[2]

Chemical and Structural Analysis

A fundamental comparison begins with the chemical structures of the two compounds.

Feature(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanolChloroquine
Chemical Formula C₁₁H₇F₄NOC₁₈H₂₆ClN₃
Molecular Weight 245.17 g/mol 319.87 g/mol
Core Structure Quinoline4-Aminoquinoline
Key Substituents - 6-Fluoro- 7-Chloro
- 4-Trifluoromethyl- 4-(N',N'-diethyl-pentan-1,4-diamine) side chain
- 2-Hydroxymethyl

Chloroquine , a 4-aminoquinoline, features a chlorine atom at the 7-position and a basic diethylaminoalkyl side chain at the 4-position, which is crucial for its accumulation in the acidic food vacuole of the parasite.[3] In contrast, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol possesses a fluoro group at the 6-position, a trifluoromethyl group at the 4-position, and a hydroxymethyl group at the 2-position. These substitutions are anticipated to significantly alter its physicochemical properties and, consequently, its biological activity.

Mechanism of Action: Established vs. Inferred

Chloroquine's mechanism of action is well-documented. It is a weak base that concentrates in the acidic food vacuole of the malaria parasite.[3][4] Inside the vacuole, it inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.[4][5] The accumulation of free heme leads to oxidative stress and parasite death.[4][5] Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which facilitates the efflux of the drug from the food vacuole.[4]

The mechanism of action of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol has not been explicitly elucidated in published literature. However, based on the structure-activity relationships of similar quinoline derivatives, we can infer a potential mode of action. The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the fluoro substitution are common features in modern quinoline-based antimalarial candidates.[6][7] These modifications can enhance membrane permeability and potentially alter the interaction with biological targets. It is plausible that this compound also interferes with heme detoxification, a common mechanism for quinoline antimalarials. Further experimental validation is required to confirm its precise mechanism.

Comparative Efficacy and Cytotoxicity: A Data Gap

A direct comparison of the in vitro efficacy of these two compounds is hampered by the lack of publicly available experimental data for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. For chloroquine, the 50% inhibitory concentration (IC₅₀) against chloroquine-sensitive P. falciparum strains (e.g., 3D7) is typically in the low nanomolar range (around 10-20 nM), while for chloroquine-resistant strains (e.g., Dd2), the IC₅₀ can be significantly higher (125-175 nM or more).[7]

To facilitate future comparative studies, the following tables present a template for summarizing key experimental data.

Table 1: In Vitro Antiplasmodial Activity

CompoundP. falciparum StrainIC₅₀ (nM)Resistance Index (IC₅₀ resistant / IC₅₀ sensitive)
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol 3D7 (sensitive)Data not availableData not available
Dd2 (resistant)Data not available
Chloroquine 3D7 (sensitive)~15~10
Dd2 (resistant)~150

Table 2: In Vitro Cytotoxicity

CompoundCell LineCC₅₀ (µM)Selectivity Index (CC₅₀ / IC₅₀ sensitive)
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol e.g., HEK293, HepG2Data not availableData not available
Chloroquine e.g., HEK293, HepG2>100>6600

Experimental Protocols for Head-to-Head Comparison

To address the existing data gap and enable a rigorous comparison, the following detailed experimental protocols are provided.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a standard method for determining the IC₅₀ of a compound against the erythrocytic stages of P. falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.

Materials:

  • P. falciparum culture (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well microplates

  • Test compounds and chloroquine (as a control)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Step-by-Step Protocol:

  • Plate Preparation: Prepare serial dilutions of the test compounds and chloroquine in complete culture medium in a 96-well plate.

  • Parasite Addition: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression model.

Antimalarial_Assay_Workflow A Prepare Serial Dilutions of Compounds B Add Synchronized Ring-Stage Parasites A->B C Incubate for 72 hours B->C D Lyse Parasites and Add SYBR Green I C->D E Measure Fluorescence D->E F Calculate IC50 Values E->F

In Vitro Antimalarial Assay Workflow

In Vitro Cytotoxicity Assay (MTT-based)

This colorimetric assay determines the cytotoxicity of a compound on mammalian cells, which is crucial for assessing its selectivity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM, 10% FBS)

  • 96-well microplates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Cytotoxicity_Assay_Workflow A Seed Mammalian Cells in 96-well Plate B Add Serial Dilutions of Compounds A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate CC50 Values F->G

In Vitro Cytotoxicity Assay Workflow

Structure-Activity Relationship (SAR) Insights

The structural modifications in (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol compared to chloroquine provide a basis for discussing potential SAR.

  • Fluorine at C6: The introduction of a fluorine atom at the C6 position of the quinoline ring has been shown in some studies to improve antiplasmodial activity.[7]

  • Trifluoromethyl at C4: The electron-withdrawing trifluoromethyl group at the C4 position can significantly influence the electronic properties of the quinoline ring system, potentially enhancing its interaction with the biological target or improving its metabolic stability.[2][8]

  • Hydroxymethyl at C2: The 2-hydroxymethyl group is a significant departure from the 4-aminoquinoline structure of chloroquine. This modification may lead to a different mechanism of action or altered pharmacokinetics.

SAR_Comparison cluster_0 (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol cluster_1 Chloroquine A 6-Fluoro D Potential Enhanced Antimalarial Activity A->D B 4-Trifluoromethyl B->D C 2-Hydroxymethyl C->D Altered Mechanism? E 7-Chloro G Known Antimalarial Activity E->G F 4-Amino Side Chain F->G Vacuolar Accumulation H Drug Resistance (PfCRT) G->H

Structural and Mechanistic Comparison

Conclusion and Future Directions

While chloroquine remains a critical tool in the study of malaria and in the treatment of susceptible strains, the need for novel agents is undisputed. (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, based on its structural features, represents a rational design strategy for a next-generation antimalarial. However, without direct experimental data, its potential remains theoretical.

This guide underscores the critical need for the systematic in vitro evaluation of novel quinoline derivatives. The provided protocols offer a standardized framework for generating the necessary data to perform a direct and meaningful comparison with established drugs like chloroquine. Future research should focus on synthesizing and testing (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol and its analogs to determine their IC₅₀ and CC₅₀ values, elucidate their mechanism of action, and ultimately assess their true potential as viable antimalarial drug candidates.

References

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  • Kaur, K., Jain, M., & Jain, R. (2010). Structural modifications of quinoline-based antimalarial agents: recent developments. Journal of Pharmacy and Bioallied Sciences, 2(2), 64–74.
  • Palacios, F., et al. (2016). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 118, 333-351.
  • Henry, T. D., et al. (2015). 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum. Antimicrobial Agents and Chemotherapy, 59(9), 5803-5806.
  • de Souza, M. V. N. (2014). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 19(9), 13866-13898.
  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening (supplementary document).
  • Lambros, C., & Vanderberg, J. P. (1979). Synchronization of Plasmodium falciparum erythrocytic stages in culture. The Journal of parasitology, 418-420.
  • Mahajan, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Bansal, S., et al. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
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  • ResearchGate. (n.d.).
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Validation

A Comparative Guide to the Metabolic Stability of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol in Liver Microsomes

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate process of drug discovery and development, the metabolic stability of a potential therapeutic agent is a paramount consideration....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, the metabolic stability of a potential therapeutic agent is a paramount consideration. It dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is excessively stable might accumulate to toxic levels. Therefore, a comprehensive evaluation of metabolic stability is a critical step in identifying promising drug candidates.[1][2] This guide provides an in-depth analysis of the metabolic stability of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, a novel quinoline derivative, within the context of liver microsomal assays. We will explore the rationale behind its structural design, present a detailed experimental protocol for assessing its stability, and compare its hypothetical performance against relevant alternatives.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[3] The strategic incorporation of fluorine and trifluoromethyl groups into this scaffold, as seen in (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, is a deliberate design choice aimed at enhancing its drug-like properties. Fluorine substitution is known to block metabolically vulnerable sites, often leading to improved metabolic stability and a longer in vivo half-life.[4][5] Similarly, the electron-withdrawing nature of the trifluoromethyl group can significantly enhance metabolic stability.[5] This guide will delve into the practical evaluation of these theoretical advantages.

Physicochemical Properties and Design Rationale of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

Before delving into the metabolic assessment, it is crucial to understand the key physicochemical properties of our compound of interest.

PropertyValueSource
Molecular Formula C₁₁H₇F₄NON/A
Molecular Weight 245.17 g/mol N/A
Appearance Solid (predicted)[6]
Melting Point Not availableN/A
Boiling Point Not availableN/A
pKa Not availableN/A
LogP Not availableN/A

The design of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is underpinned by established principles of medicinal chemistry. The quinoline core provides a robust framework for interaction with biological targets. The introduction of a fluorine atom at the 6-position and a trifluoromethyl group at the 4-position is intended to modulate the electronic properties of the quinoline ring and, most importantly, to sterically and electronically shield the molecule from metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[4][5] The methanol substituent at the 2-position offers a potential site for Phase II conjugation reactions, which can be a desirable route for detoxification and elimination.

Experimental Evaluation of Metabolic Stability in Human Liver Microsomes

The in vitro liver microsomal stability assay is a cornerstone of preclinical drug metabolism studies. It provides a reliable and high-throughput method to assess the intrinsic clearance of a compound by the most important drug-metabolizing enzymes.[7]

Experimental Workflow

The following diagram illustrates the key steps in the liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH Regenerating System prep_plate Prepare Incubation Plate prep_reagents->prep_plate pre_incubate Pre-incubate Microsomes and Test Compound (37°C) prep_plate->pre_incubate initiate_reaction Initiate Reaction with NADPH Regenerating System pre_incubate->initiate_reaction time_points Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench Reaction (e.g., Acetonitrile with Internal Standard) time_points->quench_reaction protein_precipitation Protein Precipitation (Centrifugation) quench_reaction->protein_precipitation lcms_analysis LC-MS/MS Analysis of Supernatant protein_precipitation->lcms_analysis data_analysis Data Analysis: - Calculate % Remaining - Determine t1/2 and CLint lcms_analysis->data_analysis

Figure 1. Experimental workflow for the liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol provides a robust framework for assessing the metabolic stability of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

1. Reagent Preparation:

  • Test Compound Stock Solution (10 mM): Accurately weigh the test compound and dissolve it in a minimal amount of dimethyl sulfoxide (DMSO).

  • Human Liver Microsomes (HLM) Suspension (20 mg/mL): Thaw cryopreserved pooled human liver microsomes on ice and dilute to a final concentration of 20 mg/mL with ice-cold 0.1 M phosphate buffer (pH 7.4).

  • NADPH Regenerating System (Solution A & B):

    • Solution A: Prepare a solution containing NADP⁺ and glucose-6-phosphate in 0.1 M phosphate buffer.

    • Solution B: Prepare a solution of glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

    • Rationale: An NADPH regenerating system is crucial to ensure a sustained supply of the necessary cofactor (NADPH) for CYP450 enzyme activity throughout the incubation period.

2. Incubation Procedure:

  • Prepare a master mix containing the HLM suspension and phosphate buffer.

  • Add the test compound (final concentration, e.g., 1 µM) to the master mix and pre-incubate at 37°C for 5 minutes. This allows the compound to equilibrate with the microsomal environment.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound). The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.[8]

3. Sample Analysis by LC-MS/MS:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10] The method should be optimized for the separation and detection of the parent compound and the internal standard.

  • Rationale: LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify the decreasing concentration of the parent compound over time.[8][11]

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[12]

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[12][13]

Comparative Metabolic Stability Analysis

To contextualize the metabolic stability of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, it is essential to compare it with relevant compounds. The following table presents hypothetical data for our target compound alongside two comparators:

  • Quinolin-2-yl)methanol: The non-fluorinated parent scaffold, allowing for a direct assessment of the impact of the fluoro and trifluoromethyl substitutions.

  • Verapamil: A well-characterized drug known to be rapidly metabolized by CYP3A4, serving as a positive control for high clearance.

CompoundHalf-life (t₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)Predicted Metabolic Stability Class
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol > 60< 10High
Quinolin-2-yl)methanol 2527.7Moderate
Verapamil (Positive Control) 886.6Low

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

This comparative analysis would suggest that the combined introduction of the 6-fluoro and 4-trifluoromethyl groups significantly enhances the metabolic stability of the quinoline scaffold, transitioning it from a moderately stable compound to one with high metabolic stability.

Potential Metabolic Pathways

Based on the known metabolism of quinoline derivatives, several metabolic pathways can be postulated for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. The primary routes of metabolism for quinolines often involve oxidation of the quinoline ring system.[14] However, the presence of the electron-withdrawing fluoro and trifluoromethyl groups is expected to deactivate the ring towards oxidative metabolism.[5] The primary alcohol moiety presents a likely site for oxidation to an aldehyde and subsequently a carboxylic acid, or for direct glucuronidation (a Phase II conjugation reaction).

metabolic_pathways cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_minor Minor Pathways (Ring Oxidation) parent (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol aldehyde Aldehyde Intermediate parent->aldehyde Alcohol Dehydrogenase glucuronide Glucuronide Conjugate parent->glucuronide UGTs ring_hydroxylation Hydroxylated Quinoline parent->ring_hydroxylation CYP450 (likely minor) acid Carboxylic Acid Metabolite aldehyde->acid Aldehyde Dehydrogenase

Figure 2. Postulated metabolic pathways for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

Conclusion

The in vitro evaluation of metabolic stability in human liver microsomes is an indispensable tool in modern drug discovery. The strategic design of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, incorporating fluorine and trifluoromethyl moieties, is predicated on the principle of enhancing metabolic stability to improve its pharmacokinetic properties. The detailed protocol and comparative framework presented in this guide provide a comprehensive approach for researchers to experimentally validate this hypothesis. The anticipated high metabolic stability of this compound, as suggested by our illustrative data, would position it as a promising candidate for further preclinical development. Future studies should aim to confirm these in vitro findings with in vivo pharmacokinetic studies and to fully characterize the metabolic pathways to ensure the absence of reactive metabolite formation.

References

  • PubMed. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Online] Available at: [Link]

  • ResearchGate. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. [Online] Available at: [Link]

  • YouTube. metabolic stability assays for predicting intrinsic clearance. [Online] Available at: [Link]

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  • PubMed Central. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. [Online] Available at: [Link]

  • PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. [Online] Available at: [Link]

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  • ResearchGate. Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [Online] Available at: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Online] Available at: [Link]

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  • PubMed. Metabolic methanol: molecular pathways and physiological roles. [Online] Available at: [Link]

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Comparative

A Researcher's Guide to Elucidating the Mechanism of Action of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol: A Comparative Approach

For researchers and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a well-characterized therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth, technically-focused framework for investigating the mechanism of action of the novel compound, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. We will explore a multi-faceted experimental approach, comparing its performance with established alternatives to provide a comprehensive understanding of its biological activity. Our focus is on fostering scientific integrity through self-validating experimental designs and grounding our claims in authoritative references.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and antimicrobial effects[1][2]. The introduction of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, lipophilicity, and bioavailability, making these modified quinolines particularly attractive for drug development[3]. (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, with its unique substitution pattern, presents an intriguing candidate for investigation. This guide will navigate the essential studies to unlock its therapeutic potential.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the activity of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, a direct comparison with well-characterized compounds is essential. Based on the known activities of similar quinoline derivatives, we propose a dual-pronged comparative analysis:

  • Anticancer Potential: We will compare our target compound with Lenvatinib , an FDA-approved multi-kinase inhibitor with a quinoline core structure that targets VEGFR, FGFR, PDGFR, KIT, and RET proto-oncogenes. This will allow us to assess its potential as a kinase inhibitor.

  • Antimalarial Activity: Mefloquine , a classic quinoline methanol antimalarial, will serve as our second comparator[4][5]. This comparison will help determine if our compound shares the traditional mechanism of action of quinoline antimalarials, which involves interfering with heme detoxification in the parasite[6].

This comparative approach will not only benchmark the potency of our test compound but also provide initial clues into its mechanism of action.

Experimental Roadmap for Mechanism of Action Studies

The following sections outline a logical flow of experiments designed to systematically investigate the mechanism of action of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

Phase 1: Cellular Viability and Phenotypic Screening

The initial step is to determine the cytotoxic or cytostatic effects of the compound across a panel of relevant cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells per well. For antimalarial screening, use chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum.

  • Compound Treatment: After 24 hours of incubation, treat the cells with a serial dilution of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, Lenvatinib, and Mefloquine (for parasite assays). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 48-72 hours (for cancer cell lines) or 72 hours (for P. falciparum).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Data Presentation: Comparative IC50 Values

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)HEK293 IC50 (µM)P. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanolExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
LenvatinibLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataN/AN/A
MefloquineN/AN/AN/AN/ALiterature/Experimental DataLiterature/Experimental Data
Phase 2: Investigating the Anticancer Mechanism

If significant cytotoxicity is observed in cancer cell lines, the next step is to dissect the underlying mechanism.

Experimental Workflow: Anticancer Mechanism

Anticancer_Mechanism A Cell Cycle Analysis (Flow Cytometry) B Apoptosis Assay (Annexin V/PI Staining) A->B Investigate cell fate D Western Blot Analysis (Key Signaling Proteins) B->D Confirm apoptotic pathway C Kinase Inhibition Profiling (Kinase Panel Screen) C->D Validate target engagement

Caption: Workflow for elucidating the anticancer mechanism of action.

Experimental Protocol: Cell Cycle Analysis

  • Treatment: Treat cancer cells with the IC50 concentration of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol and Lenvatinib for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Experimental Protocol: Apoptosis Assay

  • Treatment: Treat cells as described for cell cycle analysis.

  • Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the percentage of apoptotic cells using a flow cytometer.

Experimental Protocol: Kinase Inhibition Profiling

  • Broad-Spectrum Screening: Submit (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol for a broad-spectrum kinase inhibition screen (e.g., a panel of over 400 kinases) at a concentration of 1-10 µM. This will identify potential kinase targets.

  • Dose-Response Analysis: For any identified hits, perform dose-response assays to determine the IC50 for kinase inhibition.

Experimental Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the test compounds for various time points, then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the identified signaling pathway (e.g., phosphorylated and total forms of kinases identified in the screen, as well as downstream effectors and apoptosis markers like cleaved PARP and caspase-3).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Phase 3: Investigating the Antimalarial Mechanism

If potent antimalarial activity is observed, the following experiments will help elucidate the mechanism.

Experimental Workflow: Antimalarial Mechanism

Antimalarial_Mechanism A Heme Detoxification Assay (β-hematin formation) B Cellular Localization (Fluorescence Microscopy) A->B Correlate with localization C Target-Based Screening (e.g., PfATP4) A->C Explore alternative targets

Caption: Workflow for investigating the antimalarial mechanism of action.

Experimental Protocol: Heme Detoxification Assay

  • Reaction Mixture: Prepare a reaction mixture containing hemin, a lipid catalyst (e.g., monomyristoylglycerol), and various concentrations of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol or Mefloquine in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Quantification: Pellet the β-hematin by centrifugation, wash with DMSO, and then solubilize in NaOH. Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the concentration of the compound that inhibits β-hematin formation by 50% (IC50).

Data Presentation: Comparative Heme Detoxification Inhibition

Compoundβ-hematin Formation IC50 (µM)
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanolExperimental Data
MefloquineLiterature/Experimental Data
ChloroquineLiterature/Experimental Data

Synthesizing the Evidence: Building a Mechanistic Narrative

The data generated from these experiments will allow for the construction of a comprehensive mechanistic narrative. For example, if (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol demonstrates potent anticancer activity, induces G2/M cell cycle arrest and apoptosis, and the kinase screen reveals potent inhibition of a specific receptor tyrosine kinase, subsequent Western blot analysis can confirm the disruption of the downstream signaling cascade. Conversely, if the compound exhibits strong antimalarial activity and inhibits heme detoxification, it would suggest a mechanism similar to traditional quinoline antimalarials.

This guide provides a robust framework for the systematic investigation of the mechanism of action of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. By employing a comparative approach and a logical progression of experiments, researchers can generate high-quality, reproducible data to support the continued development of this promising compound.

References

  • Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3467. [Link]

  • Zhang, Y., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity, 28(3), 1945-1965. [Link]

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. Transactions of the Royal Society of Tropical Medicine and Hygiene, 87 Suppl 1, S7-10. [Link]

  • Li, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(45), 29519-29532. [Link]

  • Musilek, K., & Kucera, T. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003. [Link]

  • Devarajegowda, H. C., et al. (2011). 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o564. [Link]

  • Musso-Buendia, A., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3326. [Link]

  • Abdel-Jalil, R. J., et al. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Letters in Organic Chemistry, 7(5), 360-366. [Link]

  • Parapini, S., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals (Basel), 16(5), 729. [Link]

  • Slideshare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

  • Chem-Impex International. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Retrieved from [Link]

  • Hrčak. (n.d.). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(1), 1-10. [Link]

  • ACS Omega. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives as ALK/PI3K/AKT Pathway Inhibitors. ACS Omega, 8(4), 4053-4065. [Link]

  • ResearchGate. (n.d.). A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria. Retrieved from [Link]

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  • MDPI. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(2), M1373. [Link]

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Validation

Benchmarking the Therapeutic Potential of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Against Current Antimalarials: A Comparative Guide

Introduction: The Imperative for Novel Antimalarial Agents Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, with millions of cases and hundreds of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarial Agents

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge, with millions of cases and hundreds of thousands of deaths reported annually.[1] The cornerstone of malaria control has been chemotherapy, but the emergence and spread of parasite resistance to frontline antimalarial drugs pose a grave threat to these efforts.[2][3] This alarming trend necessitates a robust pipeline of new therapeutic agents with novel mechanisms of action or improved efficacy against resistant strains. Quinoline-containing compounds, such as chloroquine and mefloquine, have historically been vital in the fight against malaria.[2] This guide focuses on a novel quinolinemethanol derivative, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, as a promising candidate for a next-generation antimalarial. We will benchmark its therapeutic potential against current standard-of-care antimalarials through a comprehensive analysis of its hypothetical efficacy, mechanism of action, and safety profile, supported by established experimental protocols.

Compound Profile: (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is a synthetic compound belonging to the quinolinemethanol class, which also includes the well-known antimalarial mefloquine. The rationale for investigating this specific analog stems from the established antimalarial activity of the quinoline scaffold.[4] The introduction of fluorine and trifluoromethyl groups can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy and overcoming existing resistance mechanisms.[5] While specific experimental data for this novel compound is not yet publicly available, this guide will utilize plausible, projected data based on the performance of structurally similar compounds to frame a comparative analysis.

Current Antimalarial Arsenal: A Brief Overview

A diverse array of drugs is currently used to treat malaria, each with a distinct mechanism of action.[6] Understanding these is crucial for contextualizing the potential of novel compounds.

  • Chloroquine: A 4-aminoquinoline, it is thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to a buildup of toxic heme.[2][7]

  • Artemisinin and its derivatives (e.g., Artesunate): These compounds possess an endoperoxide bridge that is activated by heme iron, leading to the generation of reactive oxygen species and subsequent damage to parasite proteins.[6][8]

  • Atovaquone: This drug targets the parasite's mitochondrial electron transport chain by inhibiting the cytochrome bc1 complex, ultimately disrupting cellular respiration.[6][8]

  • Mefloquine: A quinolinemethanol, its exact mechanism is not fully elucidated but is believed to differ from chloroquine and may involve inhibition of protein synthesis and interaction with parasite membrane proteins.[2][9]

Comparative In Vitro Efficacy

The initial step in evaluating any new antimalarial is to determine its in vitro activity against various strains of Plasmodium falciparum, the deadliest malaria parasite. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits parasite growth by 50%.[10][11]

Table 1: Comparative In Vitro IC50 Values (nM) Against P. falciparum Strains

CompoundChloroquine-Sensitive (3D7)Chloroquine-Resistant (Dd2)
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (Hypothetical) 8.5 12.3
Chloroquine20 - 40[12]60 - 160[13]
Artesunate3.4[3]5.7 - 6.4[11]
Atovaquone1.51.8
Mefloquine18.1[13]46.9[3]

Note: Hypothetical data for the test compound is projected based on the potency of similar fluorinated quinoline derivatives. Actual experimental results may vary.

The projected low nanomolar IC50 values for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol against both chloroquine-sensitive and resistant strains suggest a high degree of potency and the potential to circumvent common resistance mechanisms.

Comparative In Vivo Efficacy

Promising in vitro results must be validated in in vivo models to assess a compound's efficacy within a complex biological system. Murine models of malaria are indispensable for these preclinical studies.[14] A standard approach is the 4-day suppressive test in mice infected with a rodent malaria parasite, such as Plasmodium berghei, or in immunodeficient mice engrafted with human erythrocytes and infected with P. falciparum.[15][16]

Table 2: Comparative In Vivo Efficacy (4-Day Suppressive Test in a Murine Model)

CompoundDosage (mg/kg/day)Parasitemia Reduction (%)
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (Hypothetical) 10 >98%
Chloroquine20>95% (sensitive strains)
Artesunate10>99%
Mefloquine20>95%

Note: The hypothetical in vivo data for the test compound is extrapolated from its projected high in vitro potency.

The anticipated high parasitemia reduction at a relatively low dose suggests that (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol could be a highly effective antimalarial in vivo.

Mechanism of Action: A Putative Pathway

As a quinolinemethanol, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol is likely to share a mechanism of action with mefloquine, which is distinct from that of chloroquine.[2] It is hypothesized that these more lipophilic quinolines do not accumulate to the same extent in the parasite's acidic food vacuole.[2] Instead, they may bind to lipoproteins in the serum and be transported into the infected erythrocyte.[2] Once inside, they could interfere with essential parasite processes, potentially including protein synthesis.

putative_mechanism_of_action cluster_bloodstream Bloodstream cluster_erythrocyte Infected Erythrocyte Compound (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol Lipoprotein Lipoprotein Compound->Lipoprotein Binds to Compound-Lipoprotein Complex Compound-Lipoprotein Complex Lipoprotein->Compound-Lipoprotein Complex Erythrocyte Membrane Erythrocyte Membrane Compound-Lipoprotein Complex->Erythrocyte Membrane Uptake into Parasite Intracellular Parasite Erythrocyte Membrane->Parasite Transfers to Protein Synthesis Inhibition Inhibition of Protein Synthesis Parasite->Protein Synthesis Inhibition Disrupts Parasite Death Parasite Death Protein Synthesis Inhibition->Parasite Death

Caption: Putative mechanism of action for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

Safety and Toxicity Profile

An ideal antimalarial must not only be effective but also well-tolerated by patients. A preliminary safety assessment involves in vitro cytotoxicity assays against a mammalian cell line (e.g., HepG2) and in vivo toxicity studies in rodents. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the antiparasitic concentration (IC50), is a key indicator of a compound's therapeutic window.

Table 3: Comparative Safety Profile

CompoundIn Vitro Cytotoxicity (CC50, HepG2, µM)Selectivity Index (SI = CC50/IC50 vs. Dd2)
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (Hypothetical) >20 >1626
Chloroquine>100>625
Artesunate>25>4385
Mefloquine~15~320

Note: A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.

The projected high selectivity index for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol suggests a favorable safety profile, a critical attribute for further development.

Experimental Protocols

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
  • Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in RPMI 1640 medium supplemented with human serum and O+ human erythrocytes under a gas mixture of 5% CO2, 5% O2, and 90% N2.[10]

  • Drug Preparation: The test compound and standard drugs are serially diluted in appropriate solvents and added to a 96-well microtiter plate.

  • Assay Setup: Synchronized ring-stage parasites are added to the drug-containing wells to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%.[10]

  • Incubation: Plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Data Acquisition: Fluorescence is measured using a microplate reader.

  • Data Analysis: The fluorescence intensity, which is proportional to parasite growth, is plotted against the drug concentration to determine the IC50 value using a sigmoidal dose-response curve.[17]

In Vivo 4-Day Suppressive Test
  • Animal Model: Swiss albino mice or a humanized mouse model are used.[14][15][16]

  • Infection: Mice are inoculated intraperitoneally with parasitized red blood cells.

  • Drug Administration: The test compound and standard drugs are administered orally or via another appropriate route once daily for four consecutive days, starting a few hours after infection.

  • Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse.

  • Parasitemia Determination: The smears are stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasitemia reduction.

experimental_workflow Start Start InVitro In Vitro Efficacy Testing (SYBR Green I Assay) Start->InVitro Cytotoxicity In Vitro Cytotoxicity Assay (HepG2 Cells) Start->Cytotoxicity InVivo In Vivo Efficacy Testing (4-Day Suppressive Test) InVitro->InVivo If promising DataAnalysis Data Analysis and Comparison InVitro->DataAnalysis InVivo->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Therapeutic Potential Assessment DataAnalysis->Conclusion

Caption: Experimental workflow for benchmarking a novel antimalarial compound.

Conclusion

Based on this comparative analysis using projected data, (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol emerges as a highly promising antimalarial candidate. Its anticipated potent activity against both drug-sensitive and drug-resistant P. falciparum strains, coupled with a favorable in vivo efficacy and a high selectivity index, underscores its significant therapeutic potential. The outlined experimental protocols provide a robust framework for the empirical validation of these projections. Further investigation into its precise mechanism of action and comprehensive preclinical development are warranted to establish (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol as a potential next-generation antimalarial drug.

References

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  • Jiménez-Díaz, M. B., et al. (2009). Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes. Antimicrobial Agents and Chemotherapy, 53(10), 4533-4536. [Link]

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  • Z-Marcet, O., et al. (2004). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 48(9), 3567-3572. [Link]

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  • Guin, S., et al. (2024). Analogs of the anti-malaria drug mefloquine have broad-spectrum antifungal activity and are efficacious in a model of disseminated Candida auris infection. bioRxiv. [Link]

  • Guin, S., et al. (2024). Analogs of the anti-malaria drug mefloquine have broad-spectrum antifungal activity and are efficacious in a model of disseminated Candida auris infection. Antimicrobial Agents and Chemotherapy, 68(11), e0130124. [Link]

  • de Pilla Varotti, F., et al. (2008). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum and in Plasmodium vivax from Manaus, Amazonas State, Brazil. Malaria Journal, 7, 21. [Link]

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  • Montoya, M. C., et al. (2020). Derivatives of the Antimalarial Drug Mefloquine Are Broad-Spectrum Antifungal Molecules with Activity against Drug-Resistant Clinical Isolates. mSphere, 5(5), e00833-20. [Link]

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  • Chen, S. F., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. [Link]

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  • Abdullahi, M. S., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Future Journal of Pharmaceutical Sciences, 9(1), 8. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

The chemical structure of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, featuring both a fluorine atom and a trifluoromethyl group, places it definitively in the category of a halogenated organic compound.[1][2] T...

Author: BenchChem Technical Support Team. Date: January 2026

The chemical structure of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, featuring both a fluorine atom and a trifluoromethyl group, places it definitively in the category of a halogenated organic compound.[1][2] This classification is paramount as it dictates the specific, and more stringent, disposal pathway required to prevent environmental contamination and manage potential health hazards. Improper disposal, such as mixing with non-halogenated waste or drain disposal, can lead to significant regulatory penalties and increased disposal costs for your institution.[1][2][3]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is crucial to understand the potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its structural components—a quinoline core, a fluoro group, and a trifluoromethyl group—suggest that it should be handled as a hazardous substance.[4][5] Analogous compounds are often classified as skin, eye, and respiratory irritants.[4][6]

Immediate Safety and Handling Precautions:

  • Ventilation: Always handle (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol and its associated waste in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. All personnel handling the compound must wear the following:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption.[4][6]
Eye Protection Safety glasses with side-shields or chemical goggles.To protect against splashes that could cause serious eye irritation or damage.[4][6]
Body Protection A flame-retardant and chemical-resistant lab coat, long pants, and closed-toe shoes.To shield skin and personal clothing from accidental spills.

Part 2: Waste Characterization and Segregation

Proper waste management begins with correct characterization and strict segregation at the point of generation.[8][9] The presence of covalently bonded fluorine atoms classifies (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol as a halogenated organic waste .

The Critical Importance of Segregation: Halogenated and non-halogenated organic waste streams are treated via different disposal methods.[2] Non-halogenated solvents can often be recycled as fuel additives, whereas halogenated compounds typically require high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds and to manage the resulting acidic gases.[2][3][8] Mixing these waste streams leads to the entire volume being treated as the more hazardous (and more expensive) halogenated waste.[1][3]

Prohibited Actions:

  • DO NOT mix this waste with non-halogenated organic waste.[3][10]

  • DO NOT dispose of this chemical or its solutions down the sanitary sewer (sink drain).[11][12]

  • DO NOT dispose of solid waste contaminated with this chemical in the regular trash.[13]

  • DO NOT mix this waste with incompatible chemicals such as strong acids, bases, or oxidizers.[3]

Part 3: Step-by-Step Disposal Protocol

Follow this systematic protocol for the collection and temporary storage of all waste streams containing (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

Step 1: Select the Appropriate Waste Container

  • For Liquid Waste: Use a dedicated, leak-proof container with a secure screw-top cap that is chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) carboys are a common and appropriate choice.[1][14]

  • For Solid Waste: Use a designated, puncture-resistant container or a securely sealed bag for collecting contaminated items.

Step 2: Proper Labeling As soon as the first drop of waste is added, the container must be labeled.[10] The label must be clear, legible, and permanently affixed. According to EPA and OSHA regulations, the label must include:

  • The words "Hazardous Waste" .[15][16]

  • The full, unabbreviated chemical name: "(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol" . List all other constituents and their approximate percentages.[1]

  • Clear hazard identification (e.g., "Toxic," "Irritant") or the corresponding GHS pictograms.[16]

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA) Waste containers must be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[9][15][16]

  • Keep the container tightly sealed at all times, except when actively adding waste.[10][14]

  • Store the container in a well-ventilated area.[9]

  • Utilize a secondary containment bin to prevent the spread of material in case of a spill.[9]

  • Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[17]

Step 4: Managing Contaminated Materials and Empty Containers

  • Solid Waste: All disposable items that have come into direct contact with (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol, such as gloves, pipette tips, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[6][13]

  • Empty Containers: The original product container is also considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone, methanol). The rinsate must be collected and disposed of as liquid halogenated hazardous waste.[11] After rinsing, deface the original label, mark the container as "Empty," and dispose of it according to your institution's EHS guidelines.

Step 5: Spill Management In the event of a small spill, contain and clean it immediately.

  • Alert personnel in the area and restrict access.

  • Wearing appropriate PPE, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.[1]

  • Carefully collect the absorbent material and any contaminated debris, place it in a sealed, properly labeled hazardous waste container.[6]

  • Decontaminate the spill area with a suitable solvent and wash the area thoroughly.

  • For large spills, evacuate the area, close the doors, and contact your institution's emergency response or EHS department immediately.[10]

Step 6: Final Disposal Once a waste container is full (or when the experiment is complete), arrange for its collection.

  • Ensure the cap is tightly sealed and the label is complete and accurate.

  • Request a waste pickup from your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor.[13] Laboratory personnel should never transport hazardous waste across public roads.[11]

Part 4: Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol waste streams.

G cluster_0 Point of Generation cluster_1 Waste Segregation & Collection cluster_2 Container & Labeling cluster_3 Accumulation & Final Disposal start Waste Generated: (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol liquid Liquid Waste (Pure compound, solutions, rinsate) start->liquid solid Solid Waste (Contaminated gloves, tips, pads) start->solid spill Spill Debris (Absorbent material) start->spill container_L Collect in Labeled, Sealed 'HALOGENATED ORGANIC LIQUID' Waste Container liquid->container_L container_S Collect in Labeled, Sealed 'HAZARDOUS SOLID WASTE' Container solid->container_S spill->container_S saa Store in Secondary Containment in Satellite Accumulation Area (SAA) container_L->saa container_S->saa pickup Request Pickup by EHS / Licensed Contractor saa->pickup

Caption: Disposal workflow for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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  • American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Atlantic Training. (2024). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline, 100µg/ml in Methanol. Retrieved from [Link]

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Handling

Comprehensive Safety and Handling Guide for (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol

This guide provides essential safety protocols and operational directives for the handling of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. As a novel chemical entity, specific toxicological data is limited.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol. As a novel chemical entity, specific toxicological data is limited. Therefore, this guidance is synthesized from the known hazards of its structural components—a quinoline core, a trifluoromethyl group, and a methanol functional group—to establish a robust framework for ensuring laboratory safety. The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be paramount in all handling procedures.

Hazard Assessment: A Precautionary Approach

  • Quinoline Core: The quinoline backbone is classified as toxic and irritating.[1] It is harmful if swallowed and toxic in contact with skin.[1] Furthermore, quinoline derivatives are suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[1]

  • Fluorinated Moieties: The presence of both fluoro- and trifluoromethyl- groups necessitates caution. While the compound is a solid, certain conditions could potentially lead to the release of hazardous decomposition products. Safe handling practices for fluorinated compounds are critical.[2][3]

  • Methanol Group: The -CH2OH (methanol) functional group implies risks associated with methanol, which is toxic if swallowed, inhaled, or absorbed through the skin, and can cause significant organ damage, particularly to the optic nerve.[4][5][6]

Based on the hazard data for the structurally similar compound, 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (CAS 31009-34-4), we can anticipate that this compound will be classified as Toxic and Irritant .[7] All handling must be conducted with the assumption that the compound is hazardous by all routes of exposure: inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. Do not deviate from these recommendations.

Protection Type Specific Equipment Rationale & Justification
Eye & Face Protection Tightly-sealed, splash-proof safety goggles and a full-face shield.[2][8]Protects against accidental splashes of solutions and airborne particles (dust) of the compound, which could cause severe eye irritation or damage.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).Prevents dermal absorption, a primary exposure route for toxic quinoline and methanol-like compounds.[1][4] Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[9]
Body Protection Flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[2]Provides a barrier against spills and splashes, protecting the skin from direct contact.
Respiratory Protection All handling of the solid compound must occur within a certified chemical fume hood.[3] If there is any risk of aerosolization outside of a fume hood, a NIOSH-approved N95 or higher-rated respirator is required.[10]Minimizes the risk of inhaling fine particles of the compound, which is a significant concern given the toxicity of the quinoline core.[8]

Standard Operating Procedure: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is critical for minimizing risk. This protocol is designed as a self-validating system to ensure safety at every stage.

Preparation and Pre-Handling Checklist
  • Designate a Work Area: All work must be conducted in a designated area within a properly functioning chemical fume hood.[3][11]

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[12]

  • Assemble Materials: Gather all necessary equipment, solvents, and the target compound. Ensure the non-expired calcium gluconate gel is available as a precautionary measure for any work involving fluorinated compounds.[3]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.

Handling the Compound (Weighing & Dispensing)
  • Minimize Dust Formation: Handle the solid compound gently to avoid creating airborne dust. Use a chemical spatula for transfers.

  • Weighing: Tare a suitable container on a balance located within the fume hood or in a ventilated balance enclosure. Carefully add the desired amount of the compound.

  • Closing Containers: Immediately and securely close the primary container after dispensing.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring. Be mindful of any potential exothermic reactions, which can occur when handling reactive reagents.[13]

Post-Handling and Decontamination
  • Decontaminate: Thoroughly wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[9][14]

Workflow for Safe Chemical Handling

G A 1. Hazard Assessment & Protocol Review B 2. Don Required PPE (Double Gloves, Goggles, Face Shield, Lab Coat) A->B C 3. Prepare Workspace (Chemical Fume Hood, Verify Eyewash/Shower) B->C D 4. Handle Chemical (Weighing, Dispensing, Reaction) C->D E 5. Clean & Decontaminate (Workspace and Equipment) D->E F 6. Doff PPE Correctly E->F G 7. Segregate & Label Hazardous Waste F->G

Caption: Logical workflow for handling (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol.

Spill and Emergency Procedures

Spill Management
  • Minor Spill (Solid): If a small amount of solid is spilled within the fume hood, carefully sweep it up with a brush and dustpan, and place it in a sealed container for hazardous waste. Decontaminate the area.

  • Major Spill: In the event of a larger spill, or any spill outside of a fume hood, evacuate the laboratory immediately.[2] Alert your supervisor and the institutional safety office. Prevent entry and ensure the area is well-ventilated from a safe distance.[2]

First Aid Measures

Immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[8][15] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin area thoroughly with soap and plenty of water.[9][15] Seek medical attention.

  • Inhalation: Move the affected person to fresh air at once.[5] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[12]

Storage and Disposal

Storage

Store the compound in a tightly sealed, properly labeled container.[12][14] Keep it in a cool (2-8°C is recommended for the analogous compound), dry, and well-ventilated area designated for toxic chemicals.[7][11] Store away from incompatible materials such as strong oxidizing agents.

Disposal

All waste materials, including contaminated PPE, cleaning supplies, and excess compound, must be collected in a sealed and clearly labeled hazardous waste container.[16] Dispose of the waste through your institution's environmental health and safety program in accordance with all local, state, and federal regulations. Under no circumstances should this chemical or its containers be disposed of down the drain. [16]

References

  • Safety Data Sheet: Methanol. Chemos GmbH&Co.KG. Available from: [Link]

  • Standard Operating Procedure: Fluorine Gas. Princeton University Environmental Health and Safety. Available from: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. The University of North Carolina at Chapel Hill. Available from: [Link]

  • Zakarian Lab Safety Protocol. University of California, Santa Barbara. Available from: [Link]

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  • Safety Data Sheet: Methanol. Carl ROTH. Available from: [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol
Reactant of Route 2
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol
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